molecular formula C11H13FN5Na4O13P3 B13893517 AT-9010 tetrasodium

AT-9010 tetrasodium

Cat. No.: B13893517
M. Wt: 627.13 g/mol
InChI Key: YSFIWHKJCYGPPP-ZJECJYFYSA-J
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Description

AT-9010 tetrasodium is a useful research compound. Its molecular formula is C11H13FN5Na4O13P3 and its molecular weight is 627.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13FN5Na4O13P3

Molecular Weight

627.13 g/mol

IUPAC Name

tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H17FN5O13P3.4Na/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;;;;/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);;;;/q;4*+1/p-4/t4-,6-,9-,11-;;;;/m1..../s1

InChI Key

YSFIWHKJCYGPPP-ZJECJYFYSA-J

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AT-9010 Tetrasodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010, the active triphosphate metabolite of the orally bioavailable prodrug AT-527 (bemnifosbuvir), is a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication machinery.[1] This technical guide provides a comprehensive overview of the dual mechanism of action through which AT-9010 exerts its antiviral activity. It targets both the RNA-dependent RNA polymerase (RdRp) and the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12). This document details the signaling pathways, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate this unique inhibitory action.

Introduction

The SARS-CoV-2 pandemic spurred an urgent need for effective antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex (RTC), has been a primary target for the development of direct-acting antivirals. AT-527 is a guanosine nucleotide analog prodrug that undergoes intracellular phosphorylation to its active form, AT-9010.[1][2] AT-9010 tetrasodium is a salt form of the active metabolite, often utilized in research due to its enhanced water solubility and stability.[3] This guide will focus on the molecular interactions and functional consequences of AT-9010 binding to the SARS-CoV-2 replication machinery.

The Dual Mechanism of Action of AT-9010

AT-9010 exhibits a unique dual inhibitory mechanism against the SARS-CoV-2 nsp12 protein, targeting two distinct functional domains: the C-terminal RdRp domain and the N-terminal NiRAN domain.[1][4] This dual action provides a robust antiviral effect and potentially a higher barrier to the development of viral resistance.

Inhibition of the RNA-Dependent RNA Polymerase (RdRp) Domain

The primary mechanism of many nucleoside analog inhibitors is the termination of viral RNA synthesis. AT-9010 functions as a competitive inhibitor of its natural counterpart, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain by the RdRp domain of nsp12.[5]

Once incorporated, the presence of a 2’-fluoro and 2’-methyl group on the ribose moiety of AT-9010 prevents the correct alignment of the subsequent incoming nucleotide triphosphate (NTP).[1][4] This steric hindrance leads to the immediate termination of RNA chain elongation, thereby halting viral genome replication and transcription.

Inhibition of the NiRAN Domain

The NiRAN domain of nsp12 possesses nucleotidyltransferase activity, which is essential for viral replication, including a role in the viral RNA capping process.[6][7] AT-9010 binds to a distinct pocket within the NiRAN domain. Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 binds in a "flipped" orientation compared to native nucleotides, with its guanine base occupying a previously unobserved cavity.[1][4]

This binding of AT-9010 to the NiRAN domain outcompetes the binding of natural nucleotides and inhibits its enzymatic function.[1] Specifically, it has been demonstrated to impede the NiRAN-mediated uridylylation (UMPylation) of the viral cofactor nsp9, a crucial step in the initiation of viral RNA synthesis.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the mechanism of action of AT-9010.

AT_527_Activation AT_527 AT-527 (Prodrug) (Oral Administration) Intracellular_Space Intracellular Space AT_527->Intracellular_Space Uptake AT_9010 AT-9010 (Active Triphosphate) Intracellular_Space->AT_9010 Cellular Kinases

Caption: Intracellular activation of the prodrug AT-527 to its active form, AT-9010.

RdRp_Inhibition cluster_RTC Replication/Transcription Complex (RTC) RdRp nsp12 RdRp Domain Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Chain_Termination RNA Chain Termination RdRp->Chain_Termination RNA_Template Viral RNA Template AT_9010 AT-9010 AT_9010->RdRp Competitive Incorporation GTP GTP (Natural Substrate) GTP->RdRp Incorporation Chain_Termination->Nascent_RNA Blocks Elongation

Caption: Mechanism of RNA chain termination by AT-9010 via RdRp inhibition.

NiRAN_Inhibition cluster_nsp12 nsp12 Protein NiRAN NiRAN Domain nsp9 nsp9 NiRAN->nsp9 NMPylation Inhibited_Function Inhibited NiRAN Function NiRAN->Inhibited_Function AT_9010 AT-9010 AT_9010->NiRAN Binds to Allosteric Site NTPs Native NTPs NTPs->NiRAN RNA_Capping Viral RNA Capping & Replication Initiation nsp9->RNA_Capping Inhibited_Function->nsp9 Blocks NMPylation

Caption: Inhibition of NiRAN domain function by AT-9010.

Quantitative Data

The following tables summarize the quantitative data available for the antiviral activity of AT-527 and its active metabolite, AT-9010.

Table 1: In Vitro Antiviral Activity of AT-511 (Free Base of AT-527)

VirusCell LineEC90 (µM)
HCoV-229EHuh-70.34
HCoV-OC43Huh-71.2
SARS-CoVHuh-70.47
MERS-CoVHuh-737

Data extracted from a study by Good et al., where cytotoxicity was minimal up to 86 µM.

Table 2: Intracellular Concentrations of AT-9010

Cell TypeIncubation Concentration of AT-511 (µM)Intracellular AT-9010 (µM)Half-life (hours)
Normal Human Bronchial Epithelial10698≥ 38
Normal Human Nasal Epithelial10236≥ 38

Data from MedChemExpress, citing a publication from Atea Pharmaceuticals.[3][8]

Experimental Protocols

The elucidation of the dual mechanism of action of AT-9010 involved a combination of structural biology, biochemistry, and virology assays. Below are overviews of the key experimental methodologies employed.

Cryo-Electron Microscopy (Cryo-EM) of the SARS-CoV-2 Replication/Transcription Complex (RTC)
  • Objective: To determine the high-resolution structure of the SARS-CoV-2 RTC in complex with AT-9010 to visualize its binding sites.

  • Methodology:

    • Protein Expression and Purification: The SARS-CoV-2 non-structural proteins nsp12, nsp8, and nsp7 are co-expressed and purified to assemble the core RTC.

    • Complex Assembly: The purified RTC is incubated with a synthetic RNA template/primer duplex and an excess of AT-9010 to allow for binding and incorporation.

    • Vitrification: The sample is applied to a cryo-EM grid and rapidly plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complex.

    • Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

    • Image Processing and 3D Reconstruction: The collected images are processed using specialized software to align and average the particle images, leading to a high-resolution three-dimensional reconstruction of the RTC-AT-9010 complex.[1]

In Vitro RdRp Activity Assay (Chain Termination)
  • Objective: To demonstrate that the incorporation of AT-9010 into the nascent RNA strand terminates further elongation.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing the purified SARS-CoV-2 RTC, a synthetic RNA template/primer, a mixture of the four natural NTPs (one of which is radioactively or fluorescently labeled for detection), and varying concentrations of AT-9010.

    • Reaction Initiation and Incubation: The reaction is initiated by the addition of MgCl₂ and incubated at a controlled temperature for a defined period.

    • Quenching: The reaction is stopped by the addition of a quenching buffer (e.g., containing EDTA).

    • Product Analysis: The RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to visualize the radioactively or fluorescently labeled RNA products. The presence of shorter RNA fragments in the presence of AT-9010, corresponding to the position of its incorporation, indicates chain termination.

NiRAN-Mediated nsp9 RNAylation Inhibition Assay
  • Objective: To assess the inhibitory effect of AT-9010 on the nucleotidyltransferase activity of the NiRAN domain.

  • Methodology:

    • Reaction Components: The assay includes purified nsp12, nsp9, and a radioactively labeled NTP (e.g., [α-³²P]UTP).

    • Incubation: The reaction components are incubated together in the presence of varying concentrations of AT-9010 or a control compound.

    • SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE. The covalent attachment of the radiolabeled nucleotide monophosphate to nsp9 results in a shift in its molecular weight and a radioactive signal.

    • Quantification: The intensity of the radioactive band corresponding to RNAylated nsp9 is quantified to determine the extent of inhibition by AT-9010. A reduction in the signal indicates inhibition of the NiRAN domain's activity.[5]

Thermal Shift Assay (TSA)
  • Objective: To confirm the binding of AT-9010 to the nsp12 protein.

  • Methodology:

    • Sample Preparation: Purified nsp12 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. This mixture is prepared with and without the addition of AT-9010.

    • Thermal Denaturation: The samples are gradually heated in a real-time PCR machine, and the fluorescence is monitored.

    • Data Analysis: As the protein unfolds (denatures) with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of AT-9010 indicates that the compound binds to and stabilizes the protein.

Conclusion

This compound, the active form of the prodrug AT-527, represents a significant advancement in the development of antiviral therapies against SARS-CoV-2. Its unique dual mechanism of action, involving the inhibition of both the RdRp and NiRAN domains of the essential viral protein nsp12, provides a powerful and potentially durable antiviral effect.[1] The detailed understanding of its molecular interactions and the robust experimental evidence supporting its mechanism of action, as outlined in this guide, provide a strong foundation for further research and development of this and other next-generation antiviral agents.

References

AT-9010 Tetrasodium: A Dual-Action Inhibitor of SARS-CoV-2 Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AT-9010, the active triphosphate form of the orally bioavailable prodrug bemnifosbuvir (AT-527), has emerged as a promising agent in the fight against SARS-CoV-2. This document provides a comprehensive overview of AT-9010, detailing its unique dual mechanism of action, in vitro efficacy, pharmacokinetic profile, and the clinical data supporting its development. AT-9010 distinguishes itself by targeting two essential enzymatic activities of the viral replication and transcription complex: the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 protein. This dual inhibition presents a high barrier to the development of viral resistance. This guide is intended to be a resource for researchers and professionals in the field of antiviral drug development, offering detailed data, experimental methodologies, and visual representations of the key pathways involved.

Quantitative Data on Antiviral Activity and Pharmacokinetics

The following tables summarize the key quantitative data for AT-9010 and its prodrugs, AT-511 and bemnifosbuvir (AT-527).

Table 1: In Vitro Anti-SARS-CoV-2 Activity of AT-511 (Prodrug of AT-9010)

CompoundCell LineAssay TypeParameterValue (µM)Citation(s)
AT-511Human Airway Epithelial (HAE) CellsViral Replication InhibitionEC900.5[1]
AT-511Huh-7HCV RepliconEC50 (Genotypes 1-5)0.005 - 0.028[2]

Note: EC90 represents the concentration required to inhibit 90% of viral replication. Data for IC50 and CC50 in various cell lines for SARS-CoV-2 were not explicitly available in the searched literature.

Table 2: Pharmacokinetic Parameters of Bemnifosbuvir (AT-527) and its Metabolites in Humans

AnalyteDose (Bemnifosbuvir)MatrixCmaxTmax (h)t1/2 (h)Citation(s)
AT-511275 mg BIDPlasma1451 ng/mL0.50.81[3]
AT-511550 mg BIDPlasma2640 ng/mL0.51.00[3]
AT-511825 mg BIDPlasma2935 ng/mL0.51.17[3]
AT-273275 mg BIDPlasma1085 ng/mL4.0ND[3]
AT-273550 mg BIDPlasma2005 ng/mL3.0ND[3]
AT-273825 mg BIDPlasma2392 ng/mL4.0ND[3]
AT-273550 mg BIDEpithelial Lining Fluid0.62 µM (at 4-5h post-dose)--[1]

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Half-life. BID: Twice daily. ND: Not determined. AT-273 is a surrogate marker for intracellular AT-9010 levels.

Table 3: Clinical Efficacy from the MORNINGSKY Phase 3 Trial

OutcomeBemnifosbuvir (550 mg BID) ArmPlacebo ArmRelative Risk ReductionCitation(s)
Hospitalization2.9% (4/137)10% (7/70)71%[4][5]

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two distinct functional sites on the SARS-CoV-2 nsp12 protein.

  • RdRp Inhibition : As a guanosine nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp. This incorporation acts as a chain terminator, halting further elongation of the viral RNA.

  • NiRAN Inhibition : AT-9010 also binds to the active site of the NiRAN domain of nsp12. This domain is crucial for the initial steps of viral RNA capping. By inhibiting the NiRAN domain's nucleotidyltransferase activity, AT-9010 disrupts a process essential for viral replication and stability of the viral RNA.

This dual-targeting approach is significant as it may reduce the likelihood of the virus developing resistance through single-point mutations in either the RdRp or NiRAN domains.

Experimental Protocols

The following sections outline the general methodologies used to characterize AT-9010.

SARS-CoV-2 Replication Inhibition Assay

This assay is designed to determine the in vitro efficacy of a compound in inhibiting viral replication in a cell-based system.

  • Cell Lines: Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), or primary Human Airway Epithelial (HAE) cells are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compound of interest (e.g., AT-511) is serially diluted and added to the cells.

    • Cells are then infected with a known titer of SARS-CoV-2.

    • After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is quantified.

  • Quantification Methods:

    • Cytopathic Effect (CPE) Reduction Assay: Viral replication leads to cell death (CPE). Cell viability is measured using reagents like MTS or CellTiter-Glo, and the reduction in CPE in the presence of the compound is quantified.

    • Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted in the presence and absence of the compound.

    • Quantitative Reverse Transcription PCR (qRT-PCR): The amount of viral RNA in the cell supernatant or lysate is quantified to determine the reduction in viral load.

  • Data Analysis: The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are calculated from dose-response curves. The selectivity index (SI = CC50/EC50) is determined to assess the compound's therapeutic window.

NiRAN Enzymatic Assay

This biochemical assay assesses the direct inhibitory effect of a compound on the nucleotidyltransferase activity of the NiRAN domain.

  • Reagents: Recombinant purified SARS-CoV-2 nsp12 protein, recombinant nsp9 protein (the substrate for NiRAN-mediated NMPylation), a nucleotide triphosphate (e.g., α-32P-GTP or UTP), and the inhibitor (AT-9010).

  • Procedure:

    • Nsp12 and nsp9 are incubated together in a reaction buffer.

    • The reaction is initiated by the addition of the radiolabeled nucleotide triphosphate in the presence of varying concentrations of the inhibitor.

    • The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30-37°C).

    • The reaction is stopped, and the products are separated by SDS-PAGE.

  • Detection: The transfer of the radiolabeled nucleotide monophosphate to nsp9 is detected by autoradiography. The intensity of the radiolabeled nsp9 band is quantified to determine the level of inhibition.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce NiRAN activity by 50%, is calculated from the dose-response curve.

Intracellular AT-9010 Quantification

This protocol is used to measure the formation of the active triphosphate metabolite, AT-9010, within cells after treatment with the prodrug.

  • Cell Culture and Treatment: Cells (e.g., HAE cells, Huh-7 cells) are incubated with the prodrug (AT-511) for a specified duration.

  • Extraction of Nucleotides:

    • Cells are harvested and washed with cold phosphate-buffered saline.

    • Intracellular nucleotides are extracted using a solution such as 6% trichloroacetic acid.

    • The acidic extract is then neutralized.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • The neutralized cell extract is injected into an HPLC system.

    • Separation of nucleotides is achieved using a reverse-phase ion-pair chromatography method on a C18 column.

    • Detection is performed using UV absorbance at 254 nm or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • Quantification: The concentration of AT-9010 is determined by comparing the peak area in the sample to a standard curve generated with known concentrations of purified AT-9010.

Visualizations of Pathways and Workflows

Metabolic Activation of Bemnifosbuvir (AT-527) to AT-9010

The following diagram illustrates the intracellular conversion of the prodrug bemnifosbuvir into its active triphosphate form, AT-9010.

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT-527 Bemnifosbuvir (AT-527) (Oral Prodrug) AT-511 AT-511 AT-527->AT-511 Absorption & Hydrolysis M1 L-alanyl Intermediate (M1) AT-511->M1 Cathepsin A / CES1 AT-9010 AT-9010 (Active Triphosphate) M1->AT-9010 Cellular Kinases (Multi-step phosphorylation) Dual_Mechanism cluster_nsp12 SARS-CoV-2 nsp12 Protein AT-9010 AT-9010 RdRp RdRp Domain AT-9010->RdRp Binds & Incorporates NiRAN NiRAN Domain AT-9010->NiRAN Binds & Inhibits Chain_Termination RNA Chain Termination RdRp->Chain_Termination Leads to Capping_Inhibition Inhibition of Viral RNA Capping NiRAN->Capping_Inhibition Leads to Replication_Blocked SARS-CoV-2 Replication Blocked Chain_Termination->Replication_Blocked Capping_Inhibition->Replication_Blocked Antiviral_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Addition Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Addition Virus_Infection Infect Cells with SARS-CoV-2 Compound_Addition->Virus_Infection Incubation Incubate for 48-72 hours Virus_Infection->Incubation Quantification Quantify Viral Replication Incubation->Quantification Data_Analysis Calculate EC50, CC50, and SI Quantification->Data_Analysis End End Data_Analysis->End

References

The Discovery and Synthesis of AT-9010 Tetrasodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-9010 tetrasodium, the active triphosphate metabolite of the antiviral prodrug AT-527 (Bemnifosbuvir), has emerged as a potent inhibitor of viral replication, notably against Hepatitis C Virus (HCV) and SARS-CoV-2. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AT-9010. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of antiviral drug development. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and presents critical biological pathways and experimental workflows through detailed diagrams.

Discovery and Development

AT-9010 was identified as the pharmacologically active molecule derived from the prodrug AT-527. AT-527, a hemisulfate salt of AT-511, is a phosphoramidate prodrug of a 2'-fluoro-2'-C-methylguanosine-5'-monophosphate analog.[1][2] The development of AT-527 was aimed at creating a potent, pan-genotypic antiviral agent with a favorable safety profile.[1][3] The prodrug design facilitates oral bioavailability and efficient delivery to target tissues, where it is metabolized into its active triphosphate form, AT-9010.[1][4]

Synthesis of AT-9010

The synthesis of AT-9010 occurs intracellularly through a multi-step metabolic activation of its parent prodrug, AT-527. While a detailed, step-by-step de novo chemical synthesis protocol for this compound is not publicly available, the metabolic pathway is well-elucidated and represents the biologically relevant synthesis route.

Metabolic Activation Pathway

The intracellular conversion of AT-527 to AT-9010 involves a series of enzymatic reactions. AT-527 first releases its free base, AT-511. This is followed by hydrolysis catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), leading to an L-alanyl intermediate. Subsequent cleavage by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate metabolite. This monophosphate is then sequentially phosphorylated by cellular kinases to the active triphosphate, AT-9010.[3][4]

metabolic_pathway AT527 AT-527 (Oral Prodrug) AT511 AT-511 (Free Base) AT527->AT511 Dissolution M1 L-alanyl Intermediate AT511->M1 CatA / CES1 M2 Monophosphate Metabolite M1->M2 HINT1 AT9010 AT-9010 (Active Triphosphate) M2->AT9010 Cellular Kinases

Caption: Metabolic activation pathway of the prodrug AT-527 to its active form, AT-9010.

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two essential components of the viral replication machinery.[5]

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

As a guanosine nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to immediate chain termination.[5] This prevents the further elongation of the viral RNA, thereby halting replication.

Inhibition of the NiRAN Domain

AT-9010 also potently inhibits the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12).[5][6] The NiRAN domain is crucial for viral replication and is involved in the capping of viral RNA.[7] AT-9010 binds to the NiRAN active site, inhibiting its nucleotidyl transferase activity.[5][8] This dual inhibition of both RdRp and NiRAN is a key feature of AT-9010's potent antiviral activity and may reduce the likelihood of drug resistance.[5]

mechanism_of_action cluster_virus Viral Replication Complex RdRp RdRp (nsp12) Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA NiRAN NiRAN (nsp12) RNA_Capping Viral RNA Capping NiRAN->RNA_Capping Viral_RNA->RNA_Capping AT9010 AT-9010 AT9010->RdRp Incorporation & Chain Termination AT9010->NiRAN Inhibition

Caption: Dual mechanism of action of AT-9010, targeting both RdRp and NiRAN domains.

Preclinical Data

Preclinical studies have demonstrated the potent in vitro and in vivo activity of AT-527 and its active metabolite AT-9010 against various viruses.

In Vitro Antiviral Activity of AT-511 (Free Base of AT-527)
VirusGenotype/StrainEC50 (nM)EC90 (µM)
Hepatitis C Virus (HCV)Genotypes 1-55 - 28-
SARS-CoV-2--0.47
HCoV-229E--~0.47
HCoV-OC43--~0.47

Data sourced from preclinical evaluations of AT-511.[1][6]

In Vitro Selectivity and Safety
AssayCell TypeConcentrationResult
CytotoxicityVariousUp to 100 µMNo significant toxicity
Mitochondrial ToxicityVariousUp to 100 µMNo significant toxicity
Human DNA Polymerase InhibitionIn vitro-No inhibition

AT-511 demonstrated a favorable in vitro safety profile.[1][3]

In Vivo Liver Delivery

Oral administration of AT-527 to rats and monkeys resulted in preferential delivery and high concentrations of the active metabolite AT-9010 in the liver.[1][4] In human hepatocytes, AT-9010 has a half-life of approximately 10 hours.[1][3]

Experimental Protocols

In Vitro Antiviral Activity Assay (HCV Replicon System)
  • Cell Culture: Stably transfected Huh-7 cells containing an HCV genotype 1b replicon are cultured in appropriate media.

  • Compound Treatment: Cells are treated with serial dilutions of AT-511.

  • Incubation: Treated cells are incubated for a specified period to allow for viral replication.

  • Quantification: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying viral RNA levels using RT-qPCR.

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay
  • Cell Plating: Various human cell lines are plated in 96-well plates.

  • Compound Exposure: Cells are exposed to a range of concentrations of AT-511 for a defined period.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the resulting data.

experimental_workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Culture HCV Replicon Cells A2 Treat with AT-511 A1->A2 A3 Incubate A2->A3 A4 Quantify Replication A3->A4 A5 Calculate EC50 A4->A5 C1 Plate Human Cell Lines C2 Expose to AT-511 C1->C2 C3 Assess Cell Viability C2->C3 C4 Determine CC50 C3->C4

Caption: General workflow for in vitro antiviral activity and cytotoxicity assays.

Conclusion

This compound, the intracellularly synthesized active form of the prodrug AT-527, represents a significant advancement in the field of antiviral therapeutics. Its dual mechanism of action, targeting both the RdRp and the essential NiRAN domain of viral polymerases, provides a potent and potentially resistance-limiting approach to treating RNA virus infections. The favorable preclinical data, including potent pan-genotypic activity against HCV and activity against coronaviruses, underscore its potential as a broad-spectrum antiviral agent. Further clinical development will be critical in fully elucidating the therapeutic utility of this promising molecule.

References

AT-9010 Tetrasodium and its Parent Compound AT-527: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog, which undergoes intracellular metabolism to its active triphosphate form, AT-9010.[1] Initially investigated for Hepatitis C virus (HCV) infection, AT-527 has demonstrated potent antiviral activity against several human coronaviruses, including SARS-CoV-2.[2][3] This document provides a comprehensive technical overview of AT-527 and its active metabolite, AT-9010, detailing their mechanism of action, metabolic activation, and summarizing key preclinical and clinical data. The experimental protocols for pivotal in vitro and clinical assays are also described to facilitate further research and development.

Introduction

The emergence of novel viral threats necessitates the development of broad-spectrum antiviral agents. AT-527, a phosphoramidate prodrug, is designed for efficient oral absorption and intracellular delivery of its active moiety.[4][5] Its active form, AT-9010, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] This guide delves into the technical specifics of AT-527 and AT-9010, providing a foundational resource for the scientific community.

Chemical Structure

AT-527 is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[6] The active form, AT-9010, is the corresponding 5'-triphosphate.[7] The chemical formula for AT-9010 tetrasodium is C₁₁H₁₃FN₅Na₄O₁₃P₃.[8]

Mechanism of Action

AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase complex (nsp12-nsp7-nsp8).[9][10]

  • RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the nascent viral RNA strand by the RdRp.[11] The presence of a 2'-fluoro and 2'-methyl group on the ribose sugar prevents the correct alignment of the incoming nucleotide, leading to immediate chain termination of RNA synthesis.[11]

  • Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Inhibition: AT-9010 also binds to the NiRAN domain of the nsp12 polymerase.[7][10] This binding is in a flipped orientation compared to native nucleotides, with the guanine base occupying a previously unobserved cavity.[11] This interaction inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.[7][11]

The dual inhibition of both RdRp and NiRAN represents a promising strategy against COVID-19.[11]

Metabolic Activation

AT-527 is a double prodrug that requires intracellular metabolism to form the pharmacologically active triphosphate, AT-9010.[1] This metabolic conversion is a multi-step enzymatic process.[1]

dot

Metabolic_Pathway AT-527 AT-527 (Oral Administration) AT-511 AT-511 (Free Base) AT-527->AT-511 Dissolution M1 L-alanyl Intermediate (M1) AT-511->M1 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) AT-660 Monophosphate (AT-660) M1->AT-660 Histidine Triad Nucleotide-Binding Protein 1 (HINT1) AT-273 Diphosphate AT-660->AT-273 Guanylate Kinase 1 (GUK1) AT-9010 AT-9010 (Active Triphosphate) AT-273->AT-9010 Nucleoside Diphosphate Kinase (NDPK)

Caption: Metabolic activation pathway of AT-527 to its active form, AT-9010.

Quantitative Data

In Vitro Antiviral Activity

The in vitro antiviral activity of AT-511 (the free base of AT-527) has been evaluated against a panel of human coronaviruses.

VirusCell LineAssay TypeEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Reference
HCoV-229EBHK-21CPE1.8 ± 0.3->100[1]
HCoV-229EHuh-7VYR-0.34>86[1]
HCoV-OC43Huh-7VYR-1.2>86[1]
SARS-CoVHuh-7VYR-0.8>86[1]
MERS-CoVHuh-7VYR-37 ± 28>86[1]
SARS-CoV-2HAEVYR-0.47 ± 0.12>86[1]

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells.

Intracellular Metabolism and Pharmacokinetics
Cell TypeCompoundConcentration (µM)Metabolite FormedConcentration (µM)Half-life (h)Reference
Normal Human Bronchial EpithelialAT-51110AT-9010698 ± 15≥ 38[3]
Normal Human Nasal EpithelialAT-51110AT-9010236 ± 14≥ 38[3]
Huh-7AT-51110AT-9010182 ± 6 pmol/10⁶ cells-[1]
MRC-5AT-51110AT-901026.5 ± 0.5 pmol/10⁶ cells-[1]
Clinical Efficacy (COVID-19)

A Phase 2 interim analysis in hospitalized, high-risk patients with COVID-19 showed a rapid reduction in viral load.[10]

Time PointViral Load Reduction (log₁₀) vs. PlaceboReference
Day 20.7 (80% greater mean reduction)[10]

By Day 14, approximately 47% of patients in the AT-527 arm had no detectable viral RNA, compared to 22% in the placebo arm.[10] However, a subsequent Phase 3 study (MORNINGSKY) in outpatients with mild-to-moderate COVID-19 was discontinued prematurely and did not meet its primary endpoint of time to symptom alleviation, although a reduction in hospitalizations was observed.[12][13]

Clinical Efficacy (HCV)

In a study of HCV-infected subjects, AT-527 demonstrated potent, dose-related antiviral activity.[2][14]

GenotypeDoseDurationMean Max. HCV RNA Reduction (log₁₀ IU/mL)Reference
1b (non-cirrhotic)Highest tested7 days4.4[2][14]
3 (non-cirrhotic)Highest tested7 days4.5[2][14]
Any (compensated cirrhosis)Highest tested7 days4.6[2][14]

Experimental Protocols

In Vitro Antiviral Assays

Cytopathic Effect (CPE) Assay: [1]

  • BHK-21 cells are seeded in 96-well plates.

  • Cells are infected with HCoV-229E and simultaneously exposed to serial dilutions of the test compound (e.g., AT-511).

  • After a 3-day incubation, cell viability is assessed using a neutral red dye uptake assay.

  • The effective concentration required to achieve 50% inhibition (EC₅₀) of the virus-induced CPE is calculated.

  • Cytotoxicity (CC₅₀) is determined in parallel by treating uninfected cells with the compound.

Virus Yield Reduction (VYR) Assay: [1][15]

  • Huh-7 or primary human airway epithelial (HAE) cells are infected with the respective coronavirus.

  • Infected cells are treated with serial dilutions of the test compound.

  • After an appropriate incubation period, the culture medium is collected.

  • The amount of infectious virus in the medium is quantified using a standard endpoint dilution assay (e.g., TCID₅₀) on a susceptible cell line (e.g., Vero 76 cells).

  • The effective concentration required to reduce the infectious virus yield by 90% (EC₉₀) is determined.

dot

VYR_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Seed cells (e.g., Huh-7, HAE) B Infect cells with coronavirus A->B C Add serial dilutions of test compound B->C D Incubate for specified period C->D E Collect culture supernatant D->E F Quantify infectious virus (e.g., TCID₅₀ assay) E->F G Calculate EC₉₀ F->G

Caption: Workflow for the Virus Yield Reduction (VYR) assay.

Clinical Viral Load Measurement

Quantitative Reverse Transcription PCR (RT-qPCR): [10][16]

  • Nasopharyngeal swabs are collected from study participants.

  • Viral RNA is extracted from the swabs.

  • The extracted RNA is subjected to reverse transcription to generate complementary DNA (cDNA).

  • The cDNA is then amplified using real-time PCR with specific primers and probes targeting a conserved region of the viral genome (e.g., SARS-CoV-2).

  • A standard curve is used to quantify the viral load, typically expressed as log₁₀ copies/mL.

  • The change from baseline viral load is calculated for each patient at various time points during treatment.[16]

Safety and Tolerability

In a Phase 2 study in hospitalized COVID-19 patients, AT-527 was generally safe and well-tolerated, with no drug-related serious adverse events.[10] Non-serious adverse events were mild-to-moderate and equally distributed between the treatment and placebo arms.[10] Similarly, in studies with HCV-infected subjects, AT-527 was found to be safe and well-tolerated at daily oral doses of 550 mg for up to 12 weeks.[1]

Conclusion

AT-527, through its active metabolite AT-9010, presents a compelling dual mechanism of action against SARS-CoV-2 by inhibiting both the RdRp and NiRAN domains of the viral polymerase. It has demonstrated potent in vitro activity against a range of coronaviruses and has shown evidence of viral load reduction in clinical settings for both COVID-19 and HCV. While the Phase 3 MORNINGSKY trial for mild-to-moderate COVID-19 did not meet its primary endpoint, the observed reduction in hospitalizations and the compound's favorable safety profile warrant further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug developers working on novel antiviral therapies.

References

The Role of NiRAN Inhibition in Antiviral Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of novel viral threats, exemplified by the SARS-CoV-2 pandemic, has underscored the urgent need for innovative antiviral strategies. A key target that has garnered significant attention is the Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain, an essential component of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the NiRAN domain's function, its validation as an antiviral target, and the current landscape of inhibitory compounds. We present detailed experimental protocols, quantitative data on inhibitor efficacy, and visual diagrams of key pathways and workflows to serve as a resource for the scientific community engaged in antiviral drug discovery.

Introduction: The NiRAN Domain as a High-Value Antiviral Target

The RNA-dependent RNA polymerase (RdRp), a central enzyme in the replication and transcription of RNA viruses, is a well-established target for antiviral drugs.[1][2] In viruses belonging to the order Nidovirales, which includes coronaviruses, the RdRp catalytic subunit (nsp12 in SARS-CoV-2) possesses a unique N-terminal extension known as the NiRAN domain.[3][4][5] This domain is structurally and functionally distinct from the C-terminal polymerase domain and is indispensable for viral replication, making it a highly attractive target for therapeutic intervention.[4][6][7]

The NiRAN domain exhibits nucleotidyltransferase activity, a function critical for multiple viral processes.[4][7] Its primary role is believed to be in the formation of the 5' RNA cap structure, a modification essential for viral RNA stability, translation, and evasion of the host immune system.[8][9][10][11] The domain catalyzes the covalent attachment of a nucleotide monophosphate (NMP) to target molecules. One such key target is the N-terminus of the non-structural protein 9 (nsp9), a process termed NMPylation, which is vital for the viral life cycle.[7][11][12] Some studies have also characterized a kinase-like or phosphotransferase-like activity associated with the NiRAN domain.[13][14][15] Given its conserved nature among nidoviruses and its essential enzymatic functions, inhibiting the NiRAN domain presents a promising strategy for developing broad-spectrum antiviral agents.[6][7][14]

Signaling and Functional Pathways

The NiRAN domain operates within the sophisticated viral Replication-Transcription Complex (RTC). Its enzymatic activity is crucial for the early stages of viral RNA processing, preparing the newly synthesized RNA for translation and protecting it from host defenses.

NiRAN_RTC_Function cluster_RTC Replication-Transcription Complex (RTC) cluster_Process Viral RNA Processing nsp12 nsp12 (RdRp) nirvan NiRAN Domain rdrp_domain Polymerase (RdRp) Domain nsp9 nsp9 (Substrate) nirvan->nsp9 Acts on Capping 5' RNA Capping nirvan->Capping Catalyzes Replication RNA Replication & Transcription rdrp_domain->Replication Catalyzes nsp7 nsp7 nsp7->nsp12 Cofactor nsp8 nsp8 nsp8->nsp12 Cofactor NMPylation NMPylation of nsp9 nsp9->NMPylation Leads to

Figure 1. Role of NiRAN within the viral RTC.

The NiRAN domain's primary function is the initiation of the viral RNA capping process. This multi-step enzymatic reaction ensures the integrity and translational competence of the viral genome. Inhibition of this pathway is a primary goal of NiRAN-targeted antiviral therapy.

NiRAN_Capping_Pathway start Viral pre-mRNA (5'-pppN-RNA) step1 NiRAN transfers NMP (from NTP) to nsp9 start->step1 Initiation step2 Formation of nsp9-pRNA intermediate step1->step2 step3 Transfer of pRNA to 5' end of viral RNA step2->step3 end Capped RNA (5'-GpppA-RNA) step3->end inhibitor NiRAN Inhibitors (e.g., NCI-2, AT-9010) inhibitor->step1 BLOCKS

Figure 2. Proposed pathway of NiRAN-mediated RNA capping and point of inhibition.

Quantitative Data on NiRAN Inhibitors

Several small molecules have been identified that inhibit the enzymatic activity of the NiRAN domain. These compounds range from repurposed kinase inhibitors to novel covalent binders discovered through high-throughput screening. The table below summarizes the quantitative efficacy of key inhibitors.

InhibitorType / ClassTarget AssayEfficacy MetricValueVirusReference(s)
Sorafenib Kinase InhibitorViral ReplicationEC50> 2 µMSARS-CoV-2[16]
Sunitinib Kinase InhibitorNiRAN Kinase-like Activity% InhibitionSignificant at 500 nMSARS-CoV-2 (protein)[14]
SU6656 Kinase InhibitorNiRAN Kinase-like Activity% InhibitionSignificant at 500 nMSARS-CoV-2 (protein)[14]
NCI-2 Covalent InhibitorNiRAN-dependent nsp9 AMPylationIC5010.41 µM (for analog NCI-3)SARS-CoV-2 (protein)[11]
AT-527 Nucleoside AnalogNiRAN NucleotidyltransferaseInhibitionOutcompetes native nucleotidesSARS-CoV-2 (protein)[1]
Azvudine Nucleoside DrugNiRAN Binding (Predicted)Binding AffinityStronger than RemdesivirSARS-CoV-2 (in silico)[17]
Citicoline Nucleoside DrugNiRAN Binding (Predicted)Binding AffinityStronger than RemdesivirSARS-CoV-2 (in silico)[17]

Experimental Protocols

The identification and characterization of NiRAN inhibitors rely on a multi-step process involving biochemical and cell-based assays.

High-Throughput Screening (HTS) for NiRAN Inhibitors

A robust HTS assay was developed to identify small molecule inhibitors based on the NiRAN domain's ability to AMPylate its substrate, nsp9.[11]

Principle: The assay quantifies the NiRAN-dependent consumption of ATP during the AMPylation of nsp9. A decrease in ATP levels, measured by a luciferase-based reagent, corresponds to NiRAN activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescence signal.

Methodology:

  • Reaction Setup: Recombinant SARS-CoV-2 nsp12 and nsp9 proteins are incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: A library of small molecule compounds is added to individual wells of a multi-well plate (e.g., 384-well format).

  • Initiation: The reaction is initiated by adding ATP to a final concentration of ~1 µM.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: An ATP detection reagent (e.g., Kinase-Glo® Plus) is added to each well. This reagent lyses the components and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Measurement: Luminescence is measured using a plate reader. High luminescence indicates inhibition of NiRAN activity.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Dispense nsp12/nsp9 proteins into plate p2 Add library compounds p1->p2 r1 Initiate with ATP p2->r1 r2 Incubate at RT r1->r2 d1 Add Kinase-Glo® (Luciferase/Luciferin) r2->d1 d2 Measure Luminescence d1->d2 a1 High Signal (Inhibition) d2->a1 a2 Low Signal (No Inhibition) d2->a2

Figure 3. High-throughput screening workflow for NiRAN inhibitors.
Cell-Based Antiviral Assay

Following the identification of hits from HTS, candidate compounds must be tested for their ability to inhibit viral replication in a cellular context.

Principle: This assay measures the reduction in viral load or cytopathic effect (CPE) in susceptible cells infected with the virus and treated with the inhibitor.

Methodology:

  • Cell Seeding: Plate a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to confluence.

  • Compound Treatment: Treat the cells with serial dilutions of the candidate inhibitor for a short period (e.g., 1-2 hours) prior to infection. A known antiviral (e.g., Remdesivir) should be used as a positive control.

  • Viral Infection: Infect the cells with the virus (e.g., SARS-CoV-2) at a low multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for a period sufficient for multiple rounds of replication (e.g., 48-72 hours).

  • Quantification of Viral Activity:

    • CPE Reduction: Assess cell viability using a reagent like CellTiter-Glo® or by crystal violet staining. Calculate the EC50 (50% effective concentration) value.

    • Viral Load Reduction (RT-qPCR): Extract RNA from the cell supernatant and perform reverse transcription quantitative PCR (RT-qPCR) to quantify viral RNA copy numbers.

    • Plaque Reduction Assay: For more precise quantification, a plaque reduction neutralization test (PRNT) can be performed to determine the concentration of inhibitor required to reduce the number of plaques by 50% (PRNT50).

Target Engagement Assay in Cells

To confirm that an inhibitor acts on the NiRAN domain within the cell, a target engagement assay can be performed.[11]

Principle: This assay verifies that the compound enters the cell, binds to its nsp12 target, and inhibits its specific enzymatic activity.

Methodology:

  • Cell Transfection: Transfect cells (e.g., HEK293A) with a plasmid expressing tagged nsp12 (e.g., FLAG-nsp12).

  • Inhibitor Treatment: Treat the transfected cells with the inhibitor (e.g., NCI-2) or a vehicle control.

  • Cell Lysis and Immunoprecipitation (IP): Lyse the cells and use an anti-FLAG antibody to immunoprecipitate the nsp12 protein.

  • Activity Assay: Perform an in vitro NiRAN activity assay on the immunoprecipitated nsp12. For example, measure its ability to RNAylate nsp9 using a radiolabeled or fluorescently labeled substrate.

  • Analysis: Compare the enzymatic activity of nsp12 isolated from inhibitor-treated cells versus control-treated cells. A marked reduction in activity confirms target engagement and inhibition in a cellular environment.[11]

Mechanisms of NiRAN Inhibition

Inhibitors identified to date employ several distinct mechanisms of action to disrupt NiRAN function:

  • Covalent Inhibition: Compounds like NCI-2 possess a reactive group that forms a covalent bond with a specific residue in the NiRAN active site.[8][10][18] NCI-2 targets Cys53, irreversibly inactivating the enzyme.[11] This approach can lead to high potency and prolonged duration of action.

  • Competitive Inhibition (Nucleoside Analogs): Nucleoside analogs such as AT-527 (in its active triphosphate form, AT-9010) compete with natural nucleoside triphosphates (NTPs) for binding to the NiRAN active site.[1] By occupying the site, they prevent the transfer of NMP to substrates, thereby halting the capping process. Some of these compounds may have a dual mechanism, also inhibiting the main RdRp active site.[1]

  • Kinase Inhibitor Repurposing: Compounds like Sorafenib, originally developed as kinase inhibitors, can bind to the ATP-binding pocket of the NiRAN domain due to its kinase-like fold.[13][14] This inhibits the phosphotransferase-like activity of the domain and has been shown to reduce viral load in infected cells.[13][16]

Conclusion and Future Directions

The NiRAN domain is a validated and compelling target for the development of novel antiviral therapies against coronaviruses and other nidoviruses. Its essential, conserved enzymatic function offers opportunities for creating potent and broad-spectrum inhibitors. The discovery of covalent inhibitors, the dual-action potential of nucleoside analogs, and the successful repurposing of existing drugs all highlight the tractability of this target.

Future work should focus on optimizing the potency and selectivity of existing scaffolds, such as the NCI series, to improve their antiviral efficacy in cellular and in vivo models. Structure-based drug design, aided by high-resolution cryo-EM structures of the RTC bound to inhibitors, will be instrumental in this effort.[8] Furthermore, exploring the potential for combination therapies that simultaneously target the NiRAN domain and the RdRp polymerase domain could provide a synergistic effect and a higher barrier to the development of drug resistance. Continued investment in understanding the unique biochemistry of the NiRAN domain will pave the way for the next generation of antiviral drugs to combat current and future viral threats.

References

AT-9010 Tetrasodium: A Technical Guide to a Dual-Targeting SARS-CoV-2 Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable prodrug bemnifosbuvir (AT-527). It has demonstrated potent antiviral activity against SARS-CoV-2, the causative agent of COVID-19. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and relevant experimental protocols for the study of this compound.

Core Molecular Data

This compound is a guanosine nucleotide analog with key chemical and physical properties summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃FN₅Na₄O₁₃P₃[1][2][3]
Molecular Weight 627.13 g/mol [1][2][3]
CAS Number 1621884-18-1[1]

Mechanism of Action: Dual Inhibition of SARS-CoV-2 Polymerase

AT-9010 exhibits a unique dual mechanism of action, targeting two essential enzymatic domains of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as nsp12. This dual inhibition provides a high barrier to the development of viral resistance.

  • RdRp Catalytic Site Inhibition: AT-9010 acts as a chain terminator. After being incorporated into the nascent viral RNA strand by the RdRp active site, its modified ribose structure prevents the addition of the next nucleotide, thereby halting viral RNA synthesis.

  • NiRAN Domain Inhibition: AT-9010 also binds to the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN domain is crucial for viral replication, and its inhibition by AT-9010 provides a secondary mechanism to disrupt the viral life cycle.

The metabolic activation of the prodrug bemnifosbuvir (AT-527) to the active AT-9010 is a multi-step intracellular process.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_inhibition Viral Inhibition AT-527 AT-527 (Bemnifosbuvir) (Oral Prodrug) AT-511 AT-511 (Intermediate) AT-527->AT-511 Cellular Esterases AT-9010_MP AT-9010 Monophosphate AT-511->AT-9010_MP Cellular Kinases AT-9010_DP AT-9010 Diphosphate AT-9010_MP->AT-9010_DP Cellular Kinases AT-9010 AT-9010 (Active Triphosphate) AT-9010_DP->AT-9010 Cellular Kinases RdRp RdRp Catalytic Site AT-9010->RdRp Chain Termination NiRAN NiRAN Domain AT-9010->NiRAN Enzymatic Inhibition

Fig. 1: Activation pathway of AT-527 to AT-9010 and its dual inhibitory action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytopathic Effect (CPE) Assay for Antiviral Activity

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 isolate

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Immediately add the diluted this compound to the infected cells. Include a "virus only" control and a "cells only" control.

  • Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Start Start Seed_Cells Seed Vero E6 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of AT-9010 Incubate_Overnight->Prepare_Compound Infect_Cells Infect cells with SARS-CoV-2 (MOI 0.01) Prepare_Compound->Infect_Cells Add_Compound Add AT-9010 dilutions to infected cells Infect_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Assess_Viability Assess cell viability (CellTiter-Glo) Incubate_72h->Assess_Viability Measure_Luminescence Measure luminescence Assess_Viability->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Fig. 2: Workflow for the Cytopathic Effect (CPE) Assay.
Virus Yield Reduction (VYR) Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 isolate

  • DMEM with 2% FBS and 1% penicillin-streptomycin

  • This compound

  • 24-well cell culture plates

  • Plaque assay reagents (including agarose overlay)

Procedure:

  • Seed Vero E6 cells in 24-well plates and grow to confluence.

  • Infect the cells with SARS-CoV-2 at an MOI of 0.1 in the presence of serial dilutions of this compound.

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of AT-9010.

  • Incubate for 48 hours at 37°C with 5% CO₂.

  • Collect the culture supernatants and determine the viral titer using a standard plaque assay on fresh Vero E6 cell monolayers.

  • Calculate the 90% effective concentration (EC₉₀), the concentration of the compound that reduces the viral titer by 90% (1 log₁₀), by comparing the titers from treated and untreated wells.

In Vitro RdRp Inhibition Assay

This biochemical assay directly measures the inhibition of the SARS-CoV-2 RdRp enzyme activity.

Materials:

  • Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins

  • RNA template-primer duplex

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • This compound

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)

  • Fluorescent RNA dye (e.g., SYBR Green II) or radiolabeled NTPs

  • 96-well assay plates

  • Plate reader with fluorescence detection or scintillation counter

Procedure:

  • Assemble the RdRp complex by incubating nsp12, nsp7, and nsp8 in a 1:2:1 molar ratio.

  • In a 96-well plate, combine the RdRp complex, RNA template-primer, and serial dilutions of this compound in the reaction buffer.

  • Initiate the reaction by adding a mixture of all four NTPs.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the newly synthesized RNA using a fluorescent dye or by measuring the incorporation of radiolabeled NTPs.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RdRp activity against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising antiviral candidate with a dual mechanism of action against the SARS-CoV-2 polymerase. The provided molecular data and detailed experimental protocols offer a foundational guide for researchers and drug developers working on the characterization and advancement of this and similar antiviral compounds. The multifaceted inhibitory profile of AT-9010 underscores its potential as an effective therapeutic agent against COVID-19.

References

Preclinical Profile of AT-9010 Tetrasodium: A Technical Overview of its Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the pharmacologically active triphosphate metabolite of the orally administered guanosine nucleotide prodrug bemnifosbuvir (also known as AT-527).[1][2] It has demonstrated potent antiviral activity against several RNA viruses, including a notable efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[2][3] This technical guide provides an in-depth overview of the preclinical data on the activity of AT-9010 tetrasodium, with a focus on its mechanism of action, quantitative antiviral potency, and the experimental methodologies used in its evaluation.

Metabolic Activation of the Prodrug

AT-527 is a double prodrug of a guanosine nucleotide analog designed to efficiently deliver the active metabolite, AT-9010, into target cells.[4] The metabolic activation of AT-527 is a multi-step intracellular process involving several host enzymes. The putative metabolic pathway begins with the hydrolysis of the phosphoramidate moiety.[5][6] This process is catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), which leads to the formation of an L-alanyl intermediate. Subsequently, the amino acid moiety is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1).[5][6] The resulting monophosphate metabolite is then further phosphorylated by host kinases to the active triphosphate form, AT-9010.[4]

Metabolic Activation of AT-527 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT-527 AT-527 (Oral Prodrug) AT-511 AT-511 (Free Base) AT-527->AT-511 Dissolution M1 L-alanyl Intermediate AT-511->M1 CatA/CES1 M2 Monophosphate Intermediate M1->M2 HINT1 AT-9010 AT-9010 (Active Triphosphate) M2->AT-9010 Host Kinases

Metabolic activation pathway of the prodrug AT-527 to its active triphosphate form, AT-9010.

Dual Mechanism of Action Against SARS-CoV-2

AT-9010 exhibits a dual mechanism of action against the SARS-CoV-2 replication machinery by targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.

  • RdRp Inhibition via Chain Termination: AT-9010 acts as a competitive substrate for the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the RdRp. Upon incorporation, the modified sugar moiety of AT-9010 prevents the addition of the next nucleotide, leading to immediate chain termination of viral RNA synthesis.

  • NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is essential for viral replication.

Dual Mechanism of Action of AT-9010 cluster_virus SARS-CoV-2 Replication RdRp RNA-dependent RNA Polymerase (RdRp) RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes NiRAN NiRAN Domain Replication_Complex Viral Replication Complex Assembly NiRAN->Replication_Complex Essential for AT-9010 AT-9010 AT-9010->RdRp Inhibits AT-9010->NiRAN Inhibits

Dual inhibitory action of AT-9010 on the SARS-CoV-2 RdRp and NiRAN domains.

Quantitative Data on Antiviral Activity

The following tables summarize the key quantitative data from preclinical studies of AT-527 and its active metabolite, AT-9010.

Compound Assay Cell Line Virus EC50 (µM) EC90 (µM) CC50 (µM) Selectivity Index (CC50/EC50)
AT-511Cytopathic Effect (CPE)BHK-21HCoV-229E1.8 ± 0.3->100>55
AT-511Antiviral AssayNormal Human Airway Epithelial CellsSARS-CoV-2-0.47>100>212
Compound Cell Line Incubation Concentration (µM) Intracellular AT-9010 Concentration (µM) Half-life (hours)
AT-511Normal Human Bronchial Epithelial Cells10698 ± 15≥ 38
AT-511Normal Human Nasal Epithelial Cells10236 ± 14≥ 38
AT-511MRC-5 (Human Lung Fibroblast)10Minimal formationNot Determined
AT-511Huh-710182 ± 6 (pmol/106 cells)Not Determined

Experimental Protocols

In Vitro Antiviral Activity Assays

Cytopathic Effect (CPE) Assay (for HCoV-229E): Baby hamster kidney (BHK-21) cells were acutely infected with HCoV-229E and concurrently treated with serial dilutions of AT-511. After a 3-day incubation period, the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50% (EC50) was determined. Cytotoxicity (CC50) was assessed in parallel by treating uninfected cells with the compound and measuring cell viability using a neutral red uptake assay.[4]

SARS-CoV-2 Antiviral Assay in Human Airway Epithelial (HAE) Cells: Normal human airway epithelial cells were used to assess the antiviral activity of AT-511 against SARS-CoV-2. The concentration of the compound that inhibited viral replication by 90% (EC90) was determined. Cytotoxicity was also evaluated in these cells.[2]

Intracellular Metabolite Formation Studies

Primary human cells from the respiratory tract, including normal human bronchial and nasal epithelial cells, as well as cell lines like MRC-5 and Huh-7, were incubated with 10 µM of AT-511.[4] Following an incubation period (e.g., 8 hours), the cells were harvested, and intracellular concentrations of the active triphosphate metabolite, AT-9010, were quantified using an appropriate analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS). The half-life of intracellular AT-9010 was also determined in the primary respiratory cells.[2][4]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

While a specific protocol for AT-9010 is not detailed in the provided results, a general approach for assessing RdRp inhibition by nucleotide analogs involves a primer extension assay.[7]

  • Assay Principle: A fluorescently labeled RNA primer is annealed to a longer RNA template. The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is added along with a mixture of natural nucleotide triphosphates (NTPs) and the inhibitor (AT-9010).

  • Procedure: The polymerase reaction is allowed to proceed for a defined period. The reaction is then stopped, and the RNA products are denatured and separated by size using gel electrophoresis (e.g., urea-PAGE).

  • Data Analysis: The extent of primer extension in the presence of the inhibitor is compared to the control (no inhibitor). A reduction in the synthesis of full-length product and the appearance of shorter, terminated products indicate inhibition of the RdRp. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) can be calculated.

NiRAN Domain Inhibition Assay

The inhibitory activity of AT-9010 on the NiRAN domain can be assessed through various biochemical assays, such as a thermal shift stability assay or an nsp9 RNAylation inhibition assay.[8]

  • Thermal Shift Stability Assay: The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). The SARS-CoV-2 nsp12 protein is incubated with the test compound (AT-9010), and the change in Tm (ΔTm) is measured using a technique like differential scanning fluorimetry. An increase in Tm indicates binding of the compound to the protein.

  • nsp9 RNAylation Inhibition Assay: The NiRAN domain catalyzes the transfer of a nucleotide to the N-terminus of the nsp9 protein (RNAylation). The assay involves incubating nsp12, nsp9, and a triphosphorylated RNA oligomer in the presence of varying concentrations of the inhibitor (AT-9010). The reaction products are then analyzed by SDS-PAGE to observe the shift in the molecular weight of nsp9 upon RNAylation. A decrease in the RNAylated nsp9 product indicates inhibition of the NiRAN domain.

Conclusion

The preclinical data for this compound, the active metabolite of bemnifosbuvir (AT-527), demonstrates a potent and dual-mechanism of action against SARS-CoV-2. It effectively inhibits the viral RNA-dependent RNA polymerase and the NiRAN domain, leading to the termination of viral RNA synthesis. The prodrug, AT-527, facilitates the efficient intracellular delivery of AT-9010, achieving high and sustained concentrations in primary human airway epithelial cells, a key site of SARS-CoV-2 infection. These favorable preclinical characteristics have supported its clinical development as a potential oral antiviral therapy.

References

AT-9010 Tetrasodium: A Technical Guide to its Biological Activities and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable phosphoramidate prodrug AT-527. It has emerged as a potent inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication. This technical guide provides an in-depth overview of the biological activities and molecular targets of AT-9010, with a focus on its dual mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting SARS-CoV-2 and other emerging viral threats.

Biological Activity

The primary biological activity of AT-9010 is the inhibition of viral replication. This has been demonstrated for SARS-CoV-2, the causative agent of COVID-19. The antiviral activity of the parent compound, AT-511 (the free base of AT-527), has been evaluated in various cell-based assays.

Quantitative Antiviral Activity Data
CompoundVirusCell LineAssay TypeParameterValueReference
AT-511SARS-CoV-2Normal Human Airway Epithelial CellsVirus Yield ReductionEC900.47 µM[1]

*EC90: The concentration of the compound required to inhibit viral replication by 90%.

Substantial intracellular concentrations of the active metabolite, AT-9010, are achieved upon treatment with the parent compound.

Parent CompoundConcentrationCell LineIntracellular AT-9010 ConcentrationHalf-lifeReference
AT-51110 µMNormal Human Bronchial Epithelial Cells698 ± 15 µM≥ 38 hours[1]
AT-51110 µMNormal Human Nasal Epithelial Cells236 ± 14 µM≥ 38 hours[1]

Molecular Targets and Mechanism of Action

AT-9010 exerts its antiviral effect through a novel dual mechanism of action, targeting two distinct functional domains of the SARS-CoV-2 non-structural protein 12 (nsp12), the RNA-dependent RNA polymerase (RdRp).[2][3]

  • RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 acts as a competitive inhibitor of the RdRp catalytic site.[2] Its incorporation into the nascent viral RNA chain leads to immediate chain termination, thereby halting viral genome replication.[2][3] The 2'-fluoro and 2'-methyl modifications on the ribose moiety of AT-9010 prevent the correct alignment of the incoming nucleotide, leading to the cessation of RNA synthesis.[2][3]

  • Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Domain Inhibition: AT-9010 also binds to the NiRAN domain of nsp12.[2][3] This binding occurs in a previously unobserved flipped orientation, with the guanine base occupying a unique cavity.[2][3] By binding to the NiRAN domain, AT-9010 outcompetes native nucleotides and inhibits its nucleotidyltransferase activity, which is essential for viral replication.[2][3]

The dual inhibition of both the polymerase and the NiRAN domains represents a promising strategy to combat viral replication and potentially reduce the likelihood of drug resistance.

Signaling Pathways and Experimental Workflows

Metabolic Activation of AT-527 to AT-9010

The orally administered prodrug AT-527 undergoes intracellular metabolic activation to form the pharmacologically active AT-9010. This multi-step process involves cellular kinases.

Metabolic_Activation AT527 AT-527 (Prodrug) Metabolite1 Intermediate Metabolites AT527->Metabolite1 Cellular Kinases AT9010 AT-9010 (Active Triphosphate) Metabolite1->AT9010 Cellular Kinases

Caption: Metabolic activation pathway of AT-527 to AT-9010.

Dual Mechanism of Action on SARS-CoV-2 nsp12

AT-9010 targets two key functional domains of the SARS-CoV-2 nsp12 protein.

Dual_Mechanism cluster_nsp12 SARS-CoV-2 nsp12 RdRp RdRp Domain NiRAN NiRAN Domain AT9010 AT-9010 AT9010->RdRp Inhibition of RNA Synthesis (Chain Termination) AT9010->NiRAN Inhibition of Nucleotidyltransferase Activity

Caption: Dual targeting of SARS-CoV-2 nsp12 by AT-9010.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments related to the evaluation of AT-9010.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Representative Protocol)

This protocol is a representative method for assessing the inhibitory activity of nucleotide analogs against viral RdRp.

1. Reagents and Materials:

  • Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

  • RNA template-primer duplex

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • This compound

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

  • Quenching solution (e.g., 90% formamide, 50 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Fluorescently labeled primer for detection

2. Assay Procedure:

  • Prepare a reaction mixture containing the purified RdRp complex and the RNA template-primer duplex in the reaction buffer.

  • Add varying concentrations of AT-9010 to the reaction mixture.

  • Initiate the polymerase reaction by adding a mixture of all four rNTPs.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Denature the RNA products by heating (e.g., 95°C for 5 minutes).

  • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the RNA products using a suitable imaging system (e.g., fluorescence scanner).

  • Quantify the intensity of the full-length product and any terminated products to determine the extent of inhibition.

3. Data Analysis:

  • Calculate the percentage of inhibition at each concentration of AT-9010.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cryo-Electron Microscopy (Cryo-EM) of nsp12-AT-9010 Complex (Methodology Overview)

The structural basis for the dual mechanism of action of AT-9010 was elucidated through cryo-electron microscopy.[2]

1. Sample Preparation:

  • The SARS-CoV-2 nsp12-nsp7-nsp8₂-RNA complex is assembled in vitro.

  • AT-9010 is added to the complex to allow for binding to both the RdRp active site and the NiRAN domain.

  • The complex is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

2. Data Acquisition:

  • Cryo-EM data is collected on a high-resolution transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • A large dataset of micrograph movies is recorded.

3. Image Processing and 3D Reconstruction:

  • The raw movie frames are corrected for beam-induced motion.

  • Contrast transfer function (CTF) parameters are estimated.

  • Particles (individual protein complexes) are picked from the micrographs.

  • Two-dimensional (2D) classification is performed to select for high-quality particles.

  • An initial 3D model is generated.

  • Three-dimensional (3D) classification and refinement are carried out to obtain a high-resolution 3D reconstruction of the nsp12-AT-9010 complex.

4. Model Building and Analysis:

  • An atomic model of the complex is built into the cryo-EM density map.

  • The model is refined to fit the density and to achieve good stereochemistry.

  • The final model is analyzed to understand the detailed molecular interactions between AT-9010 and its binding sites on nsp12.

CryoEM_Workflow SamplePrep Sample Preparation (Complex Assembly + AT-9010) Vitrification Vitrification (Plunge Freezing) SamplePrep->Vitrification DataCollection Cryo-EM Data Collection (Micrograph Movies) Vitrification->DataCollection ImageProcessing Image Processing (Motion Correction, CTF, Particle Picking) DataCollection->ImageProcessing Classification 2D/3D Classification and Refinement ImageProcessing->Classification Reconstruction High-Resolution 3D Reconstruction Classification->Reconstruction ModelBuilding Atomic Model Building and Refinement Reconstruction->ModelBuilding Analysis Structural Analysis ModelBuilding->Analysis

Caption: General workflow for cryo-electron microscopy analysis.

Conclusion

This compound is a promising antiviral agent with a unique dual mechanism of action against the SARS-CoV-2 RNA-dependent RNA polymerase. By inhibiting both the polymerase and the NiRAN domains of nsp12, AT-9010 effectively halts viral replication. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug developers working to advance our understanding of this compound and to develop novel antiviral therapies. Further investigation into the binding kinetics and in vivo efficacy of AT-9010 will be critical in realizing its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: AT-9010 Tetrasodium for Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the guanosine nucleotide prodrugs AT-527 and AT-752. As a nucleoside analog, AT-9010 demonstrates broad-spectrum antiviral activity by targeting essential viral enzymes involved in replication. These application notes provide a comprehensive overview of the mechanism of action of AT-9010 and detailed protocols for its use in viral replication studies, particularly against SARS-CoV-2 and flaviviruses.

Mechanism of Action

AT-9010 exhibits a multi-faceted mechanism of action, primarily by inhibiting viral RNA polymerases and related enzymatic activities essential for viral replication.

Dual Inhibition of SARS-CoV-2 Replication Machinery

Against SARS-CoV-2, AT-9010 employs a dual mechanism of action targeting two distinct functional domains of the viral RNA-dependent RNA polymerase (RdRp), nsp12.[1][2]

  • RNA Chain Termination: Once converted within the host cell to its triphosphate form, AT-9010 is incorporated into the growing viral RNA strand by the RdRp.[1][2] The presence of a 2'-fluoro, 2'-methyl modification on the ribose group of AT-9010 prevents the correct alignment of the subsequent nucleotide, leading to the immediate termination of RNA synthesis.[1][2]

  • Inhibition of the NiRAN Domain: AT-9010 also binds to the N-terminal domain of nsp12, known as the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase).[1][2] By binding to the NiRAN active site, AT-9010 outcompetes native nucleotides and inhibits its nucleotidyltransferase activity, which is crucial for viral replication.[1][2]

AT9010_SARS_CoV_2_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Complex AT-527 AT-527 AT-9010 AT-9010 AT-527->AT-9010 Metabolic Activation nsp12_RdRp nsp12 (RdRp Domain) AT-9010->nsp12_RdRp Incorporation nsp12_NiRAN nsp12 (NiRAN Domain) AT-9010->nsp12_NiRAN Binds to active site Viral_RNA Viral RNA Synthesis nsp12_RdRp->Viral_RNA Elongation Chain_Termination Chain Termination nsp12_RdRp->Chain_Termination Causes NiRAN_Inhibition NiRAN Inhibition nsp12_NiRAN->NiRAN_Inhibition

Caption: Dual mechanism of AT-9010 against SARS-CoV-2.

Inhibition of Flavivirus Replication

In flaviviruses, such as Dengue virus and Zika virus, AT-9010 targets the NS5 protein, which contains both a methyltransferase (MTase) domain and an RdRp domain.[3][4] While it can act as a chain terminator by targeting the RdRp, a key mechanism is the inhibition of the MTase domain. AT-9010 binds to the GTP-binding site of the MTase, interfering with the RNA capping process.[3][4] Proper capping of the viral mRNA is essential for its stability and efficient translation, and its disruption inhibits viral replication.

AT9010_Flavivirus_Mechanism cluster_cell Host Cell cluster_virus Flavivirus Replication AT-752 AT-752 AT-9010 AT-9010 AT-752->AT-9010 Metabolic Activation NS5_MTase NS5 Methyltransferase (MTase Domain) AT-9010->NS5_MTase Binds to GTP site RNA_Capping Viral mRNA Capping NS5_MTase->RNA_Capping Capping_Inhibition Capping Inhibition NS5_MTase->Capping_Inhibition Viral_Protein_Translation Viral Protein Translation RNA_Capping->Viral_Protein_Translation Replication_Inhibition Replication Inhibition Capping_Inhibition->Replication_Inhibition

Caption: Inhibition of Flavivirus MTase by AT-9010.

Data Presentation

The following table summarizes the reported antiviral activity of the prodrugs of AT-9010 against various viruses.

Virus FamilyVirusProdrugCell LineEC50 (µM)Cytotoxicity (CC50, µM)
CoronaviridaeSARS-CoV-2AT-527Huh-70.5>100
CoronaviridaeSARS-CoV-2AT-511Normal Human Bronchial Epithelial Cells--
FlaviviridaeDengue Virus (DENV1-4)AT-281Huh-7~0.50-
FlaviviridaeZika VirusAT-752---
FlaviviridaeYellow Fever VirusAT-752---

Note: Data is compiled from multiple sources. Experimental conditions may vary.

Experimental Protocols

Protocol 1: Cell-Based Antiviral Activity Assay

This protocol outlines a general procedure to determine the half-maximal effective concentration (EC50) of AT-9010 tetrasodium against a target virus in a cell-based assay.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed susceptible cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of AT-9010 Seed_Cells->Prepare_Compound Infect_Cells Infect cells with virus (e.g., MOI 0.05) Prepare_Compound->Infect_Cells Add_Compound Add AT-9010 dilutions to infected cells Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Quantify_Effect Quantify viral replication (e.g., RT-qPCR, CPE, Plaque Assay) Incubate->Quantify_Effect Determine_EC50 Calculate EC50 value Quantify_Effect->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for a cell-based antiviral assay.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for Dengue)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Target virus stock of known titer

  • This compound

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., RNA extraction kit, RT-qPCR reagents, crystal violet for CPE)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the susceptible cell line into 96-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (low-serum medium).

  • Infection: Aspirate the growth medium from the cells and infect with the virus at a low multiplicity of infection (MOI), for example, 0.05.

  • Treatment: Immediately after infection, add the prepared dilutions of AT-9010 to the respective wells. Include wells with untreated, infected cells (virus control) and uninfected, untreated cells (cell control).

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours) at 37°C with 5% CO2.

  • Quantification of Viral Replication:

    • RT-qPCR: Harvest the cell supernatant or lysate to extract viral RNA. Perform RT-qPCR to quantify the viral genome copy number.

    • Cytopathic Effect (CPE) Assay: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet. Solubilize the stain and measure the absorbance to quantify cell survival.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same serial dilutions of AT-9010 and incubate. Assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the CC50.

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration of AT-9010 relative to the virus control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Protocol 2: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of AT-9010 on the activity of a viral RdRp.

Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA primer/template duplex

  • Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)

  • This compound

  • Reaction buffer (containing MgCl2, DTT, etc.)

  • Detection system (e.g., fluorescence-based or radiolabeling)

Procedure:

  • Reaction Setup: In a microplate, prepare the reaction mixture containing the reaction buffer, the RNA primer/template duplex, and the purified RdRp complex.

  • Compound Addition: Add varying concentrations of AT-9010 to the reaction wells. Include a no-compound control.

  • Initiation of Reaction: Start the polymerase reaction by adding a mixture of all four rNTPs. For specific experiments, one of the native NTPs (e.g., GTP) can be substituted or competed with AT-9010.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of newly synthesized RNA. This can be achieved through various methods, such as using a fluorescently labeled primer and detecting the elongated product by gel electrophoresis or using a fluorescence polarization assay.

  • Data Analysis: Determine the rate of RNA synthesis at each AT-9010 concentration. Calculate the percentage of inhibition relative to the no-compound control. Plot the inhibition percentage against the log of the AT-9010 concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of viral replication with a well-defined dual mechanism of action against SARS-CoV-2 and inhibitory activity against flaviviruses. The provided protocols offer a framework for researchers to investigate the antiviral properties of AT-9010 in both cell-based and in vitro enzymatic systems. These studies are crucial for the further development and characterization of this promising broad-spectrum antiviral agent.

References

Application Notes and Protocols for AT-9010 Tetrasodium in Viral Polymerase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the investigational antiviral agent AT-527. As a guanosine nucleotide analog, AT-9010 exhibits potent inhibitory activity against the replication of several RNA viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). These application notes provide a comprehensive overview of AT-9010's mechanism of action, protocols for its use in in vitro assays, and relevant quantitative data to facilitate research into viral polymerase inhibition. The tetrasodium salt form of AT-9010 is often utilized due to its enhanced water solubility and stability.[1]

Mechanism of Action

AT-9010 exerts its antiviral effect through a unique dual mechanism of action, targeting two distinct functional domains of the viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2: the RdRp catalytic site and the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[2][3]

1. Inhibition of the RdRp Catalytic Site:

AT-9010 acts as a chain terminator of viral RNA synthesis. After being incorporated into the nascent RNA strand by the RdRp, the presence of a 2'-fluoro and 2'-methyl group on the ribose moiety of AT-9010 prevents the correct alignment of the incoming nucleoside triphosphate (NTP).[2][4] This steric hindrance leads to the immediate termination of RNA elongation, thereby halting viral genome replication.[2]

2. Inhibition of the NiRAN Domain:

The NiRAN domain is essential for viral replication and is involved in RNA capping.[5] AT-9010 binds to the NiRAN active site, outcompeting native nucleotides.[2][3] This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is crucial for the formation of the 5' RNA cap structure.[2][6] By disrupting this process, AT-9010 further impedes the production of viable viral RNA.

The dual inhibitory action of AT-9010 on two essential viral enzymatic activities makes it a promising candidate for antiviral therapy and a valuable tool for studying the intricacies of viral replication.[2]

Data Presentation

Table 1: In Vitro Antiviral Activity of AT-511 (Prodrug of AT-9010)

VirusCell LineEC50 (µM)EC90 (µM)Cytotoxicity (CC50, µM)
HCoV-229EHuh-7-0.47>100
HCoV-OC43Huh-7-0.47>100
SARS-CoVHuh-7-0.47>100
SARS-CoV-2Normal Human Airway Epithelial Cells-0.47>100

Table 2: Intracellular Formation and Half-life of AT-9010

Cell TypePrecursor (AT-511) ConcentrationAT-9010 Concentration Formed (µM)Intracellular Half-life (hours)
Normal Human Bronchial Epithelial Cells10 µM698 ± 15≥ 38
Normal Human Nasal Epithelial Cells10 µM236 ± 14≥ 38

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of AT-9010 tetrasodium against viral polymerases. These protocols are based on established methods for studying nucleotide analog inhibitors and can be adapted for specific viral targets.

Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)

This assay directly measures the ability of AT-9010 to inhibit the elongation of an RNA primer by the viral RdRp.

Materials:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA template-primer duplex (fluorescently or radioactively labeled primer)

  • This compound stock solution

  • Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Quenching buffer (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order: reaction buffer, RNA template-primer duplex, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding the purified RdRp complex to the mixture. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the specific viral polymerase (e.g., 30-37°C) for a defined period (e.g., 15-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of quenching buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the RNA products by size.

  • Analysis: Visualize the RNA products using a suitable imaging system. The inhibition of primer extension in the presence of AT-9010 will be observed as a decrease in the intensity of the full-length product band and the appearance of shorter, terminated products.

Protocol 2: NiRAN Domain Inhibition Assay (NMPylation Assay)

This assay assesses the ability of AT-9010 to inhibit the nucleotidyltransferase activity of the NiRAN domain, for example, by measuring the transfer of a nucleotide monophosphate (NMP) to an accessory protein like nsp9 in SARS-CoV-2.

Materials:

  • Purified viral polymerase containing the NiRAN domain (e.g., SARS-CoV-2 nsp12)

  • Purified accessory protein substrate (e.g., SARS-CoV-2 nsp9)

  • This compound stock solution

  • A specific natural NTP (e.g., ATP or GTP, which can be radioactively labeled for detection)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM KCl, 2 mM MnCl₂, 1 mM DTT)

  • SDS-PAGE system

  • Autoradiography or western blotting reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified nsp12, and purified nsp9.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures and pre-incubate for 15-30 minutes at room temperature.

  • Initiation: Start the reaction by adding the specific NTP (e.g., [α-³²P]GTP).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the proteins by SDS-PAGE. Detect the NMPylated nsp9 by autoradiography (if a radiolabeled NTP was used) or by western blot using an antibody specific to the modification. A decrease in the signal for NMPylated nsp9 in the presence of AT-9010 indicates inhibition of the NiRAN domain.[7]

Visualizations

The following diagrams illustrate the metabolic activation of the prodrug AT-527, the dual mechanism of action of AT-9010, and a general workflow for its evaluation.

AT527_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular AT527 AT-527 (Prodrug) Oral Administration AT511 AT-511 (Free Base) AT527->AT511 Cellular Uptake M1 L-alanyl Intermediate AT511->M1 Cathepsin A / Carboxylesterase 1 M2 Monophosphate Intermediate M1->M2 HINT1 AT9010 AT-9010 (Active Triphosphate) M2->AT9010 GUK1, NDPK

Caption: Metabolic activation pathway of AT-527 to AT-9010.

AT9010_Mechanism cluster_virus Viral Replication Complex Viral_RNA Viral RNA Template RdRp_domain RdRp Domain (nsp12) Viral_RNA->RdRp_domain RdRp_domain->RdRp_domain Nascent_RNA Nascent RNA Strand RdRp_domain->Nascent_RNA RNA Elongation NiRAN_domain NiRAN Domain (nsp12) RNA_Capping 5' RNA Capping NiRAN_domain->RNA_Capping Catalyzes AT9010 AT-9010 AT9010->RdRp_domain Incorporation AT9010->NiRAN_domain Binding & Inhibition

Caption: Dual mechanism of action of AT-9010.

Experimental_Workflow cluster_biochem Biochemical Evaluation start Start: this compound biochemical_assays Biochemical Assays start->biochemical_assays cell_based_assays Cell-based Antiviral Assays start->cell_based_assays rdpr_assay RdRp Inhibition Assay (Primer Extension) biochemical_assays->rdpr_assay niran_assay NiRAN Inhibition Assay (NMPylation) biochemical_assays->niran_assay data_analysis Data Analysis (IC50 / EC50 Determination) cell_based_assays->data_analysis conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion rdpr_assay->data_analysis niran_assay->data_analysis

Caption: Experimental workflow for evaluating AT-9010.

References

Application Notes and Protocols: AT-9010 Tetrasodium in Normal Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 tetrasodium is the active triphosphate metabolite of the antiviral prodrug bemnifosbuvir (AT-527). As a guanosine nucleotide analog, AT-9010 functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), specifically targeting the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain, which is crucial for viral replication.[1] This document provides detailed application notes and protocols for studying AT-9010 in normal human bronchial epithelial (NHBE) cells, the primary target cells for many respiratory viruses. The information herein is intended to guide researchers in the in vitro assessment of the formation, persistence, and potential effects of this antiviral compound in a physiologically relevant cell model.

Data Presentation

The following tables summarize the key quantitative data regarding the intracellular concentration and stability of AT-9010 in normal human bronchial and nasal epithelial cells after exposure to its prodrug, AT-511 (the free base of bemnifosbuvir).

Table 1: Intracellular Formation and Half-Life of AT-9010

Cell TypeProdrug Concentration (AT-511)Incubation TimeIntracellular AT-9010 Concentration (µM)Intracellular Half-life (t½)
Normal Human Bronchial Epithelial Cells10 µM8 hours698 µM≥ 38 hours
Normal Human Nasal Epithelial Cells10 µM8 hours236 µM≥ 38 hours

Data compiled from MedchemExpress.com and Atea Pharmaceuticals preclinical data publication.[1]

Table 2: Cytotoxicity of AT-511 (Prodrug) in Human Airway Epithelial Cells

Cell TypeCompoundMaximum Concentration TestedObservation
Normal Human Airway Epithelial CellsAT-511100 µMLittle to no cytotoxicity observed

This data indicates a favorable safety profile of the prodrug in uninfected primary human cells.

Signaling Pathways and Mechanism of Action

AT-9010's primary mechanism of action is the inhibition of the SARS-CoV-2 RNA polymerase. This is achieved through a dual mechanism: chain termination of the growing viral RNA strand and inhibition of the NiRAN domain's nucleotidylyltransferase activity.[2] The metabolic activation of the prodrug AT-511 to the active triphosphate AT-9010 occurs intracellularly through a series of enzymatic steps.

Currently, there is limited publicly available data on the off-target effects of AT-9010 or its prodrugs on cellular signaling pathways in uninfected normal human bronchial epithelial cells. The high specificity of AT-9010 for the viral polymerase suggests that interference with host cell signaling may be minimal. However, comprehensive transcriptomic or proteomic studies to confirm this in NHBE cells have not been extensively reported in the available literature.

Below are diagrams illustrating the metabolic activation pathway and the experimental workflow for studying AT-9010.

AT9010_Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (NHBE Cell) AT511 AT-511 (Prodrug) AT511_in AT-511 AT511->AT511_in Cellular Uptake Intermediate_MP Monophosphate Intermediate AT511_in->Intermediate_MP Cellular Kinases Intermediate_DP Diphosphate Intermediate Intermediate_MP->Intermediate_DP Cellular Kinases AT9010 AT-9010 (Active Triphosphate) Intermediate_DP->AT9010 Cellular Kinases

Metabolic activation of the prodrug AT-511 to the active AT-9010 within the cell.

Experimental Protocols

Protocol 1: Culture of Normal Human Bronchial Epithelial (NHBE) Cells

This protocol describes the culture of primary NHBE cells to form a differentiated epithelium at an air-liquid interface (ALI), which closely mimics the in vivo airway epithelium.

Materials:

  • Cryopreserved primary NHBE cells

  • Bronchial Epithelial Cell Growth Medium (BEGM) BulletKit (or equivalent)

  • Collagen-coated flasks and permeable supports (e.g., Transwells®)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Trypsin neutralizing solution

  • ALI differentiation medium

Procedure:

  • Thawing and Seeding:

    • Rapidly thaw the vial of cryopreserved NHBE cells in a 37°C water bath.

    • Transfer the cells to a sterile centrifuge tube containing pre-warmed BEGM.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh BEGM and seed onto a collagen-coated T-75 flask.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Cell Expansion:

    • Change the BEGM every 48 hours until the cells reach 80-90% confluency.

    • To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with trypsin neutralizing solution and centrifuge as before.

    • Resuspend the cells in BEGM for further expansion or for seeding on permeable supports.

  • Air-Liquid Interface (ALI) Culture:

    • Seed the NHBE cells onto collagen-coated permeable supports in BEGM in both the apical and basal chambers.

    • Once the cells reach 100% confluency, remove the medium from the apical chamber to establish the air-liquid interface.

    • Replace the medium in the basal chamber with ALI differentiation medium.

    • Change the basal medium every 48-72 hours.

    • The culture will differentiate over 21-28 days, forming a pseudostratified epithelium with ciliated and mucus-producing cells.

NHBE_Culture_Workflow Thaw Thaw Cryopreserved NHBE Cells Seed_Flask Seed in Collagen-Coated T-75 Flask Thaw->Seed_Flask Expand Expand in BEGM (Change medium every 48h) Seed_Flask->Expand Passage Passage at 80-90% Confluency Expand->Passage Seed_Transwell Seed on Permeable Supports Passage->Seed_Transwell Confluency Grow to 100% Confluency Seed_Transwell->Confluency Establish_ALI Establish Air-Liquid Interface (Remove apical medium) Confluency->Establish_ALI Differentiate Differentiate for 21-28 Days (Basal ALI medium) Establish_ALI->Differentiate

Workflow for culturing and differentiating NHBE cells at an air-liquid interface.
Protocol 2: Treatment of NHBE Cells with AT-511

This protocol details the treatment of differentiated NHBE cells with the prodrug AT-511 to study the intracellular formation of AT-9010.

Materials:

  • Differentiated NHBE cells on permeable supports (from Protocol 1)

  • AT-511 (bemnifosbuvir free base)

  • ALI differentiation medium

  • DMSO (for stock solution)

Procedure:

  • Prepare AT-511 Stock Solution:

    • Dissolve AT-511 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Prepare Treatment Medium:

    • On the day of the experiment, dilute the AT-511 stock solution in pre-warmed ALI differentiation medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent toxicity.

    • Prepare a vehicle control medium with the same final concentration of DMSO.

  • Cell Treatment:

    • Aspirate the old basal medium from the differentiated NHBE cultures.

    • Add the treatment medium containing AT-511 or the vehicle control medium to the basal chamber.

    • Incubate the cells for the desired time period (e.g., 8 hours) at 37°C and 5% CO₂.

  • Sample Collection for Half-life Studies:

    • After the initial incubation, remove the treatment medium, wash the basal chamber with fresh medium, and then add fresh, drug-free ALI medium.

    • Collect cell lysates at various time points post-treatment (e.g., 0, 8, 24, 48, 72 hours) to determine the intracellular half-life of AT-9010.

Protocol 3: Quantification of Intracellular AT-9010 by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of the triphosphate metabolite AT-9010 from NHBE cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Treated NHBE cells on permeable supports

  • Ice-cold 60% methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • LC-MS/MS system with a suitable column (e.g., C18 or anion exchange)

  • AT-9010 analytical standard

Procedure:

  • Cell Lysis and Extraction:

    • Place the permeable supports on ice and wash the apical and basal surfaces with ice-cold PBS.

    • Add a defined volume of ice-cold 60% methanol to the apical surface of the cells.

    • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

    • The sample may be dried under a stream of nitrogen and then reconstituted in a suitable buffer for LC-MS/MS analysis, or directly injected if the extraction solvent is compatible with the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic method.

    • Detect and quantify AT-9010 using multiple reaction monitoring (MRM) mode, with transitions specific to AT-9010.

    • Generate a standard curve using the AT-9010 analytical standard to quantify the concentration in the cell extracts.

  • Data Analysis:

    • Calculate the intracellular concentration of AT-9010 based on the standard curve and normalize to the cell number or total protein content of the sample.

LCMS_Workflow Treat_Cells Treat Differentiated NHBE Cells with AT-511 Wash_Cells Wash Cells with Ice-Cold PBS Treat_Cells->Wash_Cells Extract Extract Metabolites with Cold 60% Methanol Wash_Cells->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Prepare_Sample Prepare Sample for Injection (e.g., Dry and Reconstitute) Collect_Supernatant->Prepare_Sample LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Prepare_Sample->LCMS_Analysis Quantify Quantify AT-9010 using Standard Curve LCMS_Analysis->Quantify

Workflow for the quantification of intracellular AT-9010 by LC-MS/MS.

Conclusion

The protocols and data presented provide a framework for the investigation of this compound in normal human bronchial epithelial cells. The efficient conversion of the prodrug AT-511 to the active triphosphate AT-9010 and its long intracellular half-life in these primary cells underscore the potential for sustained antiviral activity at a key site of respiratory virus infection. The apparent lack of cytotoxicity of the prodrug further supports its favorable profile. Future research should aim to further characterize the interaction of AT-9010 with the host cell machinery to fully elucidate its safety and efficacy profile.

References

Application Notes and Protocols for AT-9010 Tetrasodium Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. It exhibits potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. AT-9010 functions through a dual mechanism of action: it acts as an RNA chain terminator by targeting the viral RNA-dependent RNA polymerase (RdRp) and also inhibits the viral NiRAN (Nidovirus RdRp-associated nucleotidyltransferase), an essential enzyme for viral replication.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and use of AT-9010 tetrasodium solutions in a research setting.

Data Presentation

Table 1: Solubility and Storage of this compound
ParameterValueNotes
Molecular Formula C₁₁H₁₃FN₅Na₄O₁₃P₃
Molecular Weight 627.13 g/mol [4]
Solubility in Water 100 mg/mL (159.46 mM)May require sonication for complete dissolution.[4][5]
Recommended Solvent Nuclease-free waterFor stock solutions.
Stock Solution Storage -80°C for up to 6 monthsProtect from light; store under nitrogen.[4][5][6]
-20°C for up to 1 month[4][5][7]
Freeze-Thaw Cycles Avoid repeated cyclesAliquot stock solutions.[4][5]
Cellular Half-life ≥ 38 hoursIn normal human bronchial and nasal epithelial cells.[1][4][5][7]

Note: Quantitative data on the degradation of this compound solution under varying pH, light exposure, and after multiple freeze-thaw cycles is not publicly available. The provided storage conditions are based on manufacturer recommendations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound salt (solid)

  • Nuclease-free water

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound salt in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.627 mg of this compound.

  • Solvent Addition: Add the appropriate volume of nuclease-free water to the tube. For a 10 mM solution with 0.627 mg of the compound, add 100 µL of nuclease-free water.

  • Dissolution: Vortex the tube for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[4][5] Gentle heating to 37°C can also be applied to aid dissolution.[4][5]

  • Sterilization: If the stock solution is to be used in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5][6][7] Ensure the tubes are tightly sealed and protected from light.[4][5][6]

Protocol 2: SARS-CoV-2 Replication Inhibition Assay

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 viral stock

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • MTT or other cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add the medium containing the different concentrations of AT-9010. Include a "vehicle control" (medium without the compound) and a "no-cell control" (medium only).

  • Viral Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Leave some wells uninfected as a "cell control."

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity and Antiviral Effect Measurement:

    • After the incubation period, assess the cytopathic effect (CPE) of the virus and the cytotoxicity of the compound.

    • Perform an MTT assay (or a similar cell viability assay) to quantify the cell viability in each well.[8]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) of AT-9010 (the concentration that inhibits viral replication by 50%) and the 50% cytotoxic concentration (CC₅₀) (the concentration that reduces cell viability by 50%). The selectivity index (SI = CC₅₀ / EC₅₀) can then be determined to evaluate the therapeutic window of the compound.

Visualizations

Signaling Pathway of AT-9010 in SARS-CoV-2 Inhibition

AT9010_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell nsp12 nsp12 RdRp RdRp Domain nsp12->RdRp NiRAN NiRAN Domain nsp12->NiRAN AT527 AT-527 (Prodrug) AT9010 AT-9010 (Active Metabolite) AT527->AT9010 Metabolic Activation AT9010->RdRp Chain Termination AT9010->NiRAN Inhibition p38_MAPK p38 MAPK Pathway Cytokines Inflammatory Cytokines p38_MAPK->Cytokines Production SARS_CoV_2_infection->p38_MAPK

Caption: Dual mechanism of AT-9010 and its relation to the host p38 MAPK pathway.

Experimental Workflow for Antiviral Screening of AT-9010

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solution Prepare AT-9010 Stock Solution treat_cells Treat Cells with Serial Dilutions of AT-9010 prep_solution->treat_cells prep_cells Seed Host Cells (e.g., Vero E6) prep_cells->treat_cells infect_cells Infect Cells with SARS-CoV-2 treat_cells->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay calculate_ec50 Calculate EC₅₀ viability_assay->calculate_ec50 calculate_cc50 Calculate CC₅₀ viability_assay->calculate_cc50 calculate_si Determine Selectivity Index (SI) calculate_ec50->calculate_si calculate_cc50->calculate_si

Caption: A typical workflow for evaluating the antiviral efficacy of AT-9010.

References

AT-9010 Tetrasodium: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ordering, shipping, and utilization of AT-9010 tetrasodium in a research setting. AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527 and a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and NiRAN domain, making it a critical tool for studies on viral replication and the development of novel antiviral therapeutics.

Ordering and Shipping

This compound is available from various chemical suppliers for research purposes only and is not intended for human use.

Table 1: Supplier and Ordering Information

SupplierAvailable QuantitiesEstimated Price (USD)Shipping Condition
MedchemExpress1 mg, 5 mg, 10 mg$1080 (1 mg), $2650 (5 mg), $4000 (10 mg)Dry Ice[1]
GlpBio1 mg, 5 mg, 10 mg$855 (1 mg)Blue Ice[2][3]

Note: Prices are subject to change and may not include shipping and handling fees. Bulk quantities are typically available upon request.

Upon receipt, it is imperative to handle the compound with appropriate safety precautions in a laboratory setting.

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and biological activity.

Table 2: Storage and Stability Guidelines

FormStorage TemperatureDurationSpecial Conditions
Solid-80°CUp to 6 monthsProtect from light, store under nitrogen[1][2]
Stock Solution-80°CUp to 6 monthsAvoid repeated freeze-thaw cycles[1][2]
Stock Solution-20°CUp to 1 monthAvoid repeated freeze-thaw cycles[2]

Mechanism of Action: Dual Inhibition of SARS-CoV-2 Replication

AT-9010 exhibits a dual mechanism of action, targeting two essential enzymatic activities of the SARS-CoV-2 polymerase complex (nsp12).[1]

  • RNA Chain Termination: AT-9010 acts as a chain terminator at the RdRp active site. Its incorporation into the growing viral RNA strand prevents the correct alignment of the incoming nucleotide, thereby halting further RNA synthesis.[1]

  • NiRAN Inhibition: The compound also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding competitively inhibits the NiRAN's nucleotidyltransferase activity, which is essential for viral replication.[1]

AT9010_Mechanism_of_Action cluster_viral_replication SARS-CoV-2 Replication Machinery AT527 AT-527 (Prodrug) AT9010 AT-9010 (Active Triphosphate) AT527->AT9010 Cellular Metabolism RdRp RNA-dependent RNA Polymerase (nsp12) AT9010->RdRp Inhibits NiRAN NiRAN Domain (nsp12) AT9010->NiRAN Inhibits RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes Replication_Blocked Viral Replication Blocked NiRAN->RNA_Synthesis Essential for

Caption: Dual inhibitory mechanism of AT-9010 on SARS-CoV-2 replication.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in downstream assays.

Materials:

  • This compound (solid)

  • Nuclease-free water, sterile

  • Ultrasonic bath

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve a desired concentration (e.g., 100 mg/mL).[1][2]

  • To aid dissolution, sonicate the solution in an ultrasonic bath until the solid is completely dissolved.[1][2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.[1][2]

Table 3: Stock Solution Preparation Guide

Desired ConcentrationMass of AT-9010Volume of Water
10 mM1 mg159.5 µL
10 mM5 mg797.3 µL
10 mM10 mg1.5946 mL

Calculations are based on a molecular weight of 627.13 g/mol .

Protocol 2: In Vitro NiRAN Inhibition Assay

Objective: To determine the inhibitory activity of AT-9010 on the nucleotidyltransferase function of the SARS-CoV-2 NiRAN domain. This protocol is adapted from a high-throughput screening assay for NiRAN inhibitors.

Materials:

  • Recombinant SARS-CoV-2 nsp12 protein

  • Recombinant SARS-CoV-2 nsp9 protein

  • ATP (Adenosine triphosphate)

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM KCl, 1 mM DTT, 2 mM MnCl2)

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • 384-well white bottom plates

  • This compound stock solution

  • Positive control (e.g., Toxoflavin)

  • Negative control (DMSO or buffer)

Experimental Workflow:

NiRAN_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare AT-9010 Dilutions Dispense_Compound Dispense AT-9010 into Plate Compound_Prep->Dispense_Compound Protein_Mix Prepare Protein Reaction Mix (nsp12, nsp9) Add_Protein Add Protein Reaction Mix Protein_Mix->Add_Protein Start_Mix Prepare Reaction Start Mix (ATP) Add_Start_Mix Add Reaction Start Mix Start_Mix->Add_Start_Mix Dispense_Compound->Add_Protein Incubate1 Incubate at RT (30 min) Add_Protein->Incubate1 Incubate1->Add_Start_Mix Incubate2 Incubate at RT (30 min) Add_Start_Mix->Incubate2 Add_KinaseGlo Add Kinase-Glo Plus Reagent Incubate2->Add_KinaseGlo Incubate3 Incubate at RT (30 min) Add_KinaseGlo->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence

References

Application Notes and Protocols for AT-9010 Tetrasodium in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable prodrug AT-527. It has emerged as a potent inhibitor of SARS-CoV-2 replication, exhibiting a unique dual mechanism of action. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery screening campaigns targeting SARS-CoV-2 and potentially other RNA viruses.

AT-9010 is a guanosine nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp) and the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, both of which are essential for viral replication.[1] This dual inhibition presents a high barrier to the development of viral resistance. These application notes provide comprehensive protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of AT-9010 and screen for novel antiviral compounds.

Mechanism of Action

AT-9010 exerts its antiviral effect by targeting two key enzymatic activities of the SARS-CoV-2 non-structural protein 12 (nsp12):

  • RNA-dependent RNA polymerase (RdRp) Inhibition: As a nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to immediate chain termination, thus halting the replication of the viral genome.[1]

  • NiRAN Domain Inhibition: AT-9010 also binds to the active site of the NiRAN domain, outcompeting native nucleotides.[1] The NiRAN domain is crucial for the initial step of viral mRNA capping, a process known as RNAylation, where it transfers a nucleoside monophosphate (NMP) to the N-terminus of the nsp9 protein. By inhibiting the NiRAN domain, AT-9010 disrupts the formation of the 5' cap structure of viral RNA, which is essential for RNA stability, translation, and evasion of the host immune system.

This dual mechanism of action is a significant advantage, as it targets two distinct and essential viral functions, potentially reducing the likelihood of resistance emergence.

Data Presentation

The following tables summarize the available quantitative data for the parent compounds of AT-9010, which are metabolized intracellularly to the active AT-9010 triphosphate form.

CompoundAssay TypeCell LineVirusPotency (EC90)Reference
AT-511Antiviral AssayHuman Airway Epithelial CellsSARS-CoV-20.47 µMAtea Pharmaceuticals, Inc.

Note: EC90 is the concentration of the drug that inhibits 90% of viral activity.

CompoundAssay TypePatient PopulationEffectTime PointReference
AT-527Phase 2 Clinical TrialHospitalized, high-risk COVID-19 patients0.7 log10 (80%) greater mean reduction in viral load from baseline compared to placeboDay 2Atea Pharmaceuticals, Inc.

Experimental Protocols

Biochemical Assay: SARS-CoV-2 RdRp Extension Assay

This assay biochemically validates the ability of this compound to be incorporated by the viral RdRp and terminate RNA synthesis.

Materials:

  • Recombinant SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 proteins

  • This compound

  • Control nucleotide triphosphates (ATP, CTP, GTP, UTP)

  • RNA template-primer duplex

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Quench Buffer (e.g., 94% formamide, 30 mM EDTA)

  • Urea-PAGE gels

  • SYBR Gold or other nucleic acid stain

Protocol:

  • Prepare the RdRp Complex: Pre-incubate nsp12, nsp7, and nsp8 in a 1:3:3 molar ratio in reaction buffer at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a microcentrifuge tube, combine the pre-formed RdRp complex with the RNA template-primer duplex.

  • Initiate Reaction: Add a mixture of all four native NTPs and the desired concentration of this compound to the reaction tube. For a positive control for termination, use a known chain-terminating nucleotide analog. For a negative control, omit any nucleotide analogs.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Quench Reaction: Stop the reaction by adding an equal volume of quench buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis: Analyze the reaction products by Urea-PAGE.

  • Visualization: Stain the gel with SYBR Gold and visualize the RNA products using a gel imager. Termination of RNA synthesis will be indicated by the presence of shorter RNA products compared to the full-length product in the control lane.

Biochemical Assay: NiRAN-mediated nsp9 RNAylation Inhibition Assay

This assay assesses the ability of this compound to inhibit the nucleotidyltransferase activity of the NiRAN domain.

Materials:

  • Recombinant SARS-CoV-2 nsp12, nsp9 proteins

  • This compound

  • GDP (as a known inhibitor for comparison)

  • Triphosphorylated short RNA oligo (e.g., 10-mer)

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels

  • Coomassie Brilliant Blue or silver stain

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine nsp12 and nsp9 in the reaction buffer.

  • Add Inhibitor: Add increasing concentrations of this compound to the reaction tubes. Include a control with GDP and a no-inhibitor control.

  • Initiate Reaction: Add the triphosphorylated RNA oligo to start the reaction.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain. The RNAylation of nsp9 results in a shift in its molecular weight. Inhibition of this process will result in a decrease in the intensity of the shifted band corresponding to RNAylated nsp9.

Cell-Based Assay: Antiviral Efficacy in a SARS-CoV-2 Infection Model

This assay determines the potency of this compound in inhibiting viral replication in a cellular context.

Materials:

  • Vero E6 or other susceptible cell lines (e.g., Calu-3)

  • SARS-CoV-2 virus stock

  • This compound (Note: for cellular assays, the parent prodrug AT-527 is typically used as it can cross the cell membrane and is then converted to AT-9010 intracellularly)

  • Cell culture medium and supplements

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or a reporter virus system)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AT-527 (the prodrug of AT-9010). Include a vehicle-only control.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Quantify Viral Replication:

    • RT-qPCR: Extract RNA from the cell supernatant or cell lysate and quantify viral RNA levels.

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the titer of infectious virus.

    • Reporter Virus: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

  • Assess Cytotoxicity: In a parallel plate with uninfected cells, perform a cell viability assay to determine the cytotoxic concentration (CC₅₀) of the compound.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the inhibition of viral replication against the compound concentration. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.

Visualizations

SARS_CoV_2_Replication_and_AT9010_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Viral RNA Viral RNA nsp12 (RdRp-NiRAN) nsp12 (RdRp-NiRAN) Viral RNA->nsp12 (RdRp-NiRAN) Template nsp9 nsp9 nsp12 (RdRp-NiRAN)->nsp9 RNAylation (NiRAN activity) Replicated RNA Replicated RNA nsp12 (RdRp-NiRAN)->Replicated RNA RNA Synthesis Capped Viral RNA Capped Viral RNA nsp9->Capped Viral RNA Capping Ribosome Ribosome Capped Viral RNA->Ribosome Translation Viral Proteins Viral Proteins Ribosome->Viral Proteins AT-9010 AT-9010 AT-9010->nsp12 (RdRp-NiRAN) Inhibits RdRp AT-9010->nsp12 (RdRp-NiRAN) Inhibits NiRAN

Caption: SARS-CoV-2 replication cycle and the dual inhibitory action of AT-9010.

RdRp_Inhibition_Assay_Workflow Start Start Prepare RdRp Complex (nsp12, nsp7, nsp8) Prepare RdRp Complex (nsp12, nsp7, nsp8) Start->Prepare RdRp Complex (nsp12, nsp7, nsp8) Add RNA Template-Primer Add RNA Template-Primer Prepare RdRp Complex (nsp12, nsp7, nsp8)->Add RNA Template-Primer Add NTPs +/- AT-9010 Add NTPs +/- AT-9010 Add RNA Template-Primer->Add NTPs +/- AT-9010 Incubate at 37°C Incubate at 37°C Add NTPs +/- AT-9010->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Urea-PAGE Analysis Urea-PAGE Analysis Quench Reaction->Urea-PAGE Analysis Analyze Results Analyze Results Urea-PAGE Analysis->Analyze Results

Caption: Workflow for the in vitro RdRp inhibition assay.

NiRAN_Inhibition_Assay_Workflow Start Start Combine nsp12 and nsp9 Combine nsp12 and nsp9 Start->Combine nsp12 and nsp9 Add AT-9010 Add AT-9010 Combine nsp12 and nsp9->Add AT-9010 Initiate with pppRNA Initiate with pppRNA Add AT-9010->Initiate with pppRNA Incubate at 30°C Incubate at 30°C Initiate with pppRNA->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction SDS-PAGE Analysis SDS-PAGE Analysis Stop Reaction->SDS-PAGE Analysis Analyze nsp9 Shift Analyze nsp9 Shift SDS-PAGE Analysis->Analyze nsp9 Shift

References

Troubleshooting & Optimization

AT-9010 tetrasodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AT-9010 tetrasodium. Here you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly those related to solubility, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. Its tetrasodium salt form is utilized to enhance aqueous solubility and stability.[1] AT-9010 exhibits a dual mechanism of action against SARS-CoV-2 by inhibiting two key viral enzymes: the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of nsp12. This dual inhibition disrupts viral RNA synthesis and capping, proving essential for viral replication.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents and preparation methods?

A2: The recommended solvent for this compound is sterile, nuclease-free water or phosphate-buffered saline (PBS). The reported solubility in these aqueous solutions is up to 100 mg/mL.[2][3] However, achieving this concentration often requires mechanical assistance. It is highly recommended to use an ultrasonic bath to aid dissolution.[2][3] Gentle warming to 37°C can also be employed to increase solubility.[3] For stock solutions, it is advisable to prepare fresh and, if necessary for certain applications, filter sterilize through a 0.22 µm filter before use.

Q3: Can I use organic solvents like DMSO or ethanol to dissolve this compound?

A3: While this compound is highly soluble in aqueous solutions, its solubility in common organic solvents is not as well characterized. Generally, nucleotide triphosphates have limited solubility in organic solvents. The parent nucleoside, guanosine, is reported to be soluble in DMSO at concentrations around 30-56 mg/mL but is insoluble in ethanol.[4][5] It is important to note that the triphosphate moiety and the tetrasodium salt form of AT-9010 will significantly influence its solubility profile compared to the parent nucleoside. If an organic co-solvent is required for your experimental setup, it is recommended to first dissolve the compound in a small amount of aqueous buffer and then dilute it with the organic solvent. Always perform a small-scale test to ensure compatibility and avoid precipitation.

Q4: My AT-9010 solution appears cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with other components in your solution. First, try sonicating the solution in an ultrasonic bath and gently warming it to 37°C.[3] If the precipitate does not redissolve, it may be necessary to prepare a fresh, more dilute solution. Ensure that the pH of your final solution is within a stable range for nucleotide triphosphates (typically around pH 7.0-7.5).

Q5: How should I store my this compound solid and stock solutions?

A5: Solid this compound should be stored at -80°C, protected from light, and preferably under a nitrogen atmosphere.[3] Stock solutions should also be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[3] When stored at -80°C, stock solutions are generally stable for up to 6 months. For short-term storage (up to one month), -20°C is acceptable.[3]

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound Water / PBS100 mg/mL (159.46 mM)[2][3]Requires sonication; gentle heating to 37°C can aid dissolution.[3]
Guanosine (parent nucleoside) DMSO~30-56 mg/mL[4][5]This is an estimate for the parent compound; the triphosphate salt will have different solubility.
Guanosine (parent nucleoside) WaterInsoluble[4]
Guanosine (parent nucleoside) EthanolInsoluble[4]
Guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate (GTP analog) Water50 mg/mL[6]A non-hydrolyzable GTP analog.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS
  • Materials:

    • This compound (solid)

    • Sterile, nuclease-free Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile, nuclease-free microcentrifuge tubes

    • Ultrasonic water bath

    • Water bath or incubator set to 37°C (optional)

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mM, you will need 6.27 mg (Molecular Weight: 627.13 g/mol ).

    • Add the calculated volume of sterile PBS to the microcentrifuge tube.

    • Vortex the tube briefly to initially mix the contents.

    • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solid is completely dissolved. The solution should be clear.

    • If dissolution is still incomplete, incubate the tube at 37°C for 5-10 minutes, followed by another brief sonication.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Troubleshooting Precipitation in an this compound Working Solution
  • Initial Assessment:

    • Visually inspect the solution for any precipitate or cloudiness.

    • Confirm the final concentration of this compound in the working solution.

  • Troubleshooting Steps:

    • Sonication: Place the tube containing the working solution in an ultrasonic water bath for 5-10 minutes.

    • Gentle Heating: If sonication does not resolve the issue, warm the solution to 37°C for 5-10 minutes and then gently mix.

    • pH Check: If possible, measure the pH of the solution. Nucleotide triphosphates are most stable around neutral pH. Adjust if necessary with dilute, sterile acid or base, being mindful of the buffer system in use.

    • Dilution: If the precipitate persists, it is likely that the solubility limit has been exceeded in the specific buffer or media of your working solution. Prepare a new working solution at a lower concentration.

    • Fresh Preparation: If all else fails, discard the precipitated solution and prepare a fresh working solution from your stock, ensuring all components are properly dissolved before combining.

Mandatory Visualizations

AT9010_Signaling_Pathway cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication AT-527 AT-527 AT-9010 AT-9010 AT-527->AT-9010 Cellular Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) AT-9010->RdRp Inhibition NiRAN NiRAN Domain AT-9010->NiRAN Inhibition Viral RNA Viral RNA Viral RNA->RdRp Template Viral RNA Synthesis Viral RNA Synthesis RdRp->Viral RNA Synthesis Elongation RNA Capping RNA Capping NiRAN->RNA Capping Guanylylation

Caption: Dual inhibition mechanism of AT-9010 on SARS-CoV-2 replication.

Troubleshooting_Workflow start Precipitation Observed step1 Sonicate solution (10-15 mins) start->step1 step2 Is solution clear? step1->step2 step3 Gently warm to 37°C (5-10 mins) step2->step3 No end Solution Ready for Use step2->end Yes step4 Is solution clear? step3->step4 step5 Check pH of solution (adjust if necessary) step4->step5 No step4->end Yes step6 Is solution clear? step5->step6 step7 Prepare a fresh, more dilute solution step6->step7 No step6->end Yes

Caption: Troubleshooting workflow for this compound precipitation.

References

improving the stability of AT-9010 tetrasodium in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AT-9010 tetrasodium. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing guidance on maintaining its stability in solution.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound solutions.

Problem Possible Cause Suggested Solution
Loss of compound activity in the assay. 1. Degradation due to improper storage: The triphosphate chain is susceptible to hydrolysis.- Ensure the stock solution is stored at -80°C and has not exceeded its 6-month shelf life.[1][2] - Aliquot the stock solution to minimize freeze-thaw cycles.[2] - Protect the solution from light.[1]
2. pH-mediated hydrolysis: The solution pH is outside the optimal stability range. Nucleotide triphosphates are most stable in slightly alkaline conditions.[3]- Prepare stock solutions in a buffer with a pH between 7.5 and 9.0 (e.g., 20 mM Tris-HCl). - Avoid using acidic or strongly alkaline buffers. ATP, a similar molecule, rapidly hydrolyzes at extreme pH levels.[4]
3. Contamination: Bacterial or enzymatic (phosphatase) contamination can degrade the molecule.- Prepare stock solutions using sterile, nuclease-free water. - Filter-sterilize the final solution through a 0.22 µm filter.[1] - Handle the solution using aseptic techniques.
4. Presence of divalent metal ions: Metal ions can catalyze the hydrolysis of the triphosphate chain.[5]- Prepare buffers with high-purity water to minimize metal ion contamination. - If the experimental buffer requires divalent cations (e.g., Mg²⁺), add them to the working solution immediately before use.
Precipitate formation in the solution. 1. Low temperature: The compound may have precipitated out of solution upon thawing.- Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[2]
2. Incorrect solvent: The compound has limited solubility in certain solvents.- this compound is highly soluble in water.[1] For other solvent systems, consult solubility data.
3. Concentration exceeds solubility limit: The prepared concentration is too high for the chosen solvent and conditions.- Prepare a more dilute stock solution.
Inconsistent experimental results. 1. Repeated freeze-thaw cycles: This can lead to gradual degradation of the compound.- Prepare single-use aliquots of the stock solution.[2]
2. Solution age: The working solution was prepared too far in advance of the experiment.- Prepare fresh working solutions for each experiment from a frozen stock aliquot.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, like other nucleotide triphosphates, is the hydrolysis of the high-energy phosphoanhydride bonds in the triphosphate chain. This results in the formation of the corresponding diphosphate (ADP analog) and monophosphate (AMP analog) forms, which are inactive as inhibitors of the SARS-CoV-2 NiRAN and RdRp.[3][5] This hydrolysis is accelerated by acidic or strongly alkaline conditions, elevated temperatures, and the presence of divalent metal ions.[4][5]

Q2: What is the optimal pH range for storing this compound solutions?

A2: To maximize stability, aqueous solutions of this compound should be maintained at a slightly alkaline pH, ideally between 7.5 and 9.0.[3] Within this range, the rate of hydrolysis of the triphosphate chain is significantly reduced.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution in a sterile, buffered aqueous solution (e.g., 20 mM Tris-HCl, pH 8.0). For long-term storage, the solution should be aliquoted into single-use volumes, protected from light, and stored at -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles.[2] For aqueous stock solutions, sterilization by filtration through a 0.22 µm filter is advised.[1]

Q4: Can I store this compound solutions at -20°C?

A4: While the powdered form is stable at -20°C, for solutions, storage at -80°C is strongly recommended to ensure stability for up to 6 months.[1][2] If -80°C storage is not available, storage at -20°C should be limited to a much shorter duration (e.g., up to one month).[2]

Q5: My experimental buffer contains Mg²⁺. Will this affect the stability of AT-9010?

A5: Yes, divalent cations like Mg²⁺ can catalyze the hydrolysis of the triphosphate chain.[5] While Mg²⁺ may be required for your assay, it is best to add AT-9010 to the final working solution containing Mg²⁺ immediately before starting the experiment to minimize the duration of exposure and potential for degradation.

Quantitative Data on Stability

The following table provides a summary of the expected relative stability of this compound under various conditions to guide experimental design and solution handling.

Condition Parameter Value Relative Stability Recommendation
pH pH of Solution4.0LowAvoid acidic conditions.
7.0ModerateAcceptable for short-term use.
8.0 High Optimal for storage and use.
10.0ModerateHigh pH can also promote hydrolysis.
Temperature Storage Temperature4°CVery LowNot recommended for storage.
-20°CModerateAcceptable for short-term storage (up to 1 month).[2]
-80°C High Recommended for long-term storage (up to 6 months). [1][2]
Freeze-Thaw Number of Cycles1HighAliquot to minimize cycles.[2]
3ModerateExpect some degradation.
>5LowAvoid; prepare fresh aliquots.
Additives Divalent Cations (e.g., 5 mM Mg²⁺)PresentLowerAdd immediately before use.
AbsentHigherPreferred for storage.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Objective: To prepare a 10 mM stock solution of this compound with maximized stability for long-term storage.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Tris base

  • Hydrochloric acid (HCl)

  • Sterile, nuclease-free microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a 20 mM Tris-HCl buffer:

    • Dissolve Tris base in nuclease-free water to a final concentration of 20 mM.

    • Adjust the pH to 8.0 using HCl.

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 627.13 g/mol .

    • For 1 mL of a 10 mM solution, you will need 6.27 mg.

  • Dissolve the compound:

    • Weigh the calculated amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of the 20 mM Tris-HCl, pH 8.0 buffer.

    • Vortex thoroughly. If needed, gently warm to 37°C or sonicate to ensure complete dissolution.[2]

  • Sterilize and Aliquot:

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1]

    • Dispense the solution into single-use, sterile, nuclease-free microcentrifuge tubes.

  • Storage:

    • Label the aliquots clearly with the compound name, concentration, date, and "Store at -80°C".

    • Immediately transfer the aliquots to a -80°C freezer for long-term storage (up to 6 months).[1][2] Protect from light.[1]

Protocol 2: Stability Assessment of this compound Solution by HPLC

Objective: To assess the stability of a prepared this compound solution over time under specific storage conditions.

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a suitable reverse-phase column (e.g., C18)

  • Mobile phase buffers (e.g., Buffer A: 100 mM triethylammonium acetate in water; Buffer B: 100 mM triethylammonium acetate in acetonitrile)

  • Reference standards for AT-9010 and its potential degradation products (diphosphate and monophosphate forms), if available.

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) in the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution method (e.g., starting with a low percentage of Buffer B and increasing over time) to separate AT-9010 from potential degradation products.

    • Record the chromatogram and determine the peak area of AT-9010. This will serve as the baseline (100% integrity).

  • Incubation:

    • Store the remaining aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Prepare and analyze the sample by HPLC as described in step 1.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the remaining AT-9010 peak area relative to the time-zero sample.

    • Plot the percentage of intact AT-9010 versus time for each condition to determine the degradation rate.

Visualizations

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Viral Replication Inhibition AT-527 AT-527 (Prodrug) AT-511 AT-511 AT-527->AT-511 Esterases AT-273 AT-273 (Monophosphate) AT-511->AT-273 HINT1 AT-9010_DP AT-9010 (Diphosphate) AT-273->AT-9010_DP Cellular Kinases AT-9010 AT-9010 (Triphosphate) Active Form AT-9010_DP->AT-9010 Cellular Kinases Inhibition Inhibition of NiRAN and RdRp AT-9010->Inhibition troubleshooting_flowchart start Reduced AT-9010 Activity? check_storage Is stock solution > 6 months old or stored above -80°C? start->check_storage check_ph Is the solution pH between 7.5 and 9.0? check_storage->check_ph No prepare_new Prepare fresh stock solution from new powder. check_storage->prepare_new Yes check_cycles Multiple (>3) freeze-thaw cycles performed? check_ph->check_cycles Yes adjust_ph Adjust pH of buffer to 8.0 and reprepare solution. check_ph->adjust_ph No check_contamination Was the solution prepared with sterile technique? check_cycles->check_contamination No use_new_aliquot Use a fresh, single-use aliquot. check_cycles->use_new_aliquot Yes sterile_prep Prepare new solution using sterile, nuclease-free reagents. check_contamination->sterile_prep No contact_support If issues persist, contact technical support. check_contamination->contact_support Yes experimental_workflow prep_solution 1. Prepare AT-9010 Solution in Buffered Solvent (pH 8.0) initial_analysis 2. Analyze at T=0 via HPLC (Establish Baseline) prep_solution->initial_analysis storage 3. Store Aliquots under Varied Conditions (-80°C, -20°C, 4°C) initial_analysis->storage timepoint_analysis 4. Analyze Aliquots at Specific Time Points storage->timepoint_analysis data_analysis 5. Calculate % Degradation vs. T=0 Baseline timepoint_analysis->data_analysis conclusion 6. Determine Optimal Storage Conditions data_analysis->conclusion

References

Technical Support Center: AT-9010 Tetrasodium Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT-9010 tetrasodium and its prodrug, AT-527, in antiviral experiments, particularly against SARS-CoV-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the active triphosphate metabolite of the orally available double prodrug AT-527.[1][2][3] It is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), specifically targeting the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 protein.[4] This inhibition disrupts viral RNA replication and transcription, which are essential for the virus to multiply. The NiRAN domain is involved in the crucial process of viral RNA capping.[5][6][7][8] AT-9010 binds to the NiRAN active site and inhibits its nucleotidyltransferase activity, representing a dual mechanism of action against the virus.[4]

Q2: Why is the prodrug AT-527 used in cell-based experiments instead of this compound directly?

A2: this compound, being a triphosphate nucleotide analog, is highly charged and generally cannot cross cell membranes to reach its intracellular target.[1] The prodrug AT-527 is designed to be more cell-permeable. Once inside the cell, it is metabolized by host cell enzymes into the active AT-9010 form.[1][2]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored at -20°C or -80°C in a dry, dark environment. It is crucial to minimize freeze-thaw cycles. For creating stock solutions, use of anhydrous DMSO is recommended.

Q4: What are the known off-target effects or toxicities associated with AT-527 and its metabolites?

A4: Preclinical studies on AT-527 have shown a favorable safety profile. It and its metabolites were reported to be negative in a battery of in vitro and in vivo genetic toxicity assays.[9] In repeat-dose oral toxicity studies in rats and monkeys for up to 13 weeks, no target organ toxicity was identified.[9] Additionally, there were no reported effects on fertility, reproduction, or embryofetal and postnatal development in rats.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments with this compound's parent compound, AT-527.

Problem Potential Cause Recommended Solution
High variability in antiviral activity (EC50 values) between experiments. Inconsistent cell health or passage number: Cell health and passage number can significantly impact metabolism of the prodrug and viral replication.Maintain a consistent cell passage number for all experiments. Regularly check cells for viability and morphology.
Compound degradation: AT-527 or its metabolites may be unstable in cell culture media over long incubation periods.For long-term experiments, consider replenishing the media with freshly diluted AT-527 at regular intervals. Perform stability tests of AT-527 in your specific cell culture medium at 37°C.
Inaccurate quantitation of virus titer: Incorrect virus stock titration will lead to variability in the multiplicity of infection (MOI).Re-titer virus stocks regularly using a reliable method like a plaque assay.[10][11]
Higher than expected EC50 values. Poor cellular uptake or metabolism of AT-527: The cell line used may have low levels of the necessary enzymes to convert AT-527 to the active AT-9010.Use a cell line known to efficiently metabolize AT-527, such as Huh-7 cells.[1] If possible, quantify the intracellular concentration of AT-9010.
High protein binding in media: AT-527 may bind to serum proteins in the culture medium, reducing its effective concentration.Consider reducing the serum concentration in your assay medium, if compatible with your cell line's health.
Virus strain variability: Different SARS-CoV-2 variants may have varying susceptibility to the drug.Ensure you are using a well-characterized viral strain and be consistent across experiments.
Observed cytotoxicity at expected therapeutic concentrations. Off-target effects: Although preclinical data is favorable, high concentrations may lead to off-target effects in specific cell lines.Perform a thorough cytotoxicity assay (e.g., CC50 determination) for your specific cell line. If cytotoxicity is observed, lower the concentration of AT-527 and optimize the assay window.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve AT-527 can be toxic to cells.Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO).
Inconsistent results in RT-qPCR-based assays. RNA degradation: Poor handling techniques can lead to RNA degradation.Use RNase-free reagents and consumables. Process samples quickly and store them appropriately.
Primer/probe inefficiency: Suboptimal primer and probe design can lead to inconsistent amplification.Validate your RT-qPCR primers and probes for efficiency and specificity.

Experimental Protocols & Data

Antiviral Activity of AT-511 (Free Base of AT-527) against Coronaviruses

The following table summarizes the in vitro antiviral activity of AT-511 against various coronaviruses in different cell lines.

VirusCell LineAssayEC50 (µM)EC90 (µM)CC50 (µM)Reference
SARS-CoV-2HAEVirus Yield Reduction-0.47>100[3]
HCoV-229EBHK-21CPE1.8->100[12]
HCoV-229EHuh-7CPE-~0.5>100[13]
HCoV-OC43Huh-7CPE-~0.5>100[13]
SARS-CoVHuh-7CPE-~0.5>100[13]
MERS-CoVHuh-7CPE->15>100[13]

HAE: Normal Human Airway Epithelial cells; BHK-21: Baby Hamster Kidney cells; Huh-7: Human hepatoma cells; CPE: Cytopathic Effect Assay.

Detailed Experimental Protocol: SARS-CoV-2 Plaque Reduction Neutralization Assay

This protocol is a general guideline for determining the antiviral activity of AT-527 against SARS-CoV-2 using a plaque reduction neutralization test (PRNT).

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SARS-CoV-2 virus stock of known titer (PFU/mL)

  • AT-527 stock solution (in DMSO)

  • 2X overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of AT-527 in serum-free DMEM. The final concentration of DMSO should be kept constant and non-toxic (e.g., <0.1%).

  • Virus Infection:

    • On the day of the experiment, wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • In a separate plate, pre-incubate the serially diluted AT-527 with a standardized amount of SARS-CoV-2 (e.g., to yield 50-100 plaques per well) for 1 hour at 37°C.

    • Remove the PBS from the cell plates and infect the cells with the virus-compound mixture.

    • Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 2X overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed in the "virus only" control wells.

  • Staining and Plaque Counting:

    • Fix the cells (e.g., with 4% formaldehyde).

    • Remove the overlay and stain the cells with Crystal Violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

    • Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

AT-527 to AT-9010 Metabolic Activation Pathway

AT527_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular AT-527 AT-527 (Prodrug) AT-527_in AT-527 AT-527->AT-527_in Cellular Uptake Metabolite_1 Intermediate Metabolites AT-527_in->Metabolite_1 Host Enzymes AT-9010 AT-9010 (Active Triphosphate) Metabolite_1->AT-9010 Host Kinases SARS_CoV_2_Replication cluster_entry 1. Entry cluster_replication 2. Replication & Transcription cluster_assembly 3. Assembly & Release Virus SARS-CoV-2 Virion Receptor_Binding ACE2 Receptor Binding Virus->Receptor_Binding Fusion Membrane Fusion & Entry Receptor_Binding->Fusion Viral_RNA_Release Viral RNA Release Fusion->Viral_RNA_Release Translation_Polyproteins Translation of pp1a/pp1ab Viral_RNA_Release->Translation_Polyproteins Proteolytic_Cleavage Proteolytic Cleavage (nsp1-16) Translation_Polyproteins->Proteolytic_Cleavage RTC_Formation Replication-Transcription Complex (RTC) Formation Proteolytic_Cleavage->RTC_Formation RNA_Synthesis Viral RNA Synthesis (Replication & Transcription) RTC_Formation->RNA_Synthesis RNA_Capping 5' RNA Capping RNA_Synthesis->RNA_Capping Virion_Assembly Virion Assembly RNA_Synthesis->Virion_Assembly Genomic RNA Translation_Structural_Proteins Translation of Structural Proteins RNA_Capping->Translation_Structural_Proteins Translation_Structural_Proteins->Virion_Assembly Virion_Release Virion Release (Exocytosis) Virion_Assembly->Virion_Release AT-9010 AT-9010 AT-9010->RNA_Capping Inhibits NiRAN domain of nsp12

References

Technical Support Center: Optimizing AT-9010 Tetrasodium Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AT-9010 tetrasodium in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527.[1][2][3] As a guanosine analog, it inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain, which is essential for viral replication.[1][2][3] This dual mechanism involves acting as an RNA chain terminator and inhibiting the nucleotidyltransferase activity of the NiRAN domain.[2] The tetrasodium salt form of AT-9010 offers enhanced water solubility and stability compared to the free acid form.[2]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is soluble in water.[1][3] For preparation of a stock solution, it is recommended to dissolve the compound in sterile water, potentially with the aid of sonication to ensure complete dissolution.[1][3] Stock solutions should be stored at -80°C for up to six months, protected from light, and stored under nitrogen.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3] Before use in cell culture, the working solution should be sterile-filtered through a 0.22 µm filter.[1]

Q3: What is a good starting concentration range for my experiments?

A3: For a novel compound like AT-9010 in a new experimental system, it is recommended to start with a broad range of concentrations to establish a dose-response curve. A logarithmic dilution series is often effective, for example, ranging from 100 µM down to 1 nM.[4] For its prodrug, AT-511, concentrations of 10 µM have been used in cell culture to study the formation of AT-9010.[1][2][3] The optimal concentration will be cell-type specific and depend on the desired biological endpoint.

Troubleshooting Guides

Problem 1: I am observing high levels of cell death even at low concentrations of AT-9010.

  • Possible Cause: Solvent Toxicity

    • Solution: While this compound is water-soluble, if you are using a different solvent, ensure the final concentration in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[4]

  • Possible Cause: Contamination

    • Solution: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can lead to widespread cell death.[4] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.

  • Possible Cause: Inherent Cytotoxicity

    • Solution: As a nucleoside analog that can interfere with nucleic acid synthesis, AT-9010 may exhibit cytotoxicity, especially in rapidly dividing cells.[5] It is crucial to perform a cytotoxicity assay to determine the cytotoxic concentration 50 (CC50) in your cell line.

Problem 2: I am not observing any effect of AT-9010 on my cells.

  • Possible Cause: Inactive Compound

    • Solution: Ensure that your stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3] The stability of the compound in your specific cell culture medium over the duration of your experiment should also be considered.

  • Possible Cause: Insufficient Concentration or Incubation Time

    • Solution: The effective concentration may be higher than what you have tested, or a longer incubation time may be required to observe a biological response. Consider extending your dose-response range and performing a time-course experiment.

  • Possible Cause: Cell Line Resistance

    • Solution: Your cell line may have mechanisms of resistance to nucleoside analogs, such as altered expression of nucleoside transporters or metabolic enzymes.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₃FN₅Na₄O₁₃P₃[6]
Molecular Weight627.13 g/mol [6]
Solubility (in water)100 mg/mL (159.46 mM) (ultrasonic)[1][3]
Storage-80°C, protected from light[1][3]

Table 2: Example Dose-Response Data for a Nucleoside Analog

Concentration (µM)% Cell Viability (CC50)% Viral Plaque Reduction (EC50)
10015100
105598
19285
0.19852
0.0110015
0.0011002

This table presents hypothetical data to illustrate the determination of CC50 and EC50 values.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is a logarithmic series from 100 µM to 1 nM.[4] Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AT-9010.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the cell viability against the log of the compound concentration to determine the CC50 value.

Visualizations

Signaling_Pathway cluster_cell Host Cell AT527 AT-527 (Prodrug) AT9010 AT-9010 (Active Metabolite) AT527->AT9010 Metabolic Activation RdRp RNA-dependent RNA Polymerase (RdRp) AT9010->RdRp Incorporation into Viral RNA NiRAN NiRAN Domain AT9010->NiRAN Binds to Active Site Viral_RNA Viral RNA Replication Viral Replication RdRp->Replication Chain_Termination RNA Chain Termination RdRp->Chain_Termination NiRAN->Replication Inhibition Inhibition of Nucleotidyltransferase Activity NiRAN->Inhibition Chain_Termination->Replication Inhibition->Replication

Caption: Mechanism of action of AT-9010 in inhibiting viral replication.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare AT-9010 Stock Solution Prep_Dilutions Prepare Serial Dilutions Prep_Stock->Prep_Dilutions Treat_Cells Treat Cells with AT-9010 Dilutions Prep_Dilutions->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Absorbance Viability_Assay->Read_Plate Analyze_Data Analyze Data and Determine CC50 Read_Plate->Analyze_Data

Caption: Workflow for determining the optimal concentration of AT-9010.

Troubleshooting_Logic Start High Cell Death Observed Check_Solvent Check Solvent Concentration Start->Check_Solvent Solvent_OK Solvent Conc. OK? Check_Solvent->Solvent_OK Check_Contamination Check for Contamination Contamination_Present Contamination? Check_Contamination->Contamination_Present Perform_Cytotoxicity Perform Cytotoxicity Assay (CC50) Adjust_Concentration Adjust Working Concentration Below CC50 Perform_Cytotoxicity->Adjust_Concentration Solvent_OK->Check_Contamination Yes Reduce_Solvent Reduce Solvent Concentration Solvent_OK->Reduce_Solvent No Contamination_Present->Perform_Cytotoxicity No Discard_Culture Discard Culture and Use Aseptic Technique Contamination_Present->Discard_Culture Yes

Caption: Troubleshooting logic for unexpected cell death.

References

AT-9010 tetrasodium half-life in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with AT-9010 tetrasodium. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. As a guanosine nucleotide analog, it targets the SARS-CoV-2 replication machinery.[1][2] AT-9010 exerts its antiviral effect through a dual mechanism: it acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp) and also inhibits the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 polymerase.[1][2] This dual action effectively halts viral RNA synthesis.

Q2: What is the known intracellular half-life of AT-9010?

Q3: How should this compound be stored?

A3: this compound should be stored at -80°C and protected from light. It is often stored under a nitrogen atmosphere.[4][5] When stored under these conditions, it is stable for at least six months.[4][5]

Q4: How do I prepare a stock solution of this compound?

A4: this compound is soluble in water. To prepare a stock solution, dissolve the compound in water to the desired concentration. If solubility is an issue, gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.[5] For use in cell culture, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to the culture medium.[4]

Data Presentation

Table 1: Intracellular Half-life of AT-9010

Cell TypeCompound AdministeredIntracellular AT-9010 ConcentrationHalf-life (t½)
Normal Human Bronchial Epithelial Cells10 µM AT-511698 µM≥ 38 hours
Normal Human Nasal Epithelial Cells10 µM AT-511236 µM≥ 38 hours

Note: Data is for the active metabolite AT-9010 formed from the prodrug AT-511.[3][4][5]

Experimental Protocols

Protocol: Determination of Intracellular Half-life of AT-9010

This is a generalized protocol for determining the intracellular half-life of a nucleotide analog like AT-9010. Specific parameters may need to be optimized for your cell line and experimental setup.

  • Cell Seeding: Seed the desired cell line in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Compound Incubation: Treat the cells with this compound at the desired concentration for a specific period to allow for intracellular uptake and accumulation.

  • Washout: After the incubation period, remove the medium containing AT-9010 and wash the cells multiple times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Time-Course Collection: Add fresh, compound-free medium to the cells. At various time points (e.g., 0, 2, 4, 8, 12, 24, 36, 48 hours) post-washout, collect cell lysates.

  • Lysate Preparation: Lyse the cells using a suitable method (e.g., methanol extraction) to release the intracellular contents.

  • Quantification: Quantify the amount of AT-9010 in the cell lysates at each time point using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the intracellular concentration of AT-9010 against time. The data can be fitted to a one-phase decay model to calculate the intracellular half-life (t½).

Mandatory Visualizations

AT9010_Mechanism_of_Action AT-527 AT-527 (Prodrug) AT-9010 AT-9010 (Active Triphosphate) AT-527->AT-9010 Metabolic Activation RdRp RNA-dependent RNA Polymerase (nsp12) AT-9010->RdRp Inhibits NiRAN NiRAN Domain (nsp12) AT-9010->NiRAN Inhibits Chain_Termination Chain Termination AT-9010->Chain_Termination Causes Viral_RNA_Synth Viral RNA Synthesis RdRp->Viral_RNA_Synth NiRAN->Viral_RNA_Synth

Caption: Mechanism of action of AT-9010 in inhibiting SARS-CoV-2 replication.

HalfLife_Workflow Start Start: Seed Cells Incubate Incubate with This compound Start->Incubate Wash Washout Extracellular Compound Incubate->Wash Time_Course Collect Cell Lysates at Various Time Points Wash->Time_Course Quantify Quantify Intracellular AT-9010 (LC-MS/MS) Time_Course->Quantify Analyze Analyze Data and Calculate Half-life Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for determining the intracellular half-life of AT-9010.

Troubleshooting Guide

Issue 1: Low or undetectable intracellular levels of AT-9010.

  • Possible Cause 1: Poor cell permeability.

    • Troubleshooting: this compound, being a triphosphate, is highly negatively charged and may have poor passive permeability across the cell membrane.

      • Suggestion: Consider using a transfection reagent or electroporation to facilitate its entry into the cells. Alternatively, if the goal is to study the effects of the active metabolite, using the prodrug AT-527, which has better cell permeability and is metabolized to AT-9010 intracellularly, might be a more suitable approach.

  • Possible Cause 2: Instability in cell culture medium.

    • Troubleshooting: Nucleotide analogs can be susceptible to degradation by phosphatases present in the serum supplement of the cell culture medium.

      • Suggestion: Prepare the this compound solution fresh before each experiment. Consider using serum-free medium or heat-inactivated serum to reduce enzymatic degradation. Perform a stability test of AT-9010 in your specific cell culture medium over time.

  • Possible Cause 3: Inefficient cell lysis or extraction.

    • Troubleshooting: The method used to lyse the cells may not be efficient in releasing the intracellular contents, or the extraction protocol may not effectively recover AT-9010.

      • Suggestion: Optimize the cell lysis and extraction protocol. Methanol extraction is commonly used for nucleotide analogs. Ensure complete cell lysis and efficient recovery of the analyte.

Issue 2: High variability in intracellular half-life measurements.

  • Possible Cause 1: Inconsistent cell health or density.

    • Troubleshooting: Variations in cell confluency, passage number, or overall health can affect metabolic rates and drug efflux, leading to inconsistent results.

      • Suggestion: Standardize your cell culture conditions. Ensure that cells are seeded at the same density and are in the same growth phase for all experiments. Use cells within a consistent range of passage numbers.

  • Possible Cause 2: Incomplete washout of extracellular compound.

    • Troubleshooting: Residual extracellular AT-9010 can artificially inflate the measured intracellular concentrations, particularly at the early time points.

      • Suggestion: Increase the number and volume of washes with PBS after the incubation period. Ensure that the washes are performed quickly and efficiently to minimize drug efflux during this step.

  • Possible Cause 3: Analytical method variability.

    • Troubleshooting: Inconsistencies in the LC-MS/MS analysis can lead to variable results.

      • Suggestion: Ensure that the analytical method is fully validated for linearity, accuracy, and precision. Use an appropriate internal standard to account for variations in sample processing and instrument response.

References

troubleshooting inconsistent results with AT-9010 tetrasodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AT-9010 tetrasodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is the active triphosphate metabolite of the antiviral prodrug AT-527 (bemnifosbuvir).[1][2][3] In a research context, its primary application is as a potent inhibitor of the SARS-CoV-2 NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, which is an essential component of the viral replication machinery.[1][3][4]

Q2: I've seen this compound listed as an industrial chelating agent. Is this the same compound?

This is a crucial point of clarification. There appears to be a discrepancy in some chemical supplier databases. While some sources describe a compound named "this compound" as an industrial chelating agent used in cleaning and water treatment, the compound with CAS Number 1621884-18-1 is definitively the antiviral agent.[5][6] Researchers should always verify the CAS number to ensure they are using the correct molecule for their antiviral experiments. The industrial chelating agent is likely a different chemical with a similar name.

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored at -80°C, protected from light, and preferably under a nitrogen atmosphere.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month.[3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]

Q4: How do I prepare a stock solution of this compound?

This compound is soluble in water.[1] To prepare a stock solution, it is recommended to use water and assist dissolution by warming the tube to 37°C and using an ultrasonic bath.[1][3] For cell-based assays, it is advisable to filter-sterilize the final working solution through a 0.22 µm filter.[7]

Troubleshooting Inconsistent Experimental Results

Inconsistent results when using this compound can arise from various factors, from compound stability to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.

Q5: My antiviral assay is showing variable or lower-than-expected potency for this compound. What could be the cause?

Several factors can contribute to this issue:

  • Compound Degradation: this compound, being a triphosphate nucleotide analog, can be susceptible to degradation. Ensure that the compound has been stored correctly at -80°C and that stock solutions have not undergone multiple freeze-thaw cycles.[3]

  • Cellular Uptake and Metabolism: As AT-9010 is the active triphosphate form, its direct use in cell-based assays bypasses the need for intracellular phosphorylation. However, cell membrane permeability of a triphosphate can be low. The efficiency of its uptake can vary significantly between different cell types.[8]

  • Assay Conditions: The concentration of natural nucleotides in the cell culture medium or cell lysates can compete with AT-9010 for binding to the NiRAN domain. Variations in cell culture conditions that affect the intracellular nucleotide pool can lead to inconsistent results.[9]

  • Viral Titer and MOI: Inconsistent viral titers or multiplicity of infection (MOI) between experiments will lead to variability in the observed antiviral effect. It is crucial to accurately titrate the virus stock and use a consistent MOI.

Q6: I am observing cytotoxicity in my cell cultures at concentrations where I expect to see antiviral activity. What should I do?

  • Confirm Cytotoxicity Levels: It is essential to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) without the virus to determine the 50% cytotoxic concentration (CC50). This will help in determining the therapeutic window of the compound.

  • Potential for Off-Target Effects: While AT-9010 is an inhibitor of the viral NiRAN domain, like other nucleotide analogs, it has the potential to interact with host cell polymerases or other enzymes, which can lead to toxicity.[10] Reducing the concentration and incubation time may help mitigate these effects.

  • Purity of the Compound: Ensure the purity of the this compound batch being used. Impurities could contribute to unexpected cytotoxicity. A certificate of analysis (CoA) from the supplier should provide this information.[11]

Q7: My results are not reproducible between different cell lines. Why might this be the case?

  • Differential Cellular Uptake: As mentioned, the ability of a charged molecule like this compound to cross the cell membrane can differ significantly between cell types.

  • Varying Levels of Intracellular Enzymes: The stability of this compound can be influenced by intracellular phosphatases that may be present at different levels in various cell lines.

  • Host Cell Factors: The permissiveness of the cell line to SARS-CoV-2 infection and the expression levels of host factors required for viral replication can all influence the apparent efficacy of an antiviral compound.

Data Presentation

Table 1: Stock Solution Preparation for this compound (MW: 627.13 g/mol )
Target ConcentrationMass of this compound
1 mg 5 mg 10 mg
1 mM 1.5946 mL7.9728 mL15.9457 mL
5 mM 0.3189 mL1.5946 mL3.1891 mL
10 mM 0.1595 mL0.7973 mL1.5946 mL

This table is based on data from supplier datasheets.[3][12]

Experimental Protocols & Workflows

Key Experiment: In Vitro SARS-CoV-2 Inhibition Assay (Cytopathic Effect-Based)

This protocol provides a general framework for assessing the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a no-drug control (vehicle control) and a cell-only control (no virus, no drug).

  • Infection and Treatment:

    • For a pre-treatment setup, add the diluted this compound to the cells and incubate for a defined period (e.g., 1-2 hours) before adding the virus.

    • For a post-treatment setup, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI, e.g., 0.01-0.1) for 1 hour.[13] After the incubation, remove the inoculum and add the medium containing the serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).[13]

  • Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with crystal violet or using a commercial assay like CellTiter-Glo.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed Vero E6 cells in 96-well plates prepare_compound Prepare serial dilutions of AT-9010 infect Infect cells with SARS-CoV-2 (low MOI) seed_cells->infect prepare_virus Prepare SARS-CoV-2 inoculum treat Add AT-9010 dilutions to wells prepare_compound->treat prepare_virus->infect infect->treat incubate Incubate for 48-72 hours at 37°C treat->incubate assess_cpe Assess Cytopathic Effect (CPE) incubate->assess_cpe quantify Quantify cell viability (e.g., Crystal Violet, CellTiter-Glo) assess_cpe->quantify calculate Calculate EC50 quantify->calculate

Caption: Workflow for a SARS-CoV-2 cytopathic effect (CPE) inhibition assay.

Signaling Pathway

Mechanism of Action: Inhibition of SARS-CoV-2 NiRAN Domain

This compound acts by inhibiting the NiRAN domain of the SARS-CoV-2 non-structural protein 12 (nsp12), which functions as an RNA-dependent RNA polymerase (RdRp). The NiRAN domain is crucial for the early stages of viral RNA capping, a process necessary for viral RNA stability and translation. AT-9010 binds to the active site of the NiRAN domain, preventing it from carrying out its essential nucleotidyl transferase activity.[14][15] This disruption of RNA capping ultimately halts viral replication.

G cluster_host Host Cell cluster_virus SARS-CoV-2 Replication AT527 AT-527 (Prodrug) AT9010 AT-9010 (Active Triphosphate) AT527->AT9010 Cellular Kinases NiRAN NiRAN Domain AT9010->NiRAN Inhibits nsp12 nsp12 (RdRp) nsp12->NiRAN contains RNA_capping Viral RNA Capping NiRAN->RNA_capping catalyzes viral_replication Viral Replication RNA_capping->viral_replication is essential for

References

impact of freeze-thaw cycles on AT-9010 tetrasodium activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of AT-9010 tetrasodium in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning the impact of freeze-thaw cycles on the compound's activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment with this compound is showing lower than expected inhibitory activity. What are the possible causes?

A1: Several factors could contribute to reduced activity. Please consider the following troubleshooting steps:

  • Improper Storage: this compound is sensitive to temperature fluctuations. Confirm that the compound has been consistently stored at -80°C, protected from light, and under a nitrogen atmosphere.

  • Repeated Freeze-Thaw Cycles: This is a primary cause of activity loss. Each freeze-thaw cycle can lead to degradation of the triphosphate moiety, which is critical for its inhibitory function. It is strongly recommended to aliquot the stock solution upon initial preparation to avoid repeated freezing and thawing of the main stock.[1][2]

  • Solution Instability: Once in solution, especially in water, the stability of this compound can be compromised. Prepare fresh working solutions for each experiment and use them promptly.[2] If you are using a stock solution in water, it should be filtered and sterilized with a 0.22 μm filter before use.[2]

  • Incorrect Concentration: Verify the calculations for your stock and working solution concentrations. Ensure complete dissolution; the use of an ultrasonic bath may be necessary for dissolving the solid compound in water.[1]

  • Experimental Assay Conditions: Ensure that the components of your assay buffer are compatible with this compound and that the pH is optimal for its activity.

Q2: How many freeze-thaw cycles can this compound withstand before significant loss of activity?

A2: While specific quantitative data on the percentage of activity loss per freeze-thaw cycle for this compound is not available in the public domain, it is a well-established principle for nucleotide analogs and other sensitive biochemical reagents that repeated freeze-thaw cycles should be avoided. The product information sheets for this compound explicitly advise against this practice to prevent product inactivation.[1][2] For maximal efficacy and experimental reproducibility, it is best practice to subject the compound to only one freeze-thaw cycle. This is achieved by preparing single-use aliquots of your stock solution immediately after preparation.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To maintain the integrity and activity of this compound, adhere to the following guidelines:

  • Reconstitution: Dissolve the solid this compound in high-purity water (H₂O) to the desired concentration. The use of an ultrasonic bath is recommended to ensure complete dissolution.[1]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots. The volume of each aliquot should be appropriate for a single experiment to avoid thawing the remaining stock.

  • Storage: Store the aliquots at -80°C in tightly sealed, light-protecting tubes.[1] Storing under a nitrogen atmosphere is also recommended to prevent oxidation.[1]

  • Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.

Q4: I suspect my this compound has degraded. How can I test its activity?

A4: You can assess the activity of your this compound by performing a NiRAN inhibition assay. AT-9010 is the active triphosphate metabolite of AT-527 and functions by inhibiting the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[1][3] A detailed protocol for a representative NiRAN inhibition assay is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

While specific data on the degradation of this compound due to freeze-thaw cycles is not publicly available, the following table summarizes the key stability and storage information provided by suppliers.

ParameterSpecificationSource
Storage Temperature -80°C[1]
Storage Conditions Protect from light, stored under nitrogen[1]
Stock Solution Stability 6 months at -80°C[1]
Freeze-Thaw Cycles Repeated cycles should be avoided to prevent inactivation[1][2]
Solvent for Stock H₂O (water)[1]
Solubility in Water 100 mg/mL (159.46 mM)[1]

Experimental Protocols

Protocol: In Vitro NiRAN Inhibition Assay

This protocol is adapted from established methods for assessing the inhibition of the SARS-CoV-2 NiRAN domain and can be used to determine the activity of this compound.

Objective: To quantify the inhibitory effect of this compound on the nucleotidyltransferase activity of the SARS-CoV-2 NiRAN domain.

Materials:

  • Recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain)

  • Recombinant SARS-CoV-2 nsp9

  • This compound (test compound)

  • ATP (Adenosine Triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM KCl, 1 mM DTT, 2 mM MnCl₂)

  • Kinase-Glo® Plus Assay Kit (or similar ATP detection reagent)

  • 384-well white bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the reaction buffer. Also, prepare a vehicle control (buffer only) and a positive control inhibitor if available.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of a 2x protein reaction mix containing 100 µM nsp9 and 200 nM nsp12 to each well.

    • Add your serially diluted this compound or controls to the wells.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 5 µL of a 2x reaction start mix containing 100 µM ATP.

    • The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for 30 minutes.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® Plus reagent to each well.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the NiRAN activity (as ATP is consumed).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation reconstitute Reconstitute solid AT-9010 in H₂O with sonication aliquot Aliquot into single-use tubes reconstitute->aliquot Immediate action store Store at -80°C (Protect from light, under N₂) aliquot->store thaw Thaw a single aliquot store->thaw Use one aliquot per experiment prepare_working Prepare fresh working solution thaw->prepare_working assay Perform NiRAN inhibition assay prepare_working->assay discard Discard any unused portion of the thawed aliquot assay->discard

Caption: Workflow for proper handling of this compound.

signaling_pathway Mechanism of Action of this compound cluster_virus SARS-CoV-2 Replication Cycle nsp12 nsp12 (RdRp) NiRAN NiRAN Domain (Nucleotidyltransferase) nsp12->NiRAN part of nsp9 nsp9 NiRAN->nsp9 NMPylates viral_rna Viral RNA Replication nsp9->viral_rna Essential for blocked Replication Blocked AT527 AT-527 (Prodrug) AT9010 This compound (Active Triphosphate) AT527->AT9010 Intracellular metabolism inhibition Inhibition AT9010->inhibition inhibition->NiRAN inhibition->blocked

Caption: AT-9010 inhibits SARS-CoV-2 replication via the NiRAN domain.

References

AT-9010 tetrasodium storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of AT-9010 tetrasodium to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect degradation of your this compound, follow this workflow to identify the potential cause and take corrective action.

G cluster_0 A Degradation Suspected (e.g., loss of activity, unexpected results) B Verify Storage Conditions A->B C Review Handling Procedures A->C D Analyze Compound Integrity (e.g., HPLC, Mass Spec) B->D No Issues H Incorrect Storage (Temp, Light, Atmosphere) B->H Issue Found C->D No Issues I Improper Handling (e.g., multiple freeze-thaws, contamination) C->I Issue Found J Degradation Confirmed D->J Degradation Peaks Present K No Degradation Detected D->K No Degradation Peaks E Compare with fresh stock F Consult Technical Support E->F G Aliquot new vial and re-test H->F I->F J->E K->G

Caption: Troubleshooting workflow for suspected this compound degradation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. Both solid and stock solutions require specific environments to prevent degradation.

FormTemperatureDurationLight ProtectionAtmosphereShipping
Solid -20°CRequiredDry, Sealed
Stock Solution -80°C6 monthsRequiredUnder NitrogenDry Ice
-20°C1 monthRequiredBlue Ice

2. How should I prepare and store stock solutions of this compound?

To prepare a stock solution, it is recommended to use an appropriate solvent. For aqueous solutions, dissolve this compound in water.[1][2] To enhance solubility, you can heat the tube to 37°C and use an ultrasonic bath.[2][3] It is highly recommended to prepare fresh solutions for immediate use.[1]

For storage, once the solution is prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1][2][3]

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, molecules with triphosphate groups are susceptible to hydrolysis. This process can be catalyzed by acidic conditions, elevated temperatures, or enzymatic activity. The hydrolysis would likely result in the sequential loss of phosphate groups, leading to the diphosphate, monophosphate, and ultimately the nucleoside forms of the compound.

G A This compound (Triphosphate) B AT-9010 Diphosphate A->B Hydrolysis C AT-9010 Monophosphate B->C Hydrolysis D AT-9010 Nucleoside C->D Hydrolysis

References

addressing precipitation of AT-9010 tetrasodium in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of AT-9010 tetrasodium in buffer solutions. These resources are intended for researchers, scientists, and drug development professionals to ensure the successful use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

AT-9010 is the triphosphate active metabolite of AT-527 and acts as a potent inhibitor of NiRAN, a function essential for the replication of viruses like SARS-CoV-2.[1][2][3] The tetrasodium salt form is utilized to enhance its water solubility and stability.[1] Maintaining its solubility in experimental buffers is critical for accurate and reproducible results, as precipitation indicates that the compound is not fully available in the solution to exert its biological activity.

Q2: What is the general solubility of this compound?

This compound is soluble in water. One supplier indicates a solubility of 100 mg/mL (159.46 mM) in water, although it may require sonication to fully dissolve.[2]

Q3: My this compound precipitated out of my buffer. What are the common causes?

Precipitation of this compound in buffers can be attributed to several factors:

  • Buffer Composition: The presence of certain ions in the buffer can lead to the formation of less soluble salts.

  • pH: The pH of the buffer can influence the ionization state of the molecule, affecting its solubility.[4]

  • Ionic Strength: High salt concentrations in the buffer can sometimes lead to "salting out" of the compound.[5]

  • Temperature: While heating can aid dissolution, some compounds can precipitate at lower temperatures.[6][7] Many protocols recommend storage at low temperatures, which might contribute to precipitation over time.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in that specific buffer.

Q4: How can I increase the solubility of this compound in my buffer?

To enhance solubility, consider the following:

  • Sonication: Use an ultrasonic bath to aid dissolution.[2]

  • Gentle Warming: Briefly warming the solution to 37°C can help dissolve the compound.[2]

  • pH Adjustment: Modifying the buffer's pH may improve solubility.[4] For a polyanionic salt like this compound, maintaining a neutral to slightly alkaline pH is generally advisable.

  • Fresh Preparation: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.

Troubleshooting Guide

Issue: this compound Precipitates Upon Addition to Buffer

This is a common issue that can often be resolved by systematically evaluating your protocol and buffer composition.

Troubleshooting Workflow

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_dissolution Was the dissolution method adequate? check_conc->check_dissolution No action_conc Reduce concentration or prepare a more dilute stock. check_conc->action_conc Yes check_buffer Is the buffer composition optimal? check_dissolution->check_buffer Yes action_dissolution Use sonication and/or gentle warming (37°C). check_dissolution->action_dissolution No check_ph Is the buffer pH appropriate? check_buffer->check_ph Yes action_buffer Test alternative buffer systems. check_buffer->action_buffer No action_ph Adjust buffer pH and re-test. check_ph->action_ph No end Solution is clear check_ph->end Yes action_conc->end action_dissolution->end action_buffer->end action_ph->end G start Start prep_stock Prepare 10 mM AT-9010 Stock in Water start->prep_stock prep_buffer Prepare and filter biological buffer start->prep_buffer thaw_stock Thaw stock solution prep_stock->thaw_stock dilute Dilute stock into buffer to working concentration prep_buffer->dilute thaw_stock->dilute observe Observe for precipitation dilute->observe use Use immediately in experiment observe->use Clear troubleshoot Precipitation observed. Refer to troubleshooting guide. observe->troubleshoot Precipitate end End use->end troubleshoot->end

References

Validation & Comparative

A Comparative Analysis of AT-9010 Tetrasodium and Other Leading Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, the emergence of novel compounds targeting viral replication machinery offers promising avenues for the treatment of infectious diseases. This guide provides a detailed, data-driven comparison of AT-9010 tetrasodium, the active triphosphate form of the prodrug AT-527 (also known as bemnifosbuvir), with other prominent antiviral agents: sofosbuvir, remdesivir, and favipiravir. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

AT-9010 is a guanosine nucleotide analog that has demonstrated a unique dual mechanism of action against SARS-CoV-2 by inhibiting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-Associated Nucleotidyltransferase) domain of the viral polymerase, nsp12[1][2][3][4]. This dual inhibition represents a promising strategy to combat viral replication. In preclinical studies, its prodrug AT-527 has shown potent pan-genotypic activity against Hepatitis C Virus (HCV), reportedly being more potent than sofosbuvir in replicon assays[5][6][7][8][9]. Against SARS-CoV-2, AT-527 has also demonstrated significant in vitro efficacy[10][11][12].

This guide will delve into the comparative efficacy of these compounds, present the methodologies behind these findings, and visualize the complex biological pathways involved.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of AT-527/AT-511 and the comparator compounds. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Anti-HCV Activity of AT-511 vs. Sofosbuvir in Replicon Assays

CompoundVirus GenotypeCell LineEC50 (nM)EC95 (nM)CC50 (µM)Reference
AT-511 GT 1bHuh-712.5<80>100[7][8][10]
GT 2aHuh-79.2<80>100[10]
GT 3aHuh-710.3<80>100[10]
GT 4aHuh-714.7<80>100[10]
GT 5aHuh-728.5<80>100[10]
Sofosbuvir GT 1bHuh-748 ± 10270 ± 70>100[7]
GT 2aHuh-732->100[13]
GT 4Huh-7130->100[13]

Table 2: Anti-SARS-CoV-2 Activity of AT-511, Remdesivir, and Favipiravir

CompoundVirus StrainCell LineEC50 (µM)EC90 (µM)CC50 (µM)Reference
AT-511 SARS-CoV-2HAE-0.47>100[11][12]
Remdesivir SARS-CoV-2Vero E60.22-0.32 / 6.6 / 1.652.40>100[14][15][16]
SARS-CoV-2Human Lung Cells0.01->10[15][17]
Favipiravir SARS-CoV-2Vero E661.88->400[18][19]
SARS-CoV-2Caco-2-25.0-52.5>78.5[20][21]

Mechanisms of Action and Signaling Pathways

The primary target for these nucleotide analogs is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. However, the precise mechanisms and additional targets, such as the NiRAN domain for AT-9010, differentiate their antiviral profiles.

AT-9010: Dual Inhibition of RdRp and NiRAN

AT-9010, the active triphosphate of AT-527, exhibits a dual mechanism of action against the SARS-CoV-2 polymerase complex (nsp12)[1][2][3][4]. Firstly, it acts as a chain terminator upon incorporation into the nascent viral RNA strand by the RdRp domain, halting further elongation[1][2]. Secondly, it binds to the NiRAN domain of nsp12, inhibiting its nucleotidyltransferase activity, which is essential for viral replication[1][2][22][23][24][25]. This dual-targeting approach may offer a higher barrier to the development of resistance.

AT9010_Mechanism cluster_virus SARS-CoV-2 Replication cluster_drug AT-9010 Action Viral RNA Viral RNA nsp12 (Polymerase) nsp12 (Polymerase) Viral RNA->nsp12 (Polymerase) Template RdRp Domain RdRp Domain nsp12 (Polymerase)->RdRp Domain NiRAN Domain NiRAN Domain nsp12 (Polymerase)->NiRAN Domain Nascent RNA Nascent RNA RdRp Domain->Nascent RNA RNA Synthesis Replication Blocked Replication Blocked Nascent RNA->Replication Blocked AT-9010 AT-9010 AT-9010->RdRp Domain Chain Termination AT-9010->NiRAN Domain Inhibition

Dual inhibition mechanism of AT-9010.
Sofosbuvir, Remdesivir, and Favipiravir: RdRp Inhibition

Sofosbuvir (metabolized to GS-461203), remdesivir (metabolized to its active triphosphate), and favipiravir (metabolized to favipiravir-RTP) all function as nucleotide analogs that are incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to premature chain termination, thereby inhibiting viral replication. While their ultimate effect is similar, the specifics of their interaction with the RdRp and the efficiency of chain termination can vary.

RdRp_Inhibitors cluster_virus Viral RNA Replication cluster_drugs Antiviral Action Viral RNA Template Viral RNA Template Viral RdRp Viral RdRp Viral RNA Template->Viral RdRp Template Nascent RNA Strand Nascent RNA Strand Viral RdRp->Nascent RNA Strand Elongation Replication Terminated Replication Terminated Nascent RNA Strand->Replication Terminated Sofosbuvir-TP Sofosbuvir-TP Sofosbuvir-TP->Viral RdRp Incorporation Remdesivir-TP Remdesivir-TP Remdesivir-TP->Viral RdRp Incorporation Favipiravir-RTP Favipiravir-RTP Favipiravir-RTP->Viral RdRp Incorporation HCV_Replicon_Workflow Huh-7 Cells Huh-7 Cells Electroporation Electroporation Huh-7 Cells->Electroporation HCV Replicon RNA HCV Replicon RNA HCV Replicon RNA->Electroporation G418 Selection G418 Selection Electroporation->G418 Selection Stable Replicon Cells Stable Replicon Cells G418 Selection->Stable Replicon Cells Seeding in Plates Seeding in Plates Stable Replicon Cells->Seeding in Plates Compound Treatment Compound Treatment Seeding in Plates->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) Luciferase/qRT-PCR Luciferase/qRT-PCR Incubation (48-72h)->Luciferase/qRT-PCR Data Analysis (EC50) Data Analysis (EC50) Luciferase/qRT-PCR->Data Analysis (EC50)

References

Comparative Analysis of AT-9010 Tetrasodium and Other NiRAN Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory effects of AT-9010 tetrasodium on the NiRAN domain of the SARS-CoV-2 RNA-dependent RNA polymerase, in comparison to alternative inhibitors.

The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain is an essential component of the viral replication machinery, presenting a promising target for antiviral therapeutics. This guide provides a detailed comparison of the inhibitory effects of this compound and other notable compounds on the NiRAN domain, supported by experimental data and detailed methodologies.

Mechanism of Action: A Dual-Targeting Approach

AT-9010 is the active triphosphate metabolite of the oral prodrug bemnifosbuvir (formerly AT-527). It exhibits a dual mechanism of action, targeting both the RNA-dependent RNA polymerase (RdRp) active site and the NiRAN domain of the viral protein nsp12.[1] This dual inhibition is a significant advantage, potentially reducing the likelihood of antiviral resistance. AT-9010 is efficiently incorporated into the viral RNA, leading to immediate termination of RNA synthesis.[1] Furthermore, it has been shown to be resistant to excision by the viral exonuclease.[1]

Structurally, AT-9010 diphosphate binds within the NiRAN active site.[2][3] This binding is stabilized by extensive hydrophobic interactions and hydrogen bonding with conserved residues.[3] It has been demonstrated that AT-9010 outcompetes all native nucleotides for binding to the NiRAN domain, thereby inhibiting its nucleotidyltransferase activity.[1]

Comparative Inhibitory Effects on NiRAN

This section provides a quantitative comparison of the inhibitory activities of AT-9010 and alternative compounds against the NiRAN domain. The data is summarized in the table below.

CompoundTarget ActivityIC50 ValueComments
AT-9010 nsp9 RNAylation (NiRAN-mediated)Not QuantifiedShown to strongly inhibit nsp9-RNAylation, outcompeting native nucleotides.[1][4]
Remdesivir Triphosphate nsp12 Guanylyltransferase (NiRAN)4.06 µMDirectly inhibits the GTase function of the NiRAN domain.[5]
NCI-2 nsp9 AMPylation (NiRAN-mediated)4.3 µMA covalent inhibitor that specifically targets a cysteine in the NiRAN active site.[6]
Favipiravir-RTP NiRAN activityNo significant inhibition reportedPrimarily targets the RdRp active site.
Sorafenib/Sunitinib Kinase-like activity of NiRANNot QuantifiedInhibit the kinase-like functions of the NiRAN domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Nsp9 RNAylation/NMPylation Inhibition Assay

This assay is crucial for assessing the nucleotidyltransferase activity of the NiRAN domain.

Objective: To determine the extent to which an inhibitor prevents the NiRAN domain of nsp12 from transferring a nucleotide monophosphate (NMP) or an RNA oligomer to the nsp9 protein.

Materials:

  • Purified SARS-CoV-2 nsp12 and nsp9 proteins.

  • Reaction Buffer: 25 mM HEPES (pH 7.5), 15 mM KCl, 5% glycerol, 2 mM MgCl₂, 2 mM DTT.

  • Radiolabeled nucleotide: [α-³²P]-GTP or other NTPs.

  • Non-radiolabeled NTPs.

  • Inhibitor compound (e.g., AT-9010, Remdesivir triphosphate).

  • 4x NuPAGE™ LDS Sample Buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager system for detection.

Protocol:

  • Prepare a reaction mixture containing 0.5 µM nsp12 and 5 µM nsp9 in the NMPylation buffer.

  • Add the inhibitor compound at various concentrations to the reaction mixture and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 25 µM GTP and a small amount of [α-³²P]-GTP (e.g., 10 µCi). For RNAylation, a triphosphorylated RNA oligomer is used instead of NTPs.

  • Incubate the reaction for 10-30 minutes at 37°C.

  • Stop the reaction by adding 4x NuPAGE™ LDS Sample Buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the radiolabeled nsp9 (indicating NMPylation or RNAylation) using a phosphorimager.

  • Quantify the band intensities to determine the percentage of inhibition at different inhibitor concentrations and calculate the IC50 value.

Protein Thermal Shift Assay (TSA)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, indicating a stabilizing effect.

Objective: To assess the binding of an inhibitor to nsp12 by measuring the increase in its thermal stability.

Materials:

  • Purified SARS-CoV-2 nsp12 protein.

  • SYPRO Orange Protein Gel Stain (e.g., 5000x stock).

  • Dilution Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Inhibitor compound.

  • Real-Time PCR instrument capable of performing a melt curve analysis.

  • 96-well PCR plates.

Protocol:

  • Prepare a master mix containing the nsp12 protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the dilution buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the inhibitor compound at various concentrations to the designated wells. Include a no-inhibitor control.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 0.5°C/minute) and continuous fluorescence reading.

  • Analyze the resulting melt curves. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve.

  • A significant increase in the Tm in the presence of the inhibitor indicates binding and stabilization of the protein.

Visualizing the Mechanisms

To better understand the processes and interactions described, the following diagrams have been generated using the DOT language for Graphviz.

cluster_0 AT-9010 Metabolic Activation AT-527 (Prodrug) AT-527 (Prodrug) Cellular Enzymes Cellular Enzymes AT-527 (Prodrug)->Cellular Enzymes Metabolism AT-9010 (Active Triphosphate) AT-9010 (Active Triphosphate) Cellular Enzymes->AT-9010 (Active Triphosphate)

Fig. 1: Metabolic activation of AT-527 to AT-9010.

cluster_1 Dual Inhibition Mechanism of AT-9010 AT-9010 AT-9010 RdRp Active Site RdRp Active Site AT-9010->RdRp Active Site Inhibits NiRAN Domain NiRAN Domain AT-9010->NiRAN Domain Inhibits nsp12 (RdRp) nsp12 (RdRp) nsp12 (RdRp)->RdRp Active Site nsp12 (RdRp)->NiRAN Domain RNA Synthesis RNA Synthesis RdRp Active Site->RNA Synthesis Catalyzes RNA Capping RNA Capping NiRAN Domain->RNA Capping Catalyzes

Fig. 2: Dual inhibitory action of AT-9010 on nsp12.

cluster_2 Nsp9 RNAylation Inhibition Assay Workflow Mix nsp12, nsp9, Inhibitor Mix nsp12, nsp9, Inhibitor Add Radiolabeled NTP/RNA Add Radiolabeled NTP/RNA Mix nsp12, nsp9, Inhibitor->Add Radiolabeled NTP/RNA Incubate at 37°C Incubate at 37°C Add Radiolabeled NTP/RNA->Incubate at 37°C SDS-PAGE SDS-PAGE Incubate at 37°C->SDS-PAGE Phosphorimaging Phosphorimaging SDS-PAGE->Phosphorimaging Quantification (IC50) Quantification (IC50) Phosphorimaging->Quantification (IC50)

Fig. 3: Workflow for the nsp9 RNAylation inhibition assay.

References

AT-9010 vs. AT-9010 Tetrasodium: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in virology and drug development, the selection of appropriate antiviral compounds for in vitro and in vivo studies is a critical decision. This guide provides a comprehensive comparison of AT-9010 and its tetrasodium salt, AT-9010 tetrasodium, focusing on their application in antiviral assays. While both compounds share the same active molecule, their differing formulations have practical implications for experimental design and execution.

Executive Summary

AT-9010 is the active triphosphate metabolite of the oral prodrug bemnifosbuvir (AT-527). It is a direct-acting antiviral agent that inhibits the replication of several RNA viruses. This compound is the salt form of AT-9010. In terms of biological activity, both forms are expected to exhibit comparable antiviral potency at equivalent molar concentrations. The primary distinction lies in their physicochemical properties, with the tetrasodium salt offering significantly enhanced aqueous solubility and stability. This makes this compound a more practical choice for the preparation of stock solutions and for use in cell-based and biochemical assays.

Data Presentation: A Head-to-Head Comparison

FeatureAT-9010This compound
Active Moiety 2'-fluoro-2'-C-methylguanosine-5'-triphosphate2'-fluoro-2'-C-methylguanosine-5'-triphosphate
Form Free acidTetrasodium salt
Antiviral Potency HighHigh (comparable to the free acid form on a molar basis)
Solubility Lower aqueous solubilityHigher aqueous solubility
Stability in Solution Less stableMore stable
Typical Use Reference standardPreferred for in vitro assays and formulation development

Mechanism of Action: A Dual Inhibition Strategy

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2 and Hepatitis C virus (HCV).[1][2][3]

  • Chain Termination: AT-9010 acts as a competitive inhibitor of the natural nucleotide GTP. Once incorporated into the nascent viral RNA chain by the RdRp, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar prevent the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[2][3]

  • NiRAN Inhibition: AT-9010 also binds to the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase. This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is essential for viral replication, providing a second mechanism of antiviral activity.[2][3]

The following diagram illustrates the metabolic activation of the prodrug bemnifosbuvir to the active AT-9010 and its subsequent mechanism of action.

G cluster_0 Cellular Activation Pathway cluster_1 Viral Replication Inhibition Bemnifosbuvir (AT-527) Bemnifosbuvir (AT-527) Cellular Enzymes Cellular Enzymes Bemnifosbuvir (AT-527)->Cellular Enzymes AT-9010 (active triphosphate) AT-9010 (active triphosphate) Viral RdRp Viral RdRp AT-9010 (active triphosphate)->Viral RdRp Binds to Viral RNA Synthesis Viral RNA Synthesis AT-9010 (active triphosphate)->Viral RNA Synthesis Incorporated into RNA NiRAN Domain Inhibition NiRAN Domain Inhibition AT-9010 (active triphosphate)->NiRAN Domain Inhibition Inhibits Cellular Enzymes->AT-9010 (active triphosphate) Viral RdRp->Viral RNA Synthesis Mediates Chain Termination Chain Termination Viral RNA Synthesis->Chain Termination Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication NiRAN Domain Inhibition->Inhibition of Viral Replication

Caption: Metabolic activation of bemnifosbuvir to AT-9010 and its dual mechanism of action.

Experimental Protocols: In Vitro Antiviral Assay

The following is a generalized protocol for evaluating the antiviral activity of this compound in a cell-based assay. This protocol can be adapted for specific viruses and cell lines.

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific RNA virus in a susceptible host cell line.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV)

  • Virus stock of known titer

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • This compound

  • 96-well cell culture plates

  • Assay reagent for measuring cell viability or viral load (e.g., CellTiter-Glo®, RT-qPCR reagents)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

  • Cell Seeding:

    • Trypsinize and count host cells.

    • Seed the cells into 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water or PBS. Due to its higher solubility, this is more straightforward than with the free acid form.

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for the assay. A DMSO concentration of <0.5% is recommended to avoid cytotoxicity.

  • Virus Infection and Treatment:

    • Remove the culture medium from the cell monolayers.

    • Infect the cells with the virus at a specified multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

    • Add the serially diluted this compound to the respective wells. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period suitable for the virus replication cycle (e.g., 24-72 hours).

  • Assay Readout:

    • Cytopathic Effect (CPE) Inhibition Assay: Observe the cells under a microscope for virus-induced CPE. Cell viability can be quantified using a reagent like MTS or CellTiter-Glo®.

    • Viral Load Reduction Assay: Collect the cell culture supernatant or cell lysate to quantify the amount of viral RNA using RT-qPCR.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for a typical antiviral assay is depicted in the diagram below.

G A Seed host cells in 96-well plate C Infect cells with virus (specific MOI) A->C B Prepare serial dilutions of this compound D Add compound dilutions to infected cells B->D C->D E Incubate for 24-72 hours D->E F Measure endpoint (e.g., CPE, viral RNA) E->F G Calculate % inhibition and determine EC50 F->G

Caption: General workflow for an in vitro antiviral assay.

Conclusion

References

Comparative In Vitro Metabolism of AT-527 and Sofosbuvir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The landscape of antiviral therapeutics has been significantly advanced by the development of nucleotide analog prodrugs, which are intracellularly converted to their active triphosphate forms to inhibit viral replication. This guide provides a comparative analysis of the in vitro metabolism of AT-527, a guanosine nucleotide analog, and sofosbuvir, a well-established uridine nucleotide analog. Both drugs are phosphoramidate prodrugs designed to efficiently deliver their active moieties into target cells. This comparison is intended for researchers, scientists, and drug development professionals to provide insights into their metabolic activation and potential efficacy.

Comparative Analysis of Metabolic Pathways and In Vitro Activity

The metabolic activation of both AT-527 and sofosbuvir involves a multi-step enzymatic cascade within the host cell to generate the pharmacologically active triphosphate metabolite. While the initial steps involving the phosphoramidate prodrug moiety are similar, the subsequent enzymatic conversions and the resulting active metabolites are distinct.

Table 1: Comparison of In Vitro Metabolic Pathways

FeatureAT-527Sofosbuvir
Prodrug Form AT-527 (hemisulfate salt of AT-511)Sofosbuvir
Free Base AT-511-
Intermediate Metabolites M1 (L-alanyl intermediate), M2 (monophosphate), M3, M4 (nucleoside), AT-273 (nucleoside)Metabolite X, GS-331007 monophosphate, GS-331007 (nucleoside)
Active Metabolite AT-9010 (2'-fluoro-2'-C-methylguanosine-5'-triphosphate)GS-461203 (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate)
Key Activating Enzymes Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad nucleotide-binding protein 1 (HINT1), Adenosine deaminase-like protein 1 (ADALP1), Guanylate kinase 1 (GUK1), Nucleoside diphosphate kinase (NDPK)Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad nucleotide-binding protein 1 (HINT1), Uridine monophosphate–cytidine monophosphate kinase (UMP-CMPK), Nucleoside diphosphate kinase (NDPK)
Dephosphorylation Enzymes 5'-nucleotidase (5'-NTase)5'-nucleotidase (5'-NTase)

Table 2: In Vitro Formation of Active Triphosphate Metabolites

Cell LineCompound (Concentration)Active Metabolite FormedReference
Huh-7 (human hepatoma)AT-511 (10 µM)182 ± 6 pmol/10⁶ cells[1]
MRC-5 (human lung fibroblast)AT-511 (10 µM)26.5 ± 0.5 pmol/10⁶ cells[1]
Primary Human Bronchial Epithelial CellsAT-511 (10 µM)698 ± 15 µM[1]
Primary Human Nasal Epithelial CellsAT-511 (10 µM)236 ± 14 µM[1]
Primary Human HepatocytesAT-511 (10 µM)Peak of 26 ± 1 µM at 8 hours[1]
Primary Human HepatocytesSofosbuvirEfficiently metabolized[2][3]

Table 3: In Vitro Antiviral Activity and Cytotoxicity

CompoundVirusCell LineEC50 / EC95 (µM)CC50 (µM)Reference
AT-511HCV GT1bHuh-7EC95: ~0.025>100[4]
AT-511SARS-CoV-2HAEEC90: 0.47>100[1]
SofosbuvirHCV GT1bHuh-7->100[4]
SofosbuvirDENV1Huh-7IC50: >12.0>50[5][6]

Experimental Protocols

In Vitro Metabolism in Cell Culture

A representative protocol for the in vitro assessment of metabolite formation is as follows:

  • Cell Culture: Human cell lines (e.g., Huh-7, MRC-5) or primary human hepatocytes are cultured in appropriate media and conditions until they reach a desired confluency (typically 80-90%). For suspension cells, a target cell density is achieved.

  • Compound Incubation: The culture medium is replaced with fresh medium containing the test compound (e.g., AT-511 or sofosbuvir) at a specified concentration (e.g., 10 µM).

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), the cells are harvested. The medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Metabolite Extraction: Intracellular metabolites are extracted by adding a cold extraction solution, typically 60-70% methanol or a similar organic solvent mixture. The cell lysates are incubated at a low temperature (e.g., -20°C) to precipitate proteins.

  • Sample Preparation: The extracts are centrifuged to pellet the precipitated proteins and cellular debris. The supernatant containing the intracellular metabolites is collected and dried under a stream of nitrogen or by lyophilization.

  • Reconstitution and Analysis: The dried residues are reconstituted in a suitable mobile phase for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Analysis of Intracellular Triphosphates

The quantification of intracellular nucleoside triphosphate analogs is a technically challenging process due to their polar nature and the presence of endogenous nucleotides. A general approach involves:

  • Chromatography: An ion-pair reversed-phase liquid chromatography method is often employed to achieve separation of the highly polar triphosphate metabolites from other cellular components.

  • Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. The transitions from the precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions are monitored for each metabolite.

  • Quantification: A stable isotope-labeled internal standard is typically used to correct for matrix effects and variations in extraction efficiency. A standard curve is generated using known concentrations of the analyte in a similar matrix to determine the concentration of the metabolites in the experimental samples.

Visualizations

Metabolic Pathways and Experimental Workflow

AT527_Metabolism AT527 AT-527 (Prodrug) AT511 AT-511 AT527->AT511 Dissolution M1 M1 (L-alanyl intermediate) AT511->M1 CatA / CES1 M2 M2 (Monophosphate) M1->M2 HINT1 M3 M3 (Diphosphate) M2->M3 GUK1 M4 M4 (Nucleoside) M2->M4 5'-NTase M3->M2 Dephosphorylation AT9010 AT-9010 (Active Triphosphate) M3->AT9010 NDPK AT273 AT-273 (Nucleoside) M3->AT273 ADALP1 AT9010->M3 Dephosphorylation

Caption: Putative metabolic pathway of AT-527 to its active triphosphate form, AT-9010.

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Metabolite X Sofosbuvir->MetaboliteX CatA / CES1 GS331007_MP GS-331007-MP (Monophosphate) MetaboliteX->GS331007_MP HINT1 GS331007_DP GS-331007-DP (Diphosphate) GS331007_MP->GS331007_DP UMP-CMPK GS331007 GS-331007 (Nucleoside) GS331007_MP->GS331007 5'-NTase GS331007_DP->GS331007_MP Dephosphorylation GS461203 GS-461203 (Active Triphosphate) GS331007_DP->GS461203 NDPK GS461203->GS331007_DP Dephosphorylation

Caption: Metabolic activation pathway of sofosbuvir to its active triphosphate, GS-461203.

Experimental_Workflow Cell_Culture 1. Cell Seeding & Growth Compound_Incubation 2. Incubation with Antiviral Prodrug Cell_Culture->Compound_Incubation Cell_Harvesting 3. Cell Harvesting & Washing Compound_Incubation->Cell_Harvesting Metabolite_Extraction 4. Intracellular Metabolite Extraction Cell_Harvesting->Metabolite_Extraction Sample_Cleanup 5. Protein Precipitation & Supernatant Collection Metabolite_Extraction->Sample_Cleanup LCMS_Analysis 6. LC-MS/MS Analysis Sample_Cleanup->LCMS_Analysis Data_Quantification 7. Data Quantification LCMS_Analysis->Data_Quantification

Caption: General experimental workflow for in vitro metabolite analysis.

Conclusion

References

Comparative Analysis of the Antiviral Spectrum of AT-9010 Tetrasodium and Alternative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agent AT-9010 tetrasodium with other notable antiviral drugs: Remdesivir, Molnupiravir, and Favipiravir. The following sections detail the antiviral spectrum, mechanism of action, and relevant experimental protocols to support further research and development in virology.

Introduction to this compound

AT-9010 is the active triphosphate form of the prodrug bemnifosbuvir (also known as AT-527).[1][2] It is a guanosine nucleotide analog that has demonstrated potent antiviral activity against a range of RNA viruses.[3][4] Its unique dual mechanism of action, targeting both the viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, makes it a promising candidate for broad-spectrum antiviral therapy.[5][6]

Comparative Antiviral Spectrum

The following table summarizes the in vitro efficacy (EC50 values) of this compound and its comparator drugs against various viruses. EC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Virus FamilyVirusAT-9010 (or its prodrugs) EC50 (µM)Remdesivir EC50 (µM)Molnupiravir EC50 (µM)Favipiravir EC50 (µM)
Coronaviridae SARS-CoV-20.47 (EC90, as Bemnifosbuvir)[3][4]0.01 - 1.65[7][8]0.08 - 3.0[9][10]61.88[11]
HCoV-229E1.8 (as AT-511)[12]--10.0 ± 0.5
HCoV-OC43---9.0 ± 0.4[13]
Flaviviridae Hepatitis C Virus (HCV)0.0092 - 0.0285 (as Bemnifosbuvir)[3][4]---
Zika Virus----
Dengue Virus----
West Nile Virus---Active (no EC50 specified)[14]
Yellow Fever Virus---Active (no EC50 specified)[14]
Filoviridae Ebola Virus-Active (in vivo)--
Paramyxoviridae Respiratory Syncytial Virus (RSV)-Active--
Nipah Virus-Active--
Hendra Virus-Active--
Arenaviridae Lassa Fever Virus---Active (no EC50 specified)[14]
Bunyaviridae Rift Valley Fever Virus---Active (no EC50 specified)[14]
Orthomyxoviridae Influenza A Virus---Active (no EC50 specified)[14]
Influenza B Virus---Active (no EC50 specified)[14]
Picornaviridae Enteroviruses---Active (no EC50 specified)[14]

Mechanism of Action

This compound: A Dual-Action Inhibitor

AT-9010 functions as a nucleotide analog. After its intracellular conversion from the prodrug bemnifosbuvir, it is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to chain termination, thereby halting viral replication.[2]

Uniquely, AT-9010 also inhibits the NiRAN domain, an essential component of the viral replication machinery in nidoviruses (such as coronaviruses). The NiRAN domain is involved in the initial steps of RNA synthesis, specifically in protein-priming. By targeting both RdRp and NiRAN, AT-9010 presents a dual mechanism that can potentially reduce the likelihood of drug resistance development.[5][6]

Furthermore, in flaviviruses, AT-9010 has been shown to bind to the GTP binding site of the viral methyltransferase (MTase), an enzyme crucial for RNA capping. This interference with RNA capping provides an additional antiviral mechanism against this family of viruses.[15][16]

AT9010_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Bemnifosbuvir Bemnifosbuvir (AT-527) AT9010 AT-9010 (Active Triphosphate) Bemnifosbuvir->AT9010 Intracellular Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) AT9010->RdRp Incorporation & Chain Termination NiRAN NiRAN Domain AT9010->NiRAN Inhibition of Protein-Priming MTase Methyltransferase (MTase) (Flaviviruses) AT9010->MTase Inhibition of RNA Capping Viral_RNA Viral RNA Replication RdRp->Viral_RNA RNA Synthesis Inhibition Inhibition RdRp->Inhibition NiRAN->Viral_RNA Initiation NiRAN->Inhibition MTase->Viral_RNA Capping MTase->Inhibition

Mechanism of action for this compound.
Comparator Antiviral Mechanisms

  • Remdesivir: A phosphoramidite prodrug of an adenosine nucleotide analog.[17] Its active triphosphate form competes with ATP for incorporation into the nascent viral RNA chain by RdRp, leading to delayed chain termination.[18][19][20]

  • Molnupiravir: An isopropylester prodrug of a synthetic nucleoside derivative, N4-hydroxycytidine.[9][10][21] Its active triphosphate form is incorporated into the viral RNA by RdRp. This incorporated analog can then be read as either cytidine or uridine, leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe."[22][23]

  • Favipiravir: A prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate form.[24][25] It is recognized as a purine nucleotide by the viral RdRp and is incorporated into the growing RNA chain, leading to either chain termination or lethal mutagenesis.[26][27]

Experimental Protocols

General Antiviral Assay Workflow

The following diagram illustrates a typical workflow for determining the in vitro efficacy of an antiviral compound.

Antiviral_Assay_Workflow A Prepare Cell Culture (e.g., Vero E6, Huh-7) B Seed cells in multi-well plates and incubate to form a monolayer A->B D Infect cell monolayer with a known titer of virus B->D C Prepare serial dilutions of the antiviral compound E Add diluted compound to the infected cells C->E D->E F Incubate for a defined period (e.g., 24-72 hours) E->F G Assess viral-induced Cytopathic Effect (CPE) or quantify viral RNA/protein F->G H Calculate EC50 value G->H

A generalized workflow for in vitro antiviral assays.
Detailed Protocol: Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

    • Incubate at 37°C with 5% CO2 until a confluent monolayer is formed.

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of the test compound (e.g., AT-9010) in a serum-free medium.

  • Virus Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Infect the cells with a predetermined amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.

  • Treatment:

    • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add the prepared dilutions of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay:

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 4% paraformaldehyde.

    • Stain the cells with a dye like crystal violet, which stains viable cells but not the plaques (areas of dead cells).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[28][29]

Detailed Protocol: NiRAN Inhibition Assay

This biochemical assay assesses the direct inhibition of the NiRAN domain's nucleotidyltransferase activity.

  • Reagents and Proteins:

    • Purified recombinant nsp12 (containing the NiRAN domain) and nsp9 proteins.

    • A short RNA primer.

    • Radioactively labeled nucleotide triphosphate (e.g., [α-³²P]GTP).

    • Test compound (AT-9010).

  • Reaction Setup:

    • In a reaction buffer, combine purified nsp12, nsp9, and the RNA primer.

    • Add varying concentrations of the test compound (AT-9010) or a vehicle control.

    • Pre-incubate the mixture to allow for compound binding.

  • Initiation of Reaction:

    • Initiate the nucleotidylation reaction by adding the radioactively labeled GTP.

    • Incubate at an optimal temperature for a specific duration.

  • Detection of RNAylation:

    • Stop the reaction.

    • Separate the reaction products using SDS-PAGE. The nsp9 protein will become radioactively labeled if the NiRAN domain is active (a process called RNAylation).

  • Data Analysis:

    • Visualize the radiolabeled nsp9 using autoradiography.

    • Quantify the band intensity to determine the extent of nsp9 RNAylation.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[30][31]

Detailed Protocol: Flavivirus Methyltransferase (MTase) Inhibition Assay

This assay measures the inhibition of the MTase enzyme responsible for viral RNA capping.

  • Reagents:

    • Purified recombinant flavivirus MTase domain.

    • Capped RNA substrate (e.g., GpppA-RNA).

    • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.

    • Test compound (AT-9010).

  • Reaction Setup:

    • In a reaction buffer, combine the purified MTase enzyme and the capped RNA substrate.

    • Add varying concentrations of the test compound or a vehicle control.

    • Pre-incubate to allow for inhibitor binding.

  • Initiation of Reaction:

    • Start the methylation reaction by adding [³H]SAM.

    • Incubate at the optimal temperature for a defined period.

  • Detection of Methylation:

    • Spot the reaction mixture onto a filter paper.

    • Wash the filter paper to remove unincorporated [³H]SAM.

    • Measure the radioactivity retained on the filter paper (representing the methylated RNA) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of MTase activity inhibition for each compound concentration.

    • Determine the IC50 value by plotting the inhibition percentage against the compound concentration.[32][33]

Conclusion

This compound demonstrates a potent and broad-spectrum antiviral activity, particularly against coronaviruses and flaviviruses. Its dual mechanism of action, targeting both the RdRp and the NiRAN domain, offers a potential advantage over other nucleotide analogs that solely target the RdRp. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug developers working to advance antiviral therapies. Further studies are warranted to fully elucidate the antiviral spectrum of AT-9010 and its clinical potential.

References

Comparative Analysis of Cross-Resistance Profiles of AT-9010 Tetrasodium, an Active Metabolite of the Antiviral Agent Bemnifosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of AT-9010 tetrasodium, the active triphosphate form of the oral antiviral candidate bemnifosbuvir (formerly AT-527). The data presented herein is intended to inform research and development efforts in the field of antiviral therapies, with a particular focus on coronaviruses.

AT-9010 is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Its unique dual mechanism of action, targeting both the RdRp active site for chain termination and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain, suggests a high barrier to the development of resistance.[1][2][3][4][5] This guide summarizes available data on the in vitro activity of bemnifosbuvir against various viral variants and its performance against viruses with known resistance to other nucleoside analogs.

In Vitro Antiviral Activity and Resistance Profile

Bemnifosbuvir has demonstrated potent in vitro activity against a broad range of SARS-CoV-2 variants of concern, including Alpha, Beta, Gamma, Epsilon, Delta, and Omicron subvariants (BA.1, BA.2, BA.4, BA.5, and XBB).[6] This broad activity is attributed to its targeting of a highly conserved region within the viral polymerase.

An in vitro study using the surrogate human coronavirus 229E (HCoV-229E) in Huh-7 cells suggested that bemnifosbuvir possesses a high barrier to resistance. While specific resistance mutations in SARS-CoV-2 have not been extensively characterized for bemnifosbuvir, its dual inhibitory mechanism is hypothesized to make it difficult for the virus to develop clinically significant resistance through single point mutations.[2][3][4][5]

Cross-Resistance with Other Antivirals

A critical aspect of evaluating a new antiviral is its potential for cross-resistance with existing therapies. The following table summarizes the available data on the activity of bemnifosbuvir (AT-511, the free base of AT-527) against viruses with known resistance to other nucleoside analogs.

Antiviral with Known ResistanceVirusResistance-Associated Substitution (RAS)Bemnifosbuvir (AT-511) ActivityFold Change in EC50/IC50 for BemnifosbuvirReference
SofosbuvirHepatitis C Virus (HCV)S282TFully ActiveUp to 58-fold more potent than sofosbuvir[7]
RemdesivirSARS-CoV-2V166L in nsp12Data Not AvailableNot Applicable[8][9]

Note: While the data for sofosbuvir resistance is in the context of HCV, it provides valuable insight into the potential for bemnifosbuvir to overcome resistance mechanisms that affect other nucleoside analogs. The S282T mutation in the HCV NS5B polymerase is a well-characterized resistance mutation to sofosbuvir. The finding that bemnifosbuvir remains highly active against this mutant suggests a distinct interaction with the viral polymerase compared to sofosbuvir.

Data on the activity of bemnifosbuvir against remdesivir-resistant SARS-CoV-2 is currently lacking in the public domain. In vitro selection studies with remdesivir have identified the V166L substitution in the nsp12 protein, which confers a 1.5 to 2.3-fold increase in the EC50 for remdesivir.[8][9] Further studies are warranted to evaluate the susceptibility of SARS-CoV-2 harboring this and other remdesivir-resistance mutations to bemnifosbuvir.

Experimental Methodologies

The following sections detail the typical experimental protocols used to generate the data presented in this guide.

In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to inhibit viral replication.

  • Cell Culture: A suitable host cell line (e.g., Huh-7, Vero E6, or normal human airway epithelial cells) is cultured in 96-well plates to form a confluent monolayer.[8]

  • Virus Infection: The cells are infected with the virus of interest (e.g., SARS-CoV-2 or its variants) at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (e.g., AT-511). A no-drug control is included.

  • Incubation: The plates are incubated for a set period (e.g., 2-3 days) to allow for viral replication.

  • Quantification of Viral Yield: The amount of infectious virus in the cell culture supernatant is quantified using a plaque assay or by measuring viral RNA levels via RT-qPCR.

  • Data Analysis: The effective concentration that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated by plotting the reduction in viral yield against the drug concentration.

In Vitro Resistance Selection Studies

This method is used to generate and identify viral mutations that confer resistance to an antiviral drug.

  • Serial Passage: The virus is cultured in the presence of a sub-optimal concentration of the antiviral drug.

  • Dose Escalation: With each subsequent passage, the concentration of the antiviral is gradually increased as the virus adapts and develops resistance.

  • Monitoring for Resistance: The EC50 of the passaged virus is determined at regular intervals to monitor for the emergence of a resistant phenotype.

  • Genotypic Analysis: Once a significant increase in EC50 is observed, the viral genome is sequenced to identify mutations that may be responsible for the resistance. This is often focused on the gene encoding the drug's target protein (e.g., nsp12 for RdRp inhibitors).

Visualizing the Antiviral Mechanism and Resistance Potential

To better understand the mechanism of action of AT-9010 and its high barrier to resistance, the following diagrams illustrate the key viral and cellular pathways involved.

AT9010_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication AT527 Bemnifosbuvir (AT-527) (Oral Prodrug) AT511 AT-511 AT527->AT511 Metabolism AT_MP AT-Monophosphate AT511->AT_MP Cellular Kinases AT9010 AT-9010 (Active Triphosphate) AT_MP->AT9010 Cellular Kinases Viral_RNA Viral RNA Template RdRp RdRp Domain (nsp12) AT9010->RdRp Incorporation NiRAN NiRAN Domain (nsp12) AT9010->NiRAN Binding Viral_RNA->RdRp New_RNA Nascent Viral RNA RdRp->New_RNA RNA Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination NiRAN_Inhibition NiRAN Inhibition NiRAN->NiRAN_Inhibition

Caption: Metabolic activation of bemnifosbuvir to AT-9010 and its dual inhibitory action on SARS-CoV-2 RdRp.

Resistance_Pathway cluster_single_target Single Target Antiviral cluster_dual_target Dual Target Antiviral (AT-9010) Antiviral1 Antiviral (e.g., Remdesivir) Target1 Single Target (e.g., RdRp) Antiviral1->Target1 Mutation1 Single Point Mutation (e.g., V166L in nsp12) Target1->Mutation1 Selection Pressure Resistance1 Resistance Mutation1->Resistance1 AT9010 AT-9010 Target_RdRp Target 1 (RdRp) AT9010->Target_RdRp Target_NiRAN Target 2 (NiRAN) AT9010->Target_NiRAN Mutation_RdRp Mutation in RdRp Target_RdRp->Mutation_RdRp Selection Pressure Mutation_NiRAN Mutation in NiRAN Target_NiRAN->Mutation_NiRAN Selection Pressure High_Barrier High Barrier to Resistance Mutation_RdRp->High_Barrier Requires multiple mutations Mutation_NiRAN->High_Barrier Requires multiple mutations

Caption: Conceptual comparison of resistance development for single versus dual-target antiviral agents.

References

Comparative Efficacy of AT-9010 Tetrasodium Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of AT-9010 tetrasodium, the active metabolite of bemnifosbuvir (AT-527), against various SARS-CoV-2 variants, in comparison to other authorized antiviral agents.

This guide provides a detailed analysis of the antiviral activity of this compound, focusing on its performance against a spectrum of SARS-CoV-2 variants of concern. The information is compiled from preclinical studies and is intended to inform the research and drug development community.

Executive Summary

AT-9010, the active triphosphate form of the oral prodrug bemnifosbuvir (formerly AT-527), demonstrates potent in vitro activity against a wide range of SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, and Omicron sublineages.[1][2][3][4][5] This broad-spectrum activity is attributed to its unique dual mechanism of action, targeting two highly conserved enzymatic sites within the viral RNA-dependent RNA polymerase (RdRp).[6] This guide presents available quantitative data comparing the efficacy of bemnifosbuvir to other key antivirals and provides detailed experimental protocols for the cited assays.

Mechanism of Action: A Dual-Pronged Attack on Viral Replication

AT-9010 distinguishes itself from other nucleoside analogs through its dual inhibitory mechanism targeting the SARS-CoV-2 polymerase.[6] Once metabolized into its active triphosphate form, AT-9010 acts on two essential enzymatic domains of the viral RdRp (nsp12):

  • RNA-dependent RNA polymerase (RdRp) Domain: AT-9010 is incorporated into the nascent viral RNA strand, where its modified ribose structure causes immediate chain termination, thus halting viral replication.[7][6]

  • Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) Domain: AT-9010 also binds to the NiRAN domain, a unique and essential component of the coronavirus replication machinery. By doing so, it inhibits the nucleotidyltransferase activity of NiRAN, further disrupting viral replication.[6]

This dual-targeting approach is believed to create a high barrier to the development of viral resistance.[4]

AT-9010_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Viral Polymerase (nsp12) Bemnifosbuvir (AT-527) Bemnifosbuvir (AT-527) AT-9010 (Active Triphosphate) AT-9010 (Active Triphosphate) Bemnifosbuvir (AT-527)->AT-9010 (Active Triphosphate) Cellular Kinases RdRp Domain RdRp Domain AT-9010 (Active Triphosphate)->RdRp Domain Inhibition NiRAN Domain NiRAN Domain AT-9010 (Active Triphosphate)->NiRAN Domain Inhibition RNA Chain Termination RNA Chain Termination RdRp Domain->RNA Chain Termination Inhibition of Nucleotidylation Inhibition of Nucleotidylation NiRAN Domain->Inhibition of Nucleotidylation CPE_Assay_Workflow A Seed Vero E6 cells in 96-well plate C Infect cells with SARS-CoV-2 and add compounds A->C B Prepare serial dilutions of AT-9010 and control antivirals B->C D Incubate for 3-5 days C->D E Assess cell viability (e.g., Neutral Red staining) D->E F Measure absorbance/luminescence E->F G Calculate EC50 and CC50 values F->G VYR_Assay_Workflow A Infect host cells with SARS-CoV-2 in the presence of antiviral dilutions B Incubate to allow for viral replication A->B C Harvest culture supernatant containing progeny virus B->C D Quantify infectious virus in supernatant via plaque assay or TCID50 C->D E Calculate viral titer for each compound concentration D->E F Determine EC90 value from dose-response curve E->F

References

Independent Verification of AT-9010 Tetrasodium Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for AT-9010 tetrasodium, the active triphosphate form of the antiviral prodrug AT-527, with two other notable antiviral agents, Remdesivir and Molnupiravir, for the treatment of SARS-CoV-2 infection. The information presented is based on publicly available preclinical data to facilitate an independent verification and comparative analysis.

Executive Summary

AT-9010, the active metabolite of AT-527, demonstrates a unique dual mechanism of action against SARS-CoV-2 by inhibiting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN domain, an essential component of the viral replication and transcription machinery.[1] Preclinical studies indicate potent in vitro activity and a favorable pharmacokinetic profile. This guide presents a side-by-side comparison of its preclinical efficacy and safety with that of Remdesivir, another RdRp inhibitor, and Molnupiravir, which induces viral error catastrophe. All three agents have shown significant promise in preclinical models, yet they exhibit distinct profiles in terms of potency, mechanism, and safety considerations.

Data Presentation: Quantitative Comparison of Preclinical Data

The following tables summarize the available quantitative preclinical data for AT-9010 (derived from its prodrug, AT-527), Remdesivir, and Molnupiravir.

Table 1: In Vitro Efficacy against SARS-CoV-2

CompoundCell LineAssay TypeEC50 / EC90 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
AT-511 (free base of AT-527) Normal Human Airway Epithelial (HAE)Virus Yield ReductionEC90: 0.47> 100> 212[2][3]
Huh-7Virus Yield ReductionEC90: 0.34 - 1.2 (for various coronaviruses)> 86> 71-252[2]
Remdesivir Vero E6Plaque ReductionEC50: 0.77> 100> 129[4]
Calu-3Virus Yield ReductionEC50: 0.01> 10> 1000[5]
HAEVirus Yield ReductionEC50: 0.01Not ReportedNot Reported[5]
Molnupiravir (NHC) Vero E6-GFPReporter AssayEC50: 0.3> 10> 33[6]
Calu-3Virus Yield ReductionIC50: 0.08Not ReportedNot Reported[6]
HAEVirus Yield ReductionEC50: 0.06 - 0.08Not ReportedNot Reported[7]

Table 2: In Vivo Efficacy in Animal Models of SARS-CoV-2 Infection

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsReference
AT-527 Non-human primatesOralPredicted trough concentrations of AT-9010 in the lung exceed the in vitro EC90.[2][3]
Remdesivir Rhesus MacaquesIntravenousSignificant reduction in clinical signs, lung viral loads, and lung pathology.[8]
Mice (chimeric SARS-CoV with SARS-CoV-2 RdRp)TherapeuticDiminished lung viral load and improved pulmonary function.[5]
Molnupiravir Syrian HamstersOralSignificant reduction in viral RNA and infectious virus titers in the lungs; improved lung histopathology.[9]
FerretsOralBlocked SARS-CoV-2 transmission.[10]
SCID MiceOralMarked reduction in infectious virus titers in the lungs and improved lung pathology.[11]

Table 3: Preclinical Safety Profile

CompoundKey Safety FindingsReference
AT-527 Little to no cytotoxicity observed in vitro at concentrations up to 100 µM. Favorable preclinical safety profile reported.[2][3][12]
Remdesivir Generally well-tolerated in preclinical studies.[13]
Molnupiravir Well-tolerated in animal models with no significant adverse events reported in short-term studies. Concerns about potential mutagenicity have been raised, though not observed in preclinical studies.[9][14]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of preclinical findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 6-well or 12-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound (AT-511, Remdesivir, Molnupiravir) in a cell culture medium.

  • Virus Infection: Infect the confluent cell monolayers with a known amount of SARS-CoV-2 (typically 100 plaque-forming units, PFU) in the presence of the diluted test compounds. A virus-only control (no compound) is included.

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and add an overlay medium (e.g., containing 1.2% Avicel or agarose) with the corresponding concentrations of the test compound.

  • Incubation for Plaque Formation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Visualization and Quantification: Fix the cells with a formalin solution and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 value is determined as the compound concentration that reduces the number of plaques by 50%.

In Vivo Efficacy Study in a Hamster Model
  • Animal Acclimatization: House Syrian hamsters in a BSL-3 facility for a period of acclimatization.

  • Infection: Intranasally infect the hamsters with a standardized dose of SARS-CoV-2.

  • Treatment: Administer the test compound (e.g., Molnupiravir) or a placebo control orally at specified doses and schedules (e.g., twice daily for 5 days), starting at a defined time point relative to infection (prophylactic or therapeutic).

  • Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.

  • Sample Collection: At predetermined time points post-infection, euthanize a subset of animals and collect lung tissue.

  • Viral Load Quantification: Homogenize the lung tissue and quantify the viral load using quantitative reverse transcription PCR (RT-qPCR) and/or a plaque assay to determine infectious virus titers.

  • Histopathology: Fix a portion of the lung tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung pathology.

  • Data Analysis: Compare the viral loads, clinical scores, and histopathology scores between the treated and placebo groups to determine the efficacy of the antiviral agent.

Preclinical Toxicology Assessment
  • Dose Range Finding Studies: Conduct acute toxicity studies in two rodent species to determine the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity Studies: Administer the test compound daily for a specified duration (e.g., 28 days) to two species (one rodent, one non-rodent) at multiple dose levels, including a control group.

  • Clinical Observations: Monitor animals for any signs of toxicity, changes in behavior, food and water consumption, and body weight.

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, and examine all organs and tissues for gross and microscopic abnormalities.

  • Safety Pharmacology: Assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship for any observed toxicities.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the preclinical evaluation of AT-9010.

cluster_0 AT-527 Metabolism and Mechanism of Action AT527 AT-527 (Oral Prodrug) AT9010 AT-9010 (Active Triphosphate) AT527->AT9010 Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) AT9010->RdRp Inhibition NiRAN Viral NiRAN Domain AT9010->NiRAN Inhibition Replication Viral RNA Replication & Transcription RdRp->Replication NiRAN->Replication

AT-9010's dual mechanism of action.

cluster_1 Preclinical Antiviral Evaluation Workflow Discovery Compound Discovery InVitro In Vitro Studies (Antiviral Activity & Cytotoxicity) Discovery->InVitro InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo Tox Preclinical Toxicology & Safety Pharmacology InVivo->Tox IND Investigational New Drug (IND) Application Tox->IND

General workflow of preclinical antiviral drug development.

References

A Comparative Analysis of AT-9010 Tetrasodium and Remdesivir: Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the mechanisms of action of two prominent antiviral agents, AT-9010 tetrasodium and remdesivir, both of which target the SARS-CoV-2 RNA replication machinery. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Introduction

Both this compound and remdesivir are nucleotide analog prodrugs designed to inhibit viral RNA synthesis, a critical process for the replication of coronaviruses, including SARS-CoV-2. While they share a common overarching goal, their specific molecular targets and inhibitory mechanisms exhibit crucial differences. AT-9010 is the active triphosphate metabolite of the orally available prodrug AT-527, whereas remdesivir is an intravenous prodrug that is converted intracellularly to its active triphosphate form.

Mechanism of Action: A Detailed Comparison

Remdesivir

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1] Upon entering the host cell, it undergoes metabolic activation to its pharmacologically active form, remdesivir triphosphate (RDV-TP).[2]

The primary mechanism of action for remdesivir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the virus's replication-transcription complex.[3][4] RDV-TP competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA strand.[1]

A key feature of remdesivir's action is delayed chain termination .[5] After the RdRp incorporates remdesivir monophosphate (RDV-MP) into the growing RNA chain, the polymerase can continue to add three more nucleotides before RNA synthesis is halted.[6][7] This stalling is attributed to a steric clash between the 1'-cyano group of the incorporated remdesivir and the serine 861 residue of the RdRp, which creates a barrier to further translocation of the RNA template.[8]

A secondary, template-dependent inhibition mechanism has also been identified. When a strand of RNA containing a remdesivir residue is used as a template for new RNA synthesis, the efficiency of incorporating the complementary uridine triphosphate (UTP) is reduced, providing another opportunity to inhibit replication.[8]

This compound

AT-9010 is the active 5'-triphosphate metabolite of the guanosine nucleotide prodrug AT-527.[9][10] It exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase (nsp12), targeting two of its essential enzymatic functions.[11][12]

  • RdRp Inhibition via Immediate Chain Termination : Similar to remdesivir, AT-9010 acts as a substrate for the RdRp. However, upon its incorporation into the viral RNA chain, it causes immediate chain termination .[11][12] The 2'-fluoro-2'-C-methyl modification on the ribose of AT-9010 prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus instantly halting RNA elongation.[11]

  • NiRAN Domain Inhibition : AT-9010 also potently inhibits the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[11][13] The NiRAN domain is essential for viral replication and is involved in protein-primed RNA synthesis.[13] Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 binds to the NiRAN active site, outcompeting native nucleotides and inhibiting its nucleotidyl transferase activity.[11][12]

This dual-action mechanism is significant as it may present a higher barrier to the development of viral resistance.[11]

Mechanism of Action at a Glance

FeatureThis compoundRemdesivir
Prodrug AT-527Remdesivir (GS-5734)
Active Form AT-9010Remdesivir Triphosphate (RDV-TP)
Primary Target(s) RdRp and NiRAN domains of nsp12RdRp domain of nsp12
RdRp Inhibition Immediate Chain TerminationDelayed Chain Termination (stalls after +3 nucleotides)
Secondary Mechanism NiRAN domain inhibitionTemplate-dependent inhibition
Resistance Potential Theoretically higher barrier due to dual targetsResistance mutations have been identified in vitro

Quantitative Data: Antiviral Activity

The following table summarizes the 50% effective concentration (EC₅₀) values for AT-511 (the free base of AT-527) and remdesivir against various coronaviruses in different cell culture systems. Lower EC₅₀ values indicate higher potency.

CompoundVirusCell LineEC₅₀ (µM)Citation
AT-511 HCoV-229EBHK-211.8 ± 0.3[9]
AT-511 SARS-CoV-2dNHBE0.47 (EC₉₀)[10]
Remdesivir SARS-CoV-2Vero E60.77[3]
Remdesivir SARS-CoVHAE0.069[3]
Remdesivir MERS-CoVHAE0.074[3]
Remdesivir HCoV-OC43HCT-80.2[14]
Remdesivir HCoV-OC43NHBE0.1[14]

Experimental Protocols

Antiviral Activity Assays

The antiviral activity of the compounds, measured by EC₅₀ values, is typically determined using cell-based assays.

  • Cytopathic Effect (CPE) Inhibition Assay :

    • Host cells (e.g., Vero E6, BHK-21) are seeded in multi-well plates.

    • Cells are infected with the target virus in the presence of serial dilutions of the test compound.

    • After an incubation period (e.g., 3 days), cell viability is assessed. Virus-induced cell death (cytopathic effect) is quantified using a cell viability dye like neutral red or MTT.[8][9]

    • The EC₅₀ is calculated as the compound concentration that inhibits the virus-induced CPE by 50% relative to untreated, virus-infected controls.[8]

  • Virus Yield Reduction (VYR) Assay :

    • Host cells are infected and treated as described above.

    • After incubation, the supernatant containing progeny virus is collected.

    • The viral titer in the supernatant is quantified using methods like plaque assays or TCID₅₀ (50% tissue culture infectious dose) assays.[8]

    • The EC₉₀ is often reported, representing the concentration of the compound that reduces the viral yield by 90% (1 log₁₀).[15]

RdRp Enzymatic Inhibition Assay

These biochemical assays directly measure the inhibition of the purified RdRp enzyme.

  • Enzyme and Template Preparation : The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is expressed and purified, typically from insect or E. coli cells.[5][16] A synthetic RNA template-primer is used as the substrate.

  • Reaction : The RdRp enzyme is incubated with the RNA template-primer, a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP), and varying concentrations of the inhibitor's active triphosphate form (e.g., AT-9010 or RDV-TP).[5][16]

  • Product Analysis : The reaction is allowed to proceed for a set time and then quenched. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).[16]

  • Detection : The RNA products are visualized, often using a fluorescent or biotin label on the primer. The intensity of the full-length product band is quantified to determine the extent of inhibition.[16] This method can also precisely map the point of chain termination.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in elucidating the structural basis for the inhibition by both drugs.[2][17][18][19]

  • Complex Assembly : The purified RdRp complex is incubated with a template-primer RNA and the active triphosphate form of the drug (AT-9010 or RDV-TP) to form the inhibitor-bound complex.[2][18]

  • Vitrification : A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, called vitrification, preserves the complex in a near-native, hydrated state.

  • Data Collection : The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of movies of the randomly oriented particles are collected.

  • Image Processing and 3D Reconstruction : The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified, and averaged to generate a high-resolution 3D reconstruction of the complex.[20] This allows for the atomic modeling of the enzyme, RNA, and the bound inhibitor, revealing the precise molecular interactions that lead to inhibition.[2][18]

Visualizations: Pathways and Mechanisms

G cluster_rem Remdesivir Activation cluster_at527 AT-527 Activation RDV Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate RDV->RDV_MP Esterases, Cathepsins RDV_TP Remdesivir Triphosphate (RDV-TP, Active Form) RDV_MP->RDV_TP Kinases AT527 AT-527 (Prodrug) AT9010 AT-9010 (Active Triphosphate) AT527->AT9010 Cellular Enzymes

Caption: Prodrug activation pathways for Remdesivir and AT-527.

G cluster_nsp12 SARS-CoV-2 Polymerase (nsp12) nsp12 NiRAN Domain RdRp Domain outcome Inhibition of Viral RNA Synthesis nsp12->outcome AT9010 AT-9010 (Active Triphosphate) AT9010->nsp12:f1 Immediate Chain Termination AT9010->nsp12:f0 Inhibits Nucleotidyl Transferase Activity

References

AT-9010 Tetrasodium: A Comparative Analysis of Efficacy and Safety in the Context of SARS-CoV-2 Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of AT-9010 tetrasodium, the active triphosphate form of the prodrug bemnifosbuvir (AT-527), and compares its efficacy and safety profile with other notable antiviral agents targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): Remdesivir, Molnupiravir, and Favipiravir.

Executive Summary

AT-9010 is the pharmacologically active metabolite of the orally administered guanosine nucleotide prodrug bemnifosbuvir. It exhibits potent in vitro activity against SARS-CoV-2 by targeting the viral RdRp, a crucial enzyme for viral replication. Clinical trials with bemnifosbuvir have shown a potential for reducing hospitalizations in patients with COVID-19, although it did not consistently demonstrate a significant reduction in viral load in all studies. This guide presents a comparative overview of the available preclinical and clinical data for AT-9010 and its key alternatives, offering a valuable resource for researchers and drug development professionals.

Mechanism of Action

AT-9010, as the active triphosphate metabolite of bemnifosbuvir, functions as a competitive inhibitor of the SARS-CoV-2 RdRp. Its incorporation into the nascent viral RNA chain leads to termination of viral replication. A unique feature of AT-9010 is its dual mechanism of action, as it also inhibits the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 polymerase, which is essential for viral replication.

The comparator drugs—Remdesivir, Molnupiravir, and Favipiravir—are also prodrugs that, upon intracellular conversion to their active triphosphate forms, target the viral RdRp. However, their precise mechanisms of inhibition differ, with some acting as chain terminators and others inducing lethal mutagenesis.

Intracellular Activation Pathways

The following diagrams illustrate the multi-step intracellular activation of bemnifosbuvir to AT-9010 and the activation pathways of the comparator antivirals.

cluster_AT527 Bemnifosbuvir (AT-527) Activation AT-527 Bemnifosbuvir (AT-527) (Oral Prodrug) AT-511 AT-511 (Free Base) AT-527->AT-511 Dissolution M1 L-alanyl Intermediate AT-511->M1 Cathepsin A / Carboxylesterase 1 M2 Monophosphate (N6-methyl) M1->M2 HINT1 AT-9010_MP Guanosine Monophosphate Analog M2->AT-9010_MP ADALP1 AT-9010_DP Diphosphate Analog AT-9010_MP->AT-9010_DP Guanylate Kinase AT-9010 AT-9010 (Active Triphosphate) AT-9010_DP->AT-9010 Nucleoside Diphosphate Kinase

Fig. 1: Intracellular activation of Bemnifosbuvir (AT-527) to AT-9010.

cluster_Comparators Comparator Antiviral Activation Pathways cluster_Remdesivir Remdesivir cluster_Molnupiravir Molnupiravir cluster_Favipiravir Favipiravir Remdesivir Remdesivir (IV Prodrug) GS-704277 Alanine Metabolite Remdesivir->GS-704277 Carboxylesterase 1 GS-441524_MP Monophosphate GS-704277->GS-441524_MP HINT1 GS-441524_DP Diphosphate GS-441524_MP->GS-441524_DP Nucleoside Kinases GS-443902 Active Triphosphate GS-441524_DP->GS-443902 Molnupiravir Molnupiravir (Oral Prodrug) NHC N-hydroxycytidine Molnupiravir->NHC Esterases NHC-MP Monophosphate NHC->NHC-MP Uridine-Cytidine Kinase NHC-DP Diphosphate NHC-MP->NHC-DP UMP-CMP Kinase NHC-TP Active Triphosphate NHC-DP->NHC-TP Nucleoside Diphosphate Kinase Favipiravir Favipiravir (Oral Prodrug) Favipiravir-RMP Ribofuranosyl Monophosphate Favipiravir->Favipiravir-RMP HGPRT Favipiravir-RDP Ribofuranosyl Diphosphate Favipiravir-RMP->Favipiravir-RDP Nucleoside Kinases Favipiravir-RTP Active Triphosphate Favipiravir-RDP->Favipiravir-RTP

Fig. 2: Intracellular activation of comparator antivirals.

Comparative Efficacy

In Vitro Efficacy

The in vitro potency of these antiviral agents against SARS-CoV-2 is a key indicator of their potential therapeutic efficacy.

CompoundCell LineAssay TypeEC50 / EC90 (µM)Citation
AT-511 (free base of AT-527) Human Airway Epithelial CellsViral Replication InhibitionEC90: 0.5 [1]
Remdesivir Vero E6Viral Replication InhibitionEC50: 0.77
Molnupiravir (NHC) Vero E6Viral Replication InhibitionEC50: 0.77
Favipiravir Vero E6Viral Replication InhibitionEC50: 61.88
Clinical Efficacy

Clinical trials provide essential data on the real-world performance of these antiviral agents. The following table summarizes key efficacy endpoints from various studies. It is important to note that direct head-to-head comparisons are limited, and trial designs and patient populations may vary.

DrugStudyPatient PopulationKey Efficacy EndpointsCitation
Bemnifosbuvir (AT-527) MOONSONG (Phase 2)Non-hospitalized, mild to moderate COVID-19Did not meet primary endpoint of viral load reduction.[2]
MORNINGSKY (Phase 3, truncated)Non-hospitalized, mild to moderate COVID-1971% relative risk reduction in hospitalization. No significant viral load reduction.[3][4]
Phase 2 HospitalizedHospitalized, high-risk COVID-190.7 log10 (80%) greater mean reduction in viral load from baseline vs. placebo at Day 2.[4]
Remdesivir ACTT-1Hospitalized with lower respiratory tract involvementMedian time to recovery: 10 days vs. 15 days with placebo.[5]
DisCoVeRyHospitalized with COVID-19No significant clinical or virological benefit compared to standard of care.[6]
Retrospective StudyHospitalized with COVID-19Significantly steeper viral load reduction compared to standard care.
Molnupiravir MOVe-OUT (Phase 3)Non-hospitalized, mild to moderate COVID-19 with risk factors30% relative risk reduction in hospitalization or death.
AGILE (Phase Ib/IIa)Non-hospitalized, early symptomatic COVID-19Significant decrease in time to viral clearance with 800 mg twice daily.[7]
Favipiravir Various RCTs (Meta-analysis)Hospitalized with COVID-19Higher rate of viral clearance at day 5 and shorter clinical improvement time compared to standard of care.[8]
FAVIDHospitalized with COVID-19 and pneumoniaNo improvement in outcomes compared to placebo.[9]

Comparative Safety

The safety profiles of these antiviral agents are a critical consideration in their clinical application. The following table summarizes common adverse events reported in clinical trials.

DrugStudyCommon Adverse Events (≥1%)Serious Adverse EventsCitation
Bemnifosbuvir (AT-527) MOONSONG (Phase 2)Nausea and vomiting (higher incidence at 1100 mg dose).3 non-drug related SAEs in each treatment group.[10][11]
Phase 1Most TEAEs were mild and resolved.No SAEs or discontinuations due to AEs.[12]
Remdesivir DisCoVeRy-No significant difference in grade 3-4 AEs or SAEs compared to control.[6]
SIMPLENausea, headache, hypokalemia.Serious adverse events observed at a higher rate in the 10-day vs. 5-day treatment group.[6][13]
Molnupiravir MOVe-OUT (Phase 3)Diarrhea, nausea, dizziness (all Grade 1 or 2).Occurred in 7% of subjects vs. 10% in placebo.[2][3]
Meta-analysisNo significant difference in any adverse events compared to placebo.No significant difference in serious adverse events compared to placebo.[10]
Favipiravir Meta-analysisHyperuricemia, increased alanine aminotransferase. Lower rates of nausea and vomiting compared to controls.Not statistically different from control groups.[8]
FAVIDNon-serious adverse events were more frequent than in the placebo group.-[9]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

A common method to determine the in vitro efficacy of antiviral compounds is the plaque reduction neutralization test (PRNT) or a similar cytopathic effect (CPE) inhibition assay.

Start Start Cell_Seeding Seed susceptible cells (e.g., Vero E6) in multi-well plates. Start->Cell_Seeding Compound_Prep Prepare serial dilutions of the test compound. Cell_Seeding->Compound_Prep Virus_Infection Infect cells with a known titer of SARS-CoV-2. Compound_Prep->Virus_Infection Treatment Add diluted compound to the infected cells. Virus_Infection->Treatment Incubation Incubate for a defined period (e.g., 48-72 hours). Treatment->Incubation CPE_Assessment Assess cytopathic effect (CPE) or viral plaque formation. Incubation->CPE_Assessment Data_Analysis Calculate EC50/IC50 values using non-linear regression. CPE_Assessment->Data_Analysis End End Data_Analysis->End

Fig. 3: General workflow for an in vitro antiviral assay.

Key Steps:

  • Cell Culture: A suitable cell line permissive to SARS-CoV-2 infection (e.g., Vero E6, Calu-3) is cultured in multi-well plates.

  • Compound Dilution: The antiviral compound is serially diluted to a range of concentrations.

  • Infection: Cells are infected with a standardized amount of SARS-CoV-2.

  • Treatment: The diluted compound is added to the infected cell cultures.

  • Incubation: The plates are incubated to allow for viral replication and the development of CPE.

  • Endpoint Measurement: The extent of CPE or the number of viral plaques is quantified. This can be done through various methods, including microscopy, staining with crystal violet, or using reporter viruses.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (General Protocol)

Biochemical assays are used to determine the direct inhibitory activity of the active triphosphate form of the drug on the viral RdRp enzyme.

Start Start Component_Prep Prepare reaction mixture: - Purified SARS-CoV-2 RdRp complex - RNA template/primer - Nucleoside triphosphates (NTPs) Start->Component_Prep Inhibitor_Prep Prepare serial dilutions of the active triphosphate analog (e.g., AT-9010). Component_Prep->Inhibitor_Prep Reaction_Initiation Initiate the polymerization reaction by adding the RdRp complex. Inhibitor_Prep->Reaction_Initiation Incubation Incubate at optimal temperature for a defined time. Reaction_Initiation->Incubation Product_Detection Detect and quantify the newly synthesized RNA product. Incubation->Product_Detection Data_Analysis Calculate the IC50 value of the inhibitor. Product_Detection->Data_Analysis End End Data_Analysis->End

Fig. 4: General workflow for an RdRp inhibition assay.

Key Steps:

  • Reagent Preparation: A reaction mixture is prepared containing the purified recombinant SARS-CoV-2 RdRp enzyme complex (nsp12/nsp7/nsp8), an RNA template and primer, and a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP).

  • Inhibitor Addition: The active triphosphate form of the antiviral drug is added to the reaction at various concentrations.

  • Reaction: The polymerization reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Detection: The amount of newly synthesized RNA is quantified. This can be achieved using various methods, such as incorporation of radiolabeled nucleotides, fluorescent dyes that bind to double-stranded RNA, or gel electrophoresis.[14][15][16][17]

  • Data Analysis: The concentration of the inhibitor that reduces the RdRp activity by 50% (IC50) is determined.

Conclusion

This compound, the active form of bemnifosbuvir, demonstrates potent in vitro antiviral activity against SARS-CoV-2 through a dual mechanism of action. While clinical trials have shown mixed results regarding viral load reduction, a notable trend towards reduced hospitalizations suggests a potential clinical benefit. In comparison to other RdRp inhibitors like Remdesivir, Molnupiravir, and Favipiravir, bemnifosbuvir offers the advantage of oral administration. However, a comprehensive evaluation of its place in the therapeutic landscape requires further clinical data, particularly from large-scale, well-controlled trials. This guide provides a foundational comparison to aid researchers and drug developers in their ongoing efforts to combat COVID-19.

References

Safety Operating Guide

Proper Disposal Procedures for AT-9010 Tetrasodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like AT-9010 tetrasodium is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure and compliant laboratory environment.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.

Disposal Procedures

Given the limited specific data on the hazards of this compound, a conservative approach to disposal is required. The primary directive is to adhere to all federal, state, and local regulations for chemical waste disposal.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated as chemical waste.

    • Do not mix this waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection and Storage:

    • Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealed, and durable container. The label should include the chemical name ("this compound waste"), the primary hazard (e.g., "Caution: Research Compound - Handle as Hazardous Waste"), and the date of accumulation.

    • Liquid Waste: Collect aqueous solutions of this compound in a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the solvent used.

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS office to determine the specific procedures for the disposal of investigational compounds with unknown toxicity.

    • Provide them with all available information on this compound, including the SDS. They will provide guidance on the appropriate waste stream and disposal method.

  • Final Disposal:

    • The designated chemical waste will be collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₃FN₅Na₄O₁₃P₃
Molecular Weight 627.13 g/mol
CAS Number 1621884-18-1
Solubility Soluble in water (100 mg/mL)
Storage Temperature -80°C (protect from light, stored under nitrogen)

Experimental Protocol: In Vitro SARS-CoV-2 Inhibition Assay

The following is a representative protocol for evaluating the in vitro antiviral activity of a nucleoside analog like AT-9010 against SARS-CoV-2.

Objective: To determine the 50% effective concentration (EC50) of AT-9010 against SARS-CoV-2 in a cell-based assay.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 viral stock of known titer

  • This compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Appropriate personal protective equipment (PPE) and biosafety level 3 (BSL-3) containment facility.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in infection media (DMEM with 2% FBS).

  • Viral Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

  • Compound Addition: Immediately after infection, add the prepared dilutions of AT-9010 to the corresponding wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Assessment of Antiviral Activity:

    • After incubation, measure the cytopathic effect (CPE) or quantify viral replication using a suitable method (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus).

    • Alternatively, assess cell viability using an assay like CellTiter-Glo®. Viral infection will lead to cell death, so a reduction in cell viability indicates viral activity. The protective effect of the compound will be reflected in increased cell viability.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication or protects cells from virus-induced death by 50%. This is typically done by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AT-9010 and a general experimental workflow for its evaluation.

AT9010_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication cluster_inhibition Inhibition nsp12 nsp12 (RdRp) NiRAN NiRAN Domain nsp9 nsp9 NiRAN->nsp9 RNAylates capped_RNA Capped Viral RNA (Essential for Replication) nsp9->capped_RNA Transfers RNA to GDP viral_RNA Viral RNA viral_RNA->NiRAN Binds AT9010 AT-9010 AT9010->NiRAN Binds & Inhibits inhibition->capped_RNA Blocks Formation

Caption: Mechanism of AT-9010 inhibition of SARS-CoV-2 replication.

Experimental_Workflow start Start: Seed Cells prep_compound Prepare AT-9010 Dilutions start->prep_compound infect_cells Infect Cells with SARS-CoV-2 start->infect_cells add_compound Add AT-9010 to Cells prep_compound->add_compound infect_cells->add_compound incubate Incubate (48-72h) add_compound->incubate assess_activity Assess Antiviral Activity (e.g., Cell Viability) incubate->assess_activity analyze_data Analyze Data & Calculate EC50 assess_activity->analyze_data end End: Determine Potency analyze_data->end

Caption: General experimental workflow for evaluating AT-9010.

References

Personal protective equipment for handling AT-9010 tetrasodium

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for AT-9010 Tetrasodium

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to provide comprehensive protection.[1]
Hand Protection Protective GlovesChemically resistant gloves are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that prevents skin contact.[1]
Respiratory Suitable RespiratorTo be used to avoid inhalation of dust or aerosols.[1]
First Aid Procedures

Immediate response is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure eyelids are held open for thorough flushing. Seek immediate medical attention.[1]
Skin Contact Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and shoes. Seek medical advice.[1]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Operational Plan: Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols that may form.[1]

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.

Storage Protocol
ParameterRequirement
Temperature Recommended storage at -80°C.[1]
Light Protect from light.[1]
Atmosphere Store under a nitrogen atmosphere.[1]
Container Keep the container tightly sealed in a cool, well-ventilated area.[1]
Shipping Can be shipped at room temperature for periods of less than two weeks.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all applicable regulations.

Waste TypeDisposal Procedure
Unused Product Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[1]
Contaminated Packaging Conduct recycling or disposal of contaminated packaging in line with all prevailing country, federal, state, and local regulations.[1]
Spill Management

In the event of a spill, it is important to prevent further leakage if it is safe to do so. Keep the product away from drains and water courses.[1] For liquid spills, absorb the substance with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[1] All contaminated materials should be disposed of as hazardous waste according to the disposal plan.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Weighing Weighing Don PPE->Weighing Enter controlled area Dissolving Dissolving Weighing->Dissolving Decontaminate Decontaminate Dissolving->Decontaminate After experiment Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.